Angiotensin I
Descripción
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYRWWVDCYOMK-HBZPZAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H89N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866222 | |
| Record name | Angiotensin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-42-4, 9041-90-1 | |
| Record name | Angiotensin I, ile(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Chronicle of Angiotensin I: From Discovery to a Pillar of Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the historical landscape of angiotensin I, from its serendipitous discovery to the elucidation of its pivotal role in the renin-angiotensin system (RAS). It provides a technical examination of the key research milestones, detailing the experimental protocols that defined our understanding and presenting quantitative data for comparative analysis. The intricate signaling pathways and experimental workflows are visually mapped to offer a clear and comprehensive overview of this critical area of cardiovascular research.
The Dawn of a Pressor Substance: Discovery and Naming
The story of this compound begins not with its direct discovery, but with the investigation of a pressor substance originating from the kidney. In 1898, Robert Tigerstedt and Per Bergman at the Karolinska Institute in Sweden observed that saline extracts of rabbit kidney consistently caused a rise in blood pressure when injected into anesthetized rabbits. They named this pressor agent "renin."[1][2] However, the significance of this finding remained largely dormant for several decades.
The impetus for renewed interest came from the work of Harry Goldblatt in 1934, who induced persistent hypertension in dogs by constricting their renal arteries, creating a reliable model for studying high blood pressure.[1][2] This spurred two independent groups to investigate the underlying mechanism.
In the late 1930s, two teams, one led by Irvine Page and Oscar Helmer at the Lilly Research Laboratories in Indianapolis, USA, and the other by Eduardo Braun-Menéndez in Buenos Aires, Argentina, independently discovered that renin was an enzyme that acted on a substrate in the blood to produce a potent vasoconstrictor.[1][2][3] The American group named the substance "angiotonin," while the Argentinian team called it "hypertensin."[1][2][3] In 1958, a collaborative agreement led to the adoption of the name "angiotensin" to unify the field.[1][2]
Experimental Protocols: Initial Isolation of "Angiotonin" (Page and Helmer, 1940)
The following protocol outlines the foundational method used by Page and Helmer to isolate the pressor substance they termed "angiotonin."
Objective: To isolate and characterize the pressor substance produced by the interaction of renin and its plasma substrate.
Methodology:
-
Preparation of Renin:
-
Kidneys from dogs were minced and extracted with saline.
-
The extract was then partially purified through precipitation with ammonium (B1175870) sulfate (B86663) and subsequent dialysis.
-
-
Preparation of Renin Substrate ("Renin-activator"):
-
Blood plasma from dogs was used as the source of the renin substrate.
-
-
Incubation and Extraction:
-
The partially purified renin was incubated with the plasma substrate at 38°C.
-
The reaction was stopped by the addition of 95% ethanol, which precipitated the proteins.
-
The alcoholic extract was then concentrated by evaporation under reduced pressure.
-
-
Purification of Angiotonin:
-
The concentrated extract was subjected to a series of further purification steps, including precipitation with various agents and solvent extractions, to yield a highly active pressor substance.
-
-
Bioassay for Pressor Activity:
-
The activity of the purified substance was tested by injecting it intravenously into anesthetized cats and dogs and measuring the resulting change in blood pressure.
-
Other bioassays, such as the perfused rabbit ear vessel preparation, were also employed to assess vasoconstrictor activity.[4]
-
Unveiling the Complexity: The Discovery of Two Angiotensins and the Converting Enzyme
A major breakthrough in understanding the renin-angiotensin system came in the mid-1950s from the laboratory of Leonard T. Skeggs Jr. at the Veterans Administration Hospital in Cleveland, Ohio. His team discovered that the initial product of renin's action on its substrate was a biologically inactive decapeptide, which they named This compound . This was then converted into a highly potent octapeptide, angiotensin II , by an enzyme they termed the "angiotensin-converting enzyme" (ACE).[5][6]
This seminal discovery revealed a cascade of events in the RAS and identified a key therapeutic target for controlling blood pressure.
Experimental Protocols: Separation of this compound and II (Skeggs et al., 1954)
Skeggs and his colleagues utilized a technique called counter-current distribution to separate the two forms of angiotensin.
Objective: To separate and characterize the two forms of angiotensin produced by the action of renin.
Methodology:
-
Preparation of Angiotensin Mixture:
-
A crude preparation of angiotensin was generated by incubating renin with its substrate.
-
-
Counter-Current Distribution:
-
A multi-stage liquid-liquid extraction technique was employed.
-
A solvent system of two immiscible liquids (e.g., a mixture of butanol and aqueous acid) was used.
-
The angiotensin mixture was introduced into the first tube of a series of connected tubes.
-
Through a series of transfers of the upper solvent phase, the components of the mixture were separated based on their differential partitioning between the two liquid phases.
-
-
Analysis of Fractions:
-
The contents of each tube were collected and assayed for pressor activity using a rat bioassay.
-
This revealed two distinct peaks of activity, corresponding to this compound and angiotensin II.
-
-
Discovery of the Converting Enzyme:
The Role of the Lung and the Dawn of ACE Inhibition: The Contributions of John Vane
In the 1960s, Sir John Vane made a crucial contribution to the understanding of the renin-angiotensin system. Using his innovative "cascade superfusion bioassay," he demonstrated that the conversion of this compound to angiotensin II occurred predominantly in the pulmonary circulation.[7] This technique allowed for the real-time measurement of vasoactive substances in the blood.
Vane's work also laid the foundation for the development of ACE inhibitors. He and his colleagues discovered that a peptide isolated from the venom of the Brazilian pit viper, Bothrops jararaca, potently inhibited the conversion of this compound to angiotensin II.[8] This peptide, known as bradykinin-potentiating factor (BPF), became the lead compound for the development of the first orally active ACE inhibitor, captopril.[9]
Experimental Protocols: Cascade Superfusion Bioassay (Vane)
Objective: To determine the site of conversion of this compound to angiotensin II and to screen for inhibitors of this conversion.
Methodology:
-
Preparation of Isolated Tissues:
-
A series of isolated tissues with differential sensitivities to various vasoactive substances (e.g., rat colon, rabbit aorta strips) were suspended in a cascade.
-
-
Superfusion:
-
Blood or a physiological salt solution was continuously superfused over the tissues.
-
The contractions or relaxations of each tissue were recorded, providing a biological signature of the substances present in the fluid.
-
-
Experimental Procedure:
-
This compound was infused into the circulation at different points (e.g., intravenously versus intra-arterially).
-
By comparing the responses of the bioassay tissues, Vane observed that the pressor effect of this compound was significantly greater when it passed through the lungs, indicating this as the primary site of conversion.
-
Potential inhibitors, such as the snake venom peptide, were then added to the system to observe their effect on the conversion of this compound to angiotensin II.
-
Quantitative Data from Foundational Studies
The following tables summarize some of the key quantitative findings from the early research on this compound.
| Study | Bioassay Animal | This compound (Pressor Effect relative to Angiotensin II) | Angiotensin II (Pressor Effect) |
| Skeggs et al. (1956) | Rat | Significantly less potent | Potent pressor agent |
| Helmer (1957) | Rabbit Aortic Strip | Inactive | Potent contractile agent |
Table 1: Relative Pressor and Contractile Activity of this compound and II
| Enzyme | Source | Activators | Inhibitors |
| Angiotensin-Converting Enzyme (ACE) | Plasma, Lung | Chloride ions | Peptides from Bothrops jararaca venom, EDTA |
Table 2: Characteristics of the Angiotensin-Converting Enzyme
Signaling Pathways and Molecular Interactions
The discovery of this compound was the first step in unraveling the complex signaling cascade of the renin-angiotensin system. The conversion of this compound to angiotensin II is the critical activation step, leading to a multitude of physiological effects mediated primarily through the angiotensin II type 1 (AT1) receptor.
Renin-Angiotensin System Cascade
The following diagram illustrates the enzymatic cascade leading to the formation of angiotensin II.
Caption: The Renin-Angiotensin System enzymatic cascade.
Angiotensin II Signaling Pathway via AT1 Receptor
This diagram outlines the major downstream signaling events following the binding of angiotensin II to its AT1 receptor.
Caption: Angiotensin II signaling via the AT1 receptor.
Conclusion
The journey from the initial observation of a renal pressor substance to the detailed characterization of this compound and its role in the renin-angiotensin system is a testament to the cumulative nature of scientific discovery. The pioneering work of researchers like Tigerstedt, Bergman, Goldblatt, Page, Helmer, Braun-Menéndez, Skeggs, and Vane not only illuminated a fundamental physiological pathway but also paved the way for the development of life-saving therapies for hypertension and other cardiovascular diseases. The experimental protocols and quantitative data from these early studies remain a valuable resource for researchers today, providing a solid foundation upon which our current understanding is built. This technical guide serves as a comprehensive reference to these foundational milestones, offering insights for contemporary research and drug development endeavors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 8. The technique of superfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
angiotensin I synthesis pathway from angiotensinogen
An In-depth Technical Guide on the Synthesis of Angiotensin I from Angiotensinogen (B3276523)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The renin-angiotensin system (RAS) is a critical hormonal cascade that governs cardiovascular, renal, and adrenal functions, primarily through the regulation of blood pressure and electrolyte balance. The initial, rate-limiting step of this entire system is the enzymatic synthesis of this compound from its precursor, angiotensinogen, by the aspartyl protease renin. Understanding the molecular intricacies of this specific reaction is fundamental for research into cardiovascular diseases and the development of novel therapeutics targeting the RAS. This guide provides a detailed examination of the this compound synthesis pathway, presenting key kinetic data, comprehensive experimental protocols for its study, and a clear visualization of the process.
The Core Synthesis Pathway: Renin-Mediated Cleavage of Angiotensinogen
The synthesis of this compound is a highly specific proteolytic event that initiates the RAS cascade.[1] The two primary molecular components involved are the substrate, angiotensinogen, and the enzyme, renin.
Angiotensinogen: The Substrate
Angiotensinogen is a large glycoprotein (B1211001) (~55-65 kDa) belonging to the serine protease inhibitor (serpin) superfamily, though it lacks inhibitory activity.[2] It is primarily synthesized and constitutively secreted into the circulation by the liver.[3][4] While the liver is the main source, local expression of angiotensinogen has been identified in various tissues, including the heart, kidneys, and adipose tissue, suggesting the existence of local RAS systems.[5] The concentration of circulating angiotensinogen is a key determinant of the overall activity of the RAS.[6] The N-terminal sequence of angiotensinogen is crucial as it contains the site for renin cleavage.[2]
Renin: The Rate-Limiting Enzyme
Renin is a highly specific aspartyl protease that exclusively catalyzes the conversion of angiotensinogen to this compound.[3][7] It is synthesized as an inactive precursor, prorenin, primarily in the juxtaglomerular cells of the kidney.[4] The conversion of prorenin to active renin is a key regulatory step.[4] Active renin is then released into the bloodstream in response to specific physiological stimuli:[4][8][9]
-
Reduced Renal Perfusion: Detected by baroreceptors in the afferent arterioles of the kidney.
-
Decreased Sodium Chloride (NaCl) Delivery: Sensed by the macula densa cells in the distal convoluted tubule.
-
Sympathetic Nervous System Activation: Mediated by β1-adrenergic receptors on the juxtaglomerular cells.
Once in circulation, renin's enzymatic activity has a half-life of approximately 10-15 minutes.[4]
The Cleavage Mechanism
Renin specifically recognizes and cleaves the peptide bond between a Leucine (Leu) and a Valine (Val) residue at positions 10 and 11 of the N-terminus of human angiotensinogen.[2][7] This proteolytic cleavage releases the decapeptide (a peptide of 10 amino acids) known as this compound.[8][10] this compound itself is biologically inert and serves as the immediate precursor for the potent vasoconstrictor, angiotensin II.[4][10] The high specificity of the renin-angiotensinogen interaction is a cornerstone of RAS regulation and makes renin a prime target for therapeutic inhibition.[7] The three-dimensional structure of angiotensinogen plays a significant role in its hydrolysis by renin, as the enzyme exhibits different kinetic properties with the full protein compared to shorter synthetic peptide substrates.[11]
Quantitative Data
The enzymatic efficiency of the renin-angiotensinogen reaction and the physiological concentrations of its components are critical parameters in understanding the dynamics of the RAS.
Table 1: Kinetic Constants for the Human Renin-Angiotensinogen Reaction
| Parameter | Value | Condition | Source |
| Michaelis Constant (Km) | 0.931 nmol/mL | Hydrolysis of human renin substrate by human renin. | [12] |
| Michaelis Constant (Km) | 0.7 µg/mL | Plasma of normal human subjects. | [6] |
| Catalytic Efficiency (kcat/Km) | Lower for synthetic substrates | Compared to native human angiotensinogen. | [11] |
Note: The Km value is numerically equal to the substrate concentration at which the reaction proceeds at half its maximal velocity (Vmax). The physiological concentration of angiotensinogen in normal plasma is often below the Km, indicating that substrate availability is a key rate-determining factor.[12]
Table 2: Typical Plasma Concentrations of RAS Components in Healthy Adults
| Component | Concentration (Mean ± SD) | Units | Source |
| Angiotensinogen (AGT) | 1582 ± 419 (Women) | ng/mL | [5] |
| 1658 ± 459 (Men) | [5] | ||
| Plasma Renin Activity (PRA) | 1.1 ± 0.8 (Women) | ng/mL/hr | [5] |
| 1.0 ± 0.7 (Men) | [5] |
Experimental Protocols
The most common method for quantifying the initial step of the RAS is the Plasma Renin Activity (PRA) assay. This assay measures the rate of this compound (Ang I) generation from endogenous angiotensinogen when plasma is incubated under controlled conditions.
Protocol: Plasma Renin Activity (PRA) Assay by LC-MS/MS
This protocol outlines the measurement of Ang I generation, which reflects the activity of renin in a plasma sample.
1. Sample Collection and Handling: a. Collect whole blood into chilled tubes containing a potassium EDTA anticoagulant. b. Immediately after collection, add a cocktail of protease inhibitors to prevent the degradation of angiotensins. c. Centrifuge the blood at 4°C (e.g., 2,500 x g for 15 minutes) to separate the plasma. d. Immediately transfer the plasma to a new polypropylene (B1209903) tube and freeze at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. This compound Generation: a. Thaw plasma samples on ice. b. Divide each plasma sample into two aliquots in separate tubes. i. Test Sample: This aliquot will be incubated at 37°C to allow for enzymatic generation of Ang I. ii. Blank Sample: This aliquot will be kept at 4°C (on ice) to prevent enzymatic activity. This measures the baseline Ang I level. c. Add an appropriate generation buffer to each aliquot to maintain a stable pH (typically around 6.0-7.4). d. Incubate both tubes for a fixed period (e.g., 90 to 180 minutes). The incubation time should be optimized to ensure the reaction is within the linear range of Ang I formation. e. Stop the enzymatic reaction in both tubes by adding a quenching solution (e.g., 2% formic acid or by rapidly freezing).
3. Sample Purification (Solid Phase Extraction - SPE): a. Add a known amount of a stable isotope-labeled Ang I internal standard to each quenched sample. b. Condition an SPE plate or cartridge (e.g., a mixed-mode cation exchange polymer) with methanol (B129727) and then an equilibration buffer (e.g., 2% ammonium (B1175870) hydroxide). c. Load the quenched sample onto the SPE plate. d. Wash the plate to remove interfering substances like salts and phospholipids. e. Elute the Ang I and the internal standard from the SPE plate using an appropriate elution solvent (e.g., a mixture of methanol and formic acid). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.
4. Quantification by LC-MS/MS: a. Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry system. b. Separate Ang I from other components using a suitable C18 reverse-phase HPLC column. c. Detect and quantify Ang I and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. d. Create a standard curve using known concentrations of Ang I.
5. Data Analysis: a. Calculate the concentration of Ang I in both the 37°C incubated sample and the 4°C blank sample by comparing their peak area ratios (analyte/internal standard) to the standard curve. b. Subtract the Ang I concentration of the blank sample from the test sample to determine the net amount of Ang I generated during incubation. c. Calculate the Plasma Renin Activity and express the result in nanograms of Ang I generated per milliliter of plasma per hour (ng/mL/hr).
Visualizations
This compound Synthesis Pathway
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. vitas.no [vitas.no]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinetic Analysis of the Reaction of Human Renin with Human High and Low Molecular Weight Angiotensinogen | Semantic Scholar [semanticscholar.org]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
A Technical Guide to the Biochemical Properties and Structure of Angiotensin I
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biochemical and structural characteristics of Angiotensin I, a key decapeptide in the Renin-Angiotensin System (RAS). This guide consolidates critical data, outlines detailed experimental protocols, and visualizes associated pathways to serve as a comprehensive resource for professionals in research and drug development.
Core Biochemical Properties
This compound is a transient, largely inactive peptide that serves as the direct precursor to the potent vasoconstrictor, Angiotensin II.[1][2][3] It is generated in the bloodstream when the enzyme renin, released from the kidneys, cleaves a decapeptide segment from the N-terminus of angiotensinogen, a globulin protein produced by the liver.[4][5][6] The primary role of this compound is to be a substrate for Angiotensin-Converting Enzyme (ACE), which converts it into the octapeptide Angiotensin II.[5][7]
Quantitative Data Summary
The fundamental biochemical properties of human this compound are summarized in the table below. These values are essential for a wide range of experimental applications, from analytical quantification to synthetic production.
| Property | Value | Source / Method |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | [1][4][8] |
| Single-Letter Code | DRVYIHPFHL | [1][8] |
| Molecular Formula | C₆₂H₈₉N₁₇O₁₄ | [1][8] |
| Average Molecular Weight | 1296.48 Da | [8][9][10] |
| Monoisotopic Molecular Weight | 1295.677 g/mol | [1] |
| Isoelectric Point (pI) | ~7.5 | Calculated* |
| Solubility | Water (~10 mg/mL), 0.1 M Acetic Acid (~20 mg/mL) | [8][10] |
| Stability in Solution | Unstable at room temperature (significant loss after 4 days); Store at -20°C.[10] Degrades under high temperature and alkaline conditions.[11][12] | [10][11][12] |
*Note on Isoelectric Point (pI) Calculation: The isoelectric point was calculated based on the pKa values of the N-terminus, C-terminus, and the ionizable side chains of Aspartic Acid (pKa ~3.9), Arginine (pKa ~12.5), Tyrosine (pKa ~10.5), and Histidine (pKa ~6.0). The net charge of the peptide is zero at approximately pH 7.5.
Structure of this compound
The biological function of a peptide is intrinsically linked to its structure. This compound is characterized by its primary sequence, but its higher-order structure in a physiological context is notably fluid.
Primary Structure
The primary structure is the linear sequence of its ten amino acids: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu .[4][8][10] This specific sequence is critical for its recognition by Angiotensin-Converting Enzyme (ACE).
Secondary and Tertiary Structure
Unlike large globular proteins, the decapeptide this compound does not possess a stable, well-defined secondary or tertiary structure in aqueous solutions.[7] Studies using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have indicated that this compound and its fragments predominantly exist in a random coil or unfolded conformation.[1][4][7] This structural flexibility is common for small, linear peptides and allows it to fit into the active site of the ACE enzyme for cleavage. There is no definitive crystal structure for unbound this compound in the Protein Data Bank (PDB).
Signaling Pathway: The Renin-Angiotensin System
This compound is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade vital for regulating blood pressure and fluid balance.[2][5][6] The peptide itself has minimal direct biological activity; its significance lies in its position as the immediate precursor to Angiotensin II.[1][2]
Experimental Protocols
The study and application of this compound require robust methods for its synthesis, purification, and quantification. The following sections provide detailed, generalized protocols for these key experimental workflows.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the standard method for chemically synthesizing this compound.[13] This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Methodology:
-
Resin Selection and Preparation:
-
First Amino Acid Coupling:
-
Covalently attach the first C-terminal amino acid (Fmoc-Leu-OH) to the swollen resin. This typically involves using a coupling agent and a base like Diisopropylethylamine (DIEA) in DCM.[13]
-
-
Deprotection-Coupling Cycles (for each subsequent amino acid):
-
Fmoc Deprotection: Remove the temporary N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 10-20 minutes. Wash the resin thoroughly with DMF.[3]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH) using a coupling reagent cocktail. A common combination is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA in DMF.[3]
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat this cycle for all ten amino acids in the reverse sequence (Leu -> His -> Phe -> Pro -> His -> Ile -> Tyr -> Val -> Arg -> Asp).
-
-
Final Cleavage and Deprotection:
-
Once the sequence is complete, treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS).[5]
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the crude peptide from the cleavage solution using cold diethyl ether, then centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold ether, air dry, and dissolve in an appropriate buffer for purification.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purifying synthetic this compound to a high degree, separating the target peptide from truncated sequences and other impurities.[6]
Methodology:
-
System Preparation:
-
Column: Use a preparative or semi-preparative C18 reversed-phase column.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.[6]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in Mobile Phase A. Filter the sample through a 0.45 µm filter to remove particulates.
-
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for this compound might be from 10% to 50% Mobile Phase B over 30-40 minutes at a flow rate of 5-10 mL/min (for semi-preparative scale).
-
Monitor the elution profile using a UV detector at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and verify the mass using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying this compound in complex biological matrices like plasma. The method relies on separating the peptide by LC and then detecting specific parent-to-fragment ion transitions via MS/MS.
Methodology:
-
Sample Collection and Preparation:
-
Collect blood samples into tubes containing a protease inhibitor cocktail to prevent the formation or degradation of this compound in vitro.
-
Add a known amount of a stable isotope-labeled this compound internal standard (e.g., ¹³C, ¹⁵N labeled) to the plasma sample. This is crucial for accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the plasma sample with an acid like TFA.
-
Load the sample onto a conditioned C18 SPE cartridge. This step removes proteins and salts while retaining the peptide.
-
Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol) to remove hydrophilic impurities.
-
Elute this compound from the cartridge using a solvent with high organic content (e.g., 80% acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the peptide from other components on a C18 analytical column using a water/acetonitrile gradient.
-
The eluent is directed into an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the mass of this compound) and monitoring for specific, high-intensity fragment ions produced upon collision-induced dissociation.
-
-
Data Analysis:
-
Quantify the endogenous this compound by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition.
-
Determine the concentration by comparing this ratio to a standard curve prepared with known amounts of this compound.
-
References
- 1. Study of angiotensin-(1-7) vasoactive peptide and its beta-cyclodextrin inclusion complexes: complete sequence-specific NMR assignments and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of plasma angiotensin II: purification by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthetic Peptides as Structural Maquettes of Angiotensin-I Converting Enzyme Catalytic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Angiotensin-(1–9) Retro-enantiomer Peptide with Cardio-protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. sciex.com [sciex.com]
- 10. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
The Physiological Role of Angiotensin I in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin I (Ang I) is a decapeptide hormone that serves as a crucial intermediate in the Renin-Angiotensin System (RAS), a pivotal regulator of cardiovascular and renal homeostasis. While traditionally viewed as a largely inactive prohormone, Ang I is the direct precursor to the potent vasoconstrictor Angiotensin II (Ang II) and other biologically active peptides. This technical guide provides an in-depth exploration of the physiological role of Ang I, detailing its synthesis, conversion pathways, and the functions of its various metabolites. The document includes a summary of quantitative data, detailed experimental protocols for Ang I measurement, and visualizations of key signaling pathways to support researchers and professionals in drug development.
Introduction to the Renin-Angiotensin System and the Position of this compound
The Renin-Angiotensin System (RAS) is a complex enzymatic cascade that plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[1] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure, reduced sodium delivery to the distal tubules, and sympathetic nervous system activation.[2] Renin, a highly specific aspartic protease, cleaves its substrate, angiotensinogen (B3276523) (produced by the liver), to form the decapeptide this compound.[3]
Ang I itself is generally considered to be physiologically inactive, with its primary significance lying in its role as the precursor for Ang II.[4] The conversion of Ang I to the highly active octapeptide Ang II is predominantly catalyzed by the Angiotensin-Converting Enzyme (ACE), which is abundantly expressed on the surface of vascular endothelial cells, particularly in the lungs.[5][6] However, the RAS is now understood to be far more complex than this classical linear pathway, with the existence of alternative pathways for Ang II formation and the generation of other bioactive angiotensin peptides from Ang I.[7][8]
The Metabolic Fates of this compound
The Classical Pathway: Conversion to Angiotensin II by ACE
The most well-characterized fate of Ang I is its conversion to Ang II by ACE. This enzyme cleaves a dipeptide from the C-terminus of Ang I.[6] Ang II is the primary effector molecule of the RAS, exerting its effects by binding to two main G protein-coupled receptors: the Ang II type 1 receptor (AT1R) and the Ang II type 2 receptor (AT2R).[3] Activation of AT1R mediates most of the known physiological effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, sodium and water reabsorption, and stimulation of cell growth and proliferation.[1]
Alternative (Non-ACE) Pathways for Angiotensin II Formation
Research has revealed the existence of ACE-independent pathways for the conversion of Ang I to Ang II, particularly at the tissue level.[7] Enzymes such as chymase, cathepsin G, and kallikrein can also catalyze this conversion.[9] These alternative pathways are significant because they are not blocked by ACE inhibitors, a widely used class of antihypertensive drugs. This has implications for the therapeutic strategies aimed at completely blocking the effects of Ang II.[7][10] In some tissues, such as the human heart, chymase is a major enzyme responsible for Ang II formation.[7]
The ACE2-Dependent Pathway: Formation of Angiotensin (1-9)
Angiotensin-converting enzyme 2 (ACE2), a homolog of ACE, can cleave a single amino acid from the C-terminus of Ang I to form the nonapeptide Angiotensin (1-9) [Ang (1-9)].[11] Ang (1-9) was initially considered an inactive metabolite, but recent studies suggest it has biological activity.[12] It can be further metabolized by ACE to form Angiotensin (1-7) [Ang (1-7)], a peptide with vasodilatory, anti-proliferative, and anti-fibrotic properties that often counteract the effects of Ang II.[11] Ang (1-9) itself has been shown to exert beneficial cardiovascular effects, potentially through the AT2R.[12][13]
dot
Direct Physiological Effects of this compound
The prevailing scientific consensus is that this compound has minimal to no direct physiological activity.[4] Its primary role is that of a prohormone, requiring conversion to other angiotensin peptides to elicit significant biological effects. While some studies have investigated the direct effects of Ang I, these are generally observed at high, non-physiological concentrations and are often attributed to its local conversion to Ang II.[14]
Quantitative Data on Angiotensin Peptides
The following tables summarize key quantitative data related to this compound and its metabolites.
Table 1: Binding Affinities of Angiotensin Peptides to AT1 and AT2 Receptors
| Peptide | Receptor | Binding Affinity (Ki, nM) | Selectivity |
| Angiotensin II | AT1R | ~1-10 | - |
| Angiotensin II | AT2R | ~1-10 | ~15-fold for AT2R |
| Angiotensin III | AT1R | High | - |
| Angiotensin III | AT2R | High | Substantial AT2R selectivity |
| Angiotensin IV | AT1R | No appreciable binding | >200-fold for AT2R |
| Angiotensin IV | AT2R | Moderate | - |
| Angiotensin (1-7) | AT1R | Negligible | - |
| Angiotensin (1-7) | AT2R | Modest | Substantial AT2R selectivity |
| Candesartan (ARB) | AT1R | High | - |
| PD123319 (AT2R Antagonist) | AT2R | High | - |
Data compiled from studies on HEK-293 cells stably transfected with either AT1R or AT2R.[15][16]
Table 2: Plasma Concentrations of this compound and II in Healthy and Pathological States
| Condition | This compound (pg/mL) | Angiotensin II (pg/mL) | Ang I / Ang II Ratio |
| Healthy Controls | 42 (IQR: 30.46-87.34) | 97 (IQR: 35.27-181.01) | 0.4 (IQR: 0.28-0.64) |
| Catecholamine-Resistant Vasodilatory Shock | 253 (IQR: 72.30-676.00) | 84 (IQR: 23.85-299.50) | 1.63 (IQR: 0.98-5.25) |
Data from a study on patients with catecholamine-resistant vasodilatory shock compared to healthy controls.[17][18]
Experimental Protocols for the Measurement of this compound
Accurate measurement of this compound is crucial for assessing the activity of the Renin-Angiotensin System. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for this compound
Principle: This method is a competitive binding assay where a known quantity of radiolabeled Ang I (e.g., ¹²⁵I-Ang I) competes with the unlabeled Ang I in the sample for a limited number of binding sites on a specific anti-Ang I antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled Ang I in the sample.[19][20]
Detailed Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.[21]
-
Centrifuge at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
For the determination of plasma renin activity (PRA), the plasma is divided into two aliquots. One is incubated at 37°C to allow renin to generate Ang I, while the other is kept at 4°C to measure baseline Ang I. An ACE inhibitor is added to both to prevent the conversion of Ang I to Ang II.[19]
-
-
Assay Procedure:
-
Pipette calibrators, control samples, and unknown plasma samples into antibody-coated tubes.
-
Add a fixed amount of ¹²⁵I-labeled this compound tracer to each tube.
-
Incubate the tubes for a specified period (e.g., 2 hours at 18-25°C with shaking) to allow for competitive binding.[19]
-
Aspirate the contents of the tubes and wash to remove unbound tracer.
-
Measure the radioactivity of the bound fraction in a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the bound radioactivity of the calibrators against their known concentrations.
-
Determine the concentration of Ang I in the unknown samples by interpolating their bound radioactivity values from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
Principle: LC-MS/MS is a highly sensitive and specific method that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It allows for the direct quantification of Ang I based on its unique mass-to-charge ratio and fragmentation pattern.[22][23]
Detailed Methodology:
-
Sample Preparation:
-
Follow the same blood collection and plasma separation protocol as for RIA, ensuring the use of protease inhibitors.[21]
-
Add stable isotope-labeled internal standards of Ang I to the plasma samples to correct for extraction losses and matrix effects.[21]
-
Perform solid-phase extraction (SPE) to enrich the angiotensin peptides and remove interfering plasma components.[23]
-
Evaporate the eluate and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system equipped with a reverse-phase column to separate the different angiotensin peptides.
-
The eluting peptides are introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Ang I and its internal standard are monitored. This provides high specificity and sensitivity.[23]
-
-
Data Analysis:
-
Quantify the amount of Ang I in the sample by comparing the peak area ratio of the endogenous Ang I to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of Ang I.
-
dot
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin-Angiotensin System and Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Converting Enzyme: Genotype and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin converting enzyme (ACE) and non-ACE dependent angiotensin II generation in resistance arteries from patients with heart failure and coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Protective Role of the ACE2/Ang-(1–9) Axis in Cardiovascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. This compound and angiotensin II concentrations and their ratio in catecholamine-resistant vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ibl-international.com [ibl-international.com]
- 20. diasource-diagnostics.com [diasource-diagnostics.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Digital resource [dam-oclc.bac-lac.gc.ca]
- 23. sciex.com [sciex.com]
A Technical Guide to the Regulation of Angiotensin I Production by Renin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] The system's initiation point, and its rate-limiting step, is the enzymatic cleavage of angiotensinogen (B3276523) by renin to produce the decapeptide Angiotensin I.[1] Due to its pivotal role, the regulation of renin's activity is a primary focus for physiological research and a key target for therapeutic intervention in cardiovascular and renal diseases.[4][5][6] This technical guide provides an in-depth examination of the core mechanisms governing renin's synthesis, secretion, and enzymatic activity, thereby controlling the production of this compound. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development.
Chapter 1: The Core Reaction: Renin and Angiotensinogen
The fundamental reaction is the conversion of angiotensinogen, a glycoprotein (B1211001) primarily produced by the liver, into this compound.[7][8] This reaction is catalyzed by renin, an aspartyl protease synthesized and secreted by the juxtaglomerular (JG) cells of the kidney.[1]
The Enzyme: Renin
Renin is synthesized as a precursor, preprorenin, which is processed to prorenin. In the JG cells, prorenin can be further cleaved into active renin and stored in granules for regulated release.[9] A significant portion of prorenin is also secreted constitutively.[10]
The Substrate: Angiotensinogen
Angiotensinogen is the only known substrate for renin.[8] Its plasma concentration in humans is approximately 1 µM, which is close to the Michaelis-Menten constant (Kₘ) of the renin-angiotensinogen reaction.[11] This proximity implies that physiological variations in angiotensinogen concentration can directly influence the rate of this compound production, making the substrate concentration a relevant regulatory factor, not just the enzyme's activity.[11][12]
The Product: this compound
This compound is a biologically inactive decapeptide.[1] It serves as the precursor for the potent vasoconstrictor Angiotensin II, following cleavage by Angiotensin-Converting Enzyme (ACE), primarily in the lungs.[1][7]
Enzyme Kinetics
The interaction between human renin and its substrate, human angiotensinogen, follows Michaelis-Menten kinetics.[13] Understanding these kinetic parameters is crucial for developing and evaluating renin inhibitors.
| Parameter | Reported Value (Human) | Reference(s) |
| Kₘ (Michaelis Constant) | 0.56 - 1.8 µM | [11][14][15][16] |
| Plasma Angiotensinogen | ~1.0 µM (~2.8 - 7.1 mg/dL) | [11][17] |
| Plasma this compound | ~2.04 ng/mL | [18] |
| Plasma Angiotensin II | Significantly lower than Ang I | [18] |
Table 1: Kinetic and Concentration Data for the Human Renin-Angiotensinogen Reaction.
Chapter 2: Systemic Regulation of Renin Secretion
The release of renin from juxtaglomerular cells is tightly controlled by four principal mechanisms that integrate signals related to blood pressure, volume, and solute concentration.[16]
-
Intrarenal Baroreceptor: Specialized JG cells in the afferent arteriole act as mechanoreceptors. A decrease in renal perfusion pressure (hypotension) reduces stretch on these cells, triggering renin release. Conversely, increased pressure inhibits release.[13][19]
-
Macula Densa Pathway: Macula densa cells in the distal convoluted tubule sense the concentration of sodium chloride (NaCl) in the tubular fluid. A decrease in NaCl delivery, often a proxy for reduced glomerular filtration rate, stimulates the release of signaling molecules (like prostaglandin (B15479496) E₂) that act on adjacent JG cells to promote renin secretion.[1][19]
-
Sympathetic Nervous System (SNS): Renal sympathetic nerves directly innervate JG cells. Activation of the SNS, for instance during a "fight or flight" response, leads to the release of norepinephrine (B1679862), which stimulates β₁-adrenergic receptors on JG cells, potently increasing renin secretion.[13][19]
-
Negative Feedback Loop: Angiotensin II, the end-product of the cascade, acts on AT₁ receptors on JG cells to inhibit renin release. This forms a crucial negative feedback loop that prevents overactivation of the system.[1]
Chapter 3: Cellular and Intracellular Regulation
Within the juxtaglomerular cell, systemic signals are transduced into a coordinated response governed by three key second messengers: cyclic AMP (cAMP), cytosolic free calcium ([Ca²⁺]i), and cyclic GMP (cGMP).
-
Cyclic AMP (cAMP): The cAMP pathway is the central stimulatory cascade for renin secretion. Stimuli such as norepinephrine (via β₁-receptors) and prostaglandins (B1171923) activate adenylyl cyclase, leading to increased intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which promotes the exocytosis of renin-containing granules.
-
Cytosolic Calcium ([Ca²⁺]i): In a mechanism that is inverse to most secretory cells, an increase in intracellular calcium inhibits renin release. Vasoconstrictors like Angiotensin II and increased perfusion pressure (stretch) raise [Ca²⁺]i, which suppresses adenylyl cyclase activity and activates phosphodiesterases that degrade cAMP, thus reducing renin secretion.
-
Cyclic GMP (cGMP): The role of cGMP is complex. Atrial natriuretic peptide (ANP) activates membrane-bound guanylate cyclase (mGC-A), increasing cGMP and inhibiting renin release. In contrast, nitric oxide (NO) activates soluble guanylate cyclase (sGC), and the resulting cGMP can be stimulatory by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cAMP. This leads to a net increase in cAMP levels and stimulates renin release.
Chapter 4: Transcriptional Regulation of the Renin Gene
Long-term control of the RAS is achieved through the regulation of renin gene (REN) transcription. This process involves complex interactions between cis-regulatory elements on the DNA and trans-acting transcription factors.
-
Promoter and Enhancer Regions: Key regulatory regions have been identified upstream of the renin gene. A proximal promoter region and a more distant enhancer element are critical for its expression.[15][20][21]
-
Key Transcription Factors: The enhancer region contains binding sites for several transcription factors and is responsive to various signaling pathways. For example, the cAMP pathway activates the transcription factor CREB (cAMP response element-binding protein), which binds to a cAMP response element (CRE) in the enhancer to increase renin gene expression.[15] Other important factors include HOX and PBX proteins, which are crucial for the developmental and tissue-specific expression of renin.[20]
Chapter 5: Pharmacological Modulation
Targeting the renin-angiotensinogen reaction is a primary strategy for managing hypertension and other cardiovascular diseases. Direct Renin Inhibitors (DRIs) represent a distinct class of drugs that act at the first and rate-limiting step of the RAS.[1]
| Drug Class | Example(s) | Mechanism of Action | Effect on PRA* | Effect on Plasma Renin Concentration |
| Direct Renin Inhibitor (DRI) | Aliskiren (B1664508) | Binds to the active site of renin, preventing it from cleaving angiotensinogen.[22] | ↓↓↓ | ↑↑↑ |
| ACE Inhibitor (ACEi) | Enalapril (B1671234), Lisinopril | Blocks the conversion of this compound to Angiotensin II.[6] | ↑↑ | ↑↑ |
| Angiotensin Receptor Blocker (ARB) | Losartan, Valsartan | Blocks the AT₁ receptor, preventing Angiotensin II from exerting its effects.[6] | ↑↑↑ | ↑↑↑ |
Table 2: Comparison of Major RAS-Targeting Drug Classes. PRA = Plasma Renin Activity. The increase in plasma renin concentration with all inhibitors is due to the interruption of the Angiotensin II negative feedback loop.[23][24]
Aliskiren, the only clinically approved DRI, is a potent inhibitor of human renin with a very low IC₅₀, demonstrating its high affinity for the enzyme's active site.[22][25]
| Inhibitor | Target | IC₅₀ | Effect on PRA (300mg dose) | Reference(s) |
| Aliskiren | Human Renin | 0.6 nmol/L | >95% inhibition at 24 hours | [22][24][25][26] |
Table 3: Quantitative Data for the Direct Renin Inhibitor Aliskiren.
Chapter 6: Experimental Methodologies
Accurate measurement of renin's activity is fundamental to both basic research and clinical diagnostics. The most common method is the Plasma Renin Activity (PRA) assay, which measures the rate of this compound generation from endogenous angiotensinogen in a plasma sample.[19]
Protocol: Plasma Renin Activity (PRA) Assay by Immunoassay (RIA/ELISA)
This protocol outlines the key steps for determining PRA, a functional measure of renin's enzymatic activity.
1. Sample Collection and Handling (Critical Step):
-
Collect whole blood in a tube containing EDTA as an anticoagulant.
-
Crucially, all initial processing (centrifugation, plasma separation) must be performed at room temperature. Chilling the sample before separating plasma can lead to "cryoactivation" of prorenin, causing falsely elevated PRA results.[21][27]
-
Centrifuge the sample (e.g., 2000 x g for 15 minutes at room temperature) to separate plasma.[21][28]
-
Transfer the plasma to a clean polypropylene (B1209903) tube. If not assayed immediately, freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.[21]
2. This compound Generation:
-
Thaw plasma samples at room temperature.
-
For each sample, prepare two aliquots (e.g., 0.5 mL each).
-
Add a generation buffer to adjust the pH to ~6.0, which is optimal for renin activity.[29]
-
Add a cocktail of protease inhibitors (e.g., PMSF) to prevent the degradation of the newly formed this compound.[21][29]
-
Incubate one aliquot at 37°C for a defined period (e.g., 90-180 minutes). This allows endogenous renin to generate this compound.[21]
-
Simultaneously, incubate the second aliquot in an ice bath (0-4°C) for the same duration. This serves as the baseline control where enzymatic activity is negligible.[21]
-
After incubation, immediately stop the reaction in all tubes by placing them on ice.
3. Quantification of this compound:
-
The amount of this compound generated is quantified using a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[12][21]
-
In this assay, the sample (containing unlabeled, generated this compound) is mixed with a known amount of labeled this compound (e.g., ¹²⁵I-Ang I for RIA, or biotinylated Ang I for ELISA) and a limited amount of a specific anti-Angiotensin I antibody.
-
The unlabeled this compound from the sample competes with the labeled this compound for binding to the antibody.
-
After an incubation period, the antibody-bound fraction is separated from the unbound fraction.
-
The amount of label in the bound fraction is measured. This signal is inversely proportional to the concentration of this compound in the sample.
-
A standard curve is generated using known concentrations of this compound, and the concentrations in the samples are interpolated from this curve.
4. Calculation of PRA:
-
PRA is calculated by subtracting the baseline this compound concentration (from the 4°C sample) from the final concentration (from the 37°C sample) and dividing by the incubation time.
-
The result is typically expressed in units of ng/mL/hr.[7]
Protocol: PRA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly specific and sensitive alternative to immunoassays for quantifying this compound.
-
Steps 1 & 2 (Sample Collection and this compound Generation): These steps are identical to the immunoassay protocol.
-
3. Sample Clean-up (Solid-Phase Extraction - SPE):
-
After incubation, the generated this compound must be purified from the complex plasma matrix.
-
This is typically achieved using a C18 solid-phase extraction cartridge.[30]
-
The plasma sample is loaded onto the cartridge, which is then washed to remove interfering substances.
-
This compound is eluted with a solvent like methanol (B129727) containing formic acid.[30]
-
The eluate is dried down (e.g., under a stream of nitrogen) and reconstituted in a small volume of mobile phase for injection.[30]
-
-
4. Quantification by LC-MS/MS:
-
The reconstituted sample is injected into a liquid chromatography system, typically using a reverse-phase C18 column to separate this compound from other remaining components.[30]
-
The eluate from the column enters a tandem mass spectrometer.
-
The mass spectrometer is set to a specific mode (Multiple Reaction Monitoring, MRM) to detect a specific mass transition for this compound (i.e., the mass of the parent ion to a specific fragment ion), providing high specificity and quantitative accuracy.[30]
-
-
5. Calculation of PRA: The calculation is identical to the immunoassay method.
Protocol: Renin Gene Expression by Quantitative PCR (qPCR)
This protocol allows for the quantification of renin mRNA levels, providing insight into the transcriptional regulation of the gene.
-
1. Tissue/Cell Collection: Isolate renin-expressing tissue (e.g., kidney cortex) or cells (e.g., isolated JG cells).
-
2. RNA Extraction:
-
Homogenize the sample in a lysis reagent (e.g., Trizol).[8]
-
Perform RNA extraction according to the manufacturer's protocol, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[8]
-
Assess RNA quality and quantity using spectrophotometry or fluorometry.
-
-
3. Reverse Transcription (cDNA Synthesis):
-
Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. This creates a more stable template for PCR.[8]
-
-
4. Quantitative PCR:
-
Prepare a reaction mix containing the cDNA template, specific forward and reverse primers for the renin gene, and a qPCR master mix (which includes DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).[8]
-
Run the reaction in a qPCR thermocycler. The instrument monitors the fluorescence increase in real-time, which is proportional to the amount of amplified DNA.
-
The cycle at which the fluorescence crosses a set threshold (the Cₜ value) is recorded.
-
-
5. Data Analysis:
-
Renin gene expression is typically normalized to the expression of one or more stable housekeeping genes to control for variations in RNA input and reverse transcription efficiency.
-
Relative quantification (e.g., using the ΔΔCₜ method) is used to compare renin mRNA levels between different experimental groups.
-
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Relevance of renin expression by real-time PCR in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies of rat renin and tonin on purified rat angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. labpedia.net [labpedia.net]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. ccjm.org [ccjm.org]
- 10. origene.com [origene.com]
- 11. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Species differences in the kinetics of the renin-substrate reaction in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of recombinant human renin: kinetics, pH-stability, and peptidomimetic inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two different types of inactive renin in human plasma: molecular and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. athensresearch.com [athensresearch.com]
- 18. ahajournals.org [ahajournals.org]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct renin inhibition: update on clinical investigations with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aliskiren Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. labcorp.com [labcorp.com]
- 28. eaglebio.com [eaglebio.com]
- 29. ibl-america.com [ibl-america.com]
- 30. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of the Renin-Angiotensin System: A Technical Guide to Angiotensin I Precursors and Their Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis and a key target in the management of hypertension and related pathologies. While Angiotensin II is the primary effector molecule of this system, its generation is entirely dependent on a cascade of enzymatic cleavages originating from its precursors. This technical guide provides an in-depth exploration of the primary precursors of Angiotensin I—Angiotensinogen (B3276523), Prorenin, and the more recently identified Proangiotensin-12. We will delve into their physiological significance, the intricate pathways of their synthesis and activation, and present detailed methodologies for their quantification. This document aims to serve as a comprehensive resource for researchers and professionals involved in cardiovascular research and drug development, offering insights into the foundational elements of the RAS.
Introduction: The Renin-Angiotensin System Cascade
The Renin-Angiotensin System (RAS), or Renin-Angiotensin-Aldosterone System (RAAS), is a hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The classical pathway is initiated by the enzymatic cleavage of Angiotensinogen by renin, leading to the formation of the decapeptide this compound. This compound is then converted to the potent octapeptide Angiotensin II by Angiotensin-Converting Enzyme (ACE).[3] Angiotensin II exerts its physiological effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) and vasopressin release, and sodium and water retention.[4][5]
Recent discoveries have expanded our understanding of the RAS, revealing a more complex network with counter-regulatory axes and alternative pathways for angiotensin peptide generation.[6] This guide focuses on the critical upstream components that serve as precursors to this compound, as their regulation and availability are rate-limiting for the activity of the entire system.
The Canonical Precursor: Angiotensinogen
Angiotensinogen is the primary substrate for renin and the sole precursor of all angiotensin peptides.[1] It is a glycoprotein (B1211001) primarily synthesized and secreted by the liver.[1] The regulation of angiotensinogen gene (AGT) expression is a key control point for RAS activity and is influenced by various hormonal and cellular signals.[1][7]
Physiological Significance of Angiotensinogen
The plasma concentration of angiotensinogen is a critical determinant of the rate of this compound formation.[7] Elevated levels of angiotensinogen are associated with hypertension.[6] The expression of the AGT gene is regulated at the transcriptional level by hormones such as glucocorticoids, estrogens, and thyroid hormone, as well as by cytokines like interleukin-1 and tumor necrosis factor-α.[7] Furthermore, Angiotensin II itself can stimulate angiotensinogen synthesis, creating a positive feedback loop.[7] Recent research has also highlighted the role of epigenetic modifications, such as DNA methylation, in the regulation of AGT expression in response to factors like high salt intake.[8]
Quantitative Data on Angiotensinogen and Other RAS Components
The following table summarizes the plasma concentrations of key components of the Renin-Angiotensin System in healthy human adults. It is important to note that these values can vary significantly based on factors such as posture, dietary salt intake, and the specific assay used.
| Component | Plasma Concentration (Mean ± SD) | Units | Notes |
| Angiotensinogen | 1.0 - 2.0 | mg/mL | - |
| Plasma Renin Activity (PRA) | 0.2 - 1.6 (supine), 0.5 - 4.0 (upright) | ng/mL/hour | On a normal sodium diet.[9] |
| This compound | 27.2 (LOD - 324.0) | fmol/mL | Median (range).[7] |
| Angiotensin II | 82.0 (LOD - 549.6) | fmol/mL | Median (range).[7] |
| Angiotensin-(1-12) | 2.05 ± 0.55 (men), 2.02 ± 0.62 (women) | ng/mL | [10] |
The Enzymatic Initiator: Prorenin and its Activation
Renin is the rate-limiting enzyme in the RAS cascade, and its inactive precursor, prorenin, circulates in the plasma at concentrations 10-fold higher than active renin.[2] The activation of prorenin to renin is a critical regulatory step.
Physiological Significance of Prorenin
While initially considered to be merely an inactive precursor, prorenin is now understood to have biological functions.[11] Prorenin can be activated both proteolytically and non-proteolytically.[11] Proteolytic activation, which occurs primarily in the kidney, involves the cleavage of the prosegment.[11] Non-proteolytic activation can occur when prorenin binds to the (pro)renin receptor, leading to a conformational change that exposes the active site.[12] This receptor-mediated activation allows for tissue-specific generation of this compound, contributing to the local RAS.[12] Elevated plasma prorenin levels have been associated with microvascular complications in diabetes.[11]
An Alternative Pathway: Proangiotensin-12
More recently, a novel angiotensin peptide, Angiotensin-(1-12) (proangiotensin-12), has been identified as a potential alternative precursor for angiotensin peptide production, independent of renin activity.[4]
Physiological Significance of Proangiotensin-12
Proangiotensin-12 is a 12-amino acid peptide that can be cleaved by ACE to generate this compound and Angiotensin II, and by chymase to form Angiotensin II directly.[4] It has been shown to induce vasoconstriction and increase blood pressure when infused in rats.[13] Studies in rats have shown that while a low-salt diet increases plasma renin activity and angiotensin levels, the levels of proangiotensin-12 in plasma and various tissues remain unchanged, suggesting its regulation is independent of the circulating RAS.[3] However, there is ongoing debate and conflicting evidence regarding the endogenous existence and physiological concentrations of Angiotensin-(1-12) in humans, with some sensitive mass spectrometry-based studies failing to detect it.[14]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and a general experimental workflow for studying this compound precursors.
Caption: The Renin-Angiotensin System cascade showing the generation of this compound and II from their precursors.
Caption: A generalized experimental workflow for the quantification of this compound precursors and related peptides.
Experimental Protocols
Accurate quantification of the components of the RAS is crucial for research and clinical applications. The following sections provide detailed methodologies for key experiments.
Measurement of Angiotensinogen
Method: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This assay utilizes a pair of antibodies specific to angiotensinogen. One antibody is coated on the microplate to capture angiotensinogen from the sample, and the other is conjugated to an enzyme for detection.
Detailed Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody against human angiotensinogen diluted in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add prepared standards and diluted plasma samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound sample components.
-
Detection Antibody Incubation: Add the detection antibody (conjugated to an enzyme like HRP) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of angiotensinogen in the samples.
Measurement of Plasma Renin Activity (PRA)
Method: Quantification of this compound Generation by ELISA or LC-MS/MS
Principle: PRA is an indirect measure of renin's enzymatic activity. It quantifies the rate of this compound generation from endogenous angiotensinogen in a plasma sample under controlled conditions.
Detailed Protocol:
-
Sample Collection: Collect blood in an EDTA-containing tube. It is critical to handle the sample correctly to prevent cryoactivation of prorenin.[11]
-
Sample Splitting: Divide the plasma sample into two aliquots.
-
Incubation:
-
Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate this compound.
-
Incubate the second aliquot at 0-4°C (on ice) for the same duration to prevent this compound generation. This serves as the baseline control.
-
-
Stopping the Reaction: Stop the enzymatic reaction in the 37°C sample by placing it on ice.
-
This compound Quantification: Measure the concentration of this compound in both aliquots using a competitive ELISA or a highly sensitive and specific LC-MS/MS method.[1][15]
-
Calculation of PRA: Subtract the baseline this compound concentration (from the 0-4°C sample) from the this compound concentration in the 37°C sample. The result is expressed as the amount of this compound generated per unit of time (e.g., ng/mL/hour).
Quantification of Angiotensin Peptides by Mass Spectrometry
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method offers high specificity and sensitivity for the simultaneous quantification of multiple angiotensin peptides. It involves the separation of peptides by liquid chromatography followed by their detection and fragmentation in a mass spectrometer.
Detailed Protocol:
-
Sample Preparation:
-
LC Separation: Inject the extracted sample into a liquid chromatography system equipped with a C18 column. Use a gradient of an organic solvent (e.g., acetonitrile) to separate the different angiotensin peptides based on their hydrophobicity.[1]
-
MS/MS Detection:
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer is set to select the precursor ion (the specific m/z of the target angiotensin peptide).
-
The precursor ion is fragmented, and specific product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity.
-
-
Quantification: Use stable isotope-labeled internal standards for each angiotensin peptide to be quantified. These standards are added to the sample at the beginning of the preparation process and are used to correct for any sample loss during extraction and for variations in ionization efficiency.[7] The concentration of each peptide is determined by comparing the peak area of the endogenous peptide to that of its corresponding internal standard.
Conclusion and Future Directions
The precursors of this compound, particularly angiotensinogen and prorenin, are fundamental to the regulation of the Renin-Angiotensin System. Their synthesis, secretion, and activation are tightly controlled processes that ultimately determine the level of the potent vasoconstrictor, Angiotensin II. The discovery of alternative pathways, such as the one potentially involving proangiotensin-12, highlights the complexity of the RAS and opens new avenues for research and therapeutic intervention.
For professionals in drug development, a thorough understanding of these upstream components is crucial for designing novel therapeutics that target the RAS at its origin. Future research should continue to explore the tissue-specific regulation and function of these precursors, as well as refine and standardize the methodologies for their accurate quantification. A deeper insight into the intricate balance of the various components of the RAS will undoubtedly lead to more effective strategies for the management of cardiovascular and renal diseases.
References
- 1. Transcriptional regulation of angiotensinogen gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and function of prorenin: different viewpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma and tissue levels of proangiotensin-12 and components of the renin-angiotensin system (RAS) following low- or high-salt feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ahajournals.org [ahajournals.org]
- 8. DNA Methylation of the Angiotensinogen Gene, AGT, and the Aldosterone Synthase Gene, CYP11B2 in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of angiotensin II in human plasma: technical modifications and practical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. The Prorenin and (Pro)renin Receptor: New Players in the Brain Renin-Angiotensin System? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular effect of angiotensin-(1-12) in the caudal ventrolateral medullary depressor area of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. academic.oup.com [academic.oup.com]
The Metabolic Crossroads of Angiotensin I: A Tissue-Specific Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin I (Ang I), a decapeptide hormone, stands at a critical juncture in the renin-angiotensin system (RAS), a cascade essential for cardiovascular and renal homeostasis. While often viewed as a mere precursor to the potent vasoconstrictor Angiotensin II (Ang II), the metabolic fate of Ang I is a complex, tissue-specific process with diverse physiological consequences. This technical guide provides an in-depth exploration of the enzymatic conversion of Ang I in key tissues, the resulting bioactive peptides, and their downstream signaling pathways. Understanding these localized metabolic pathways is paramount for the development of targeted therapeutics for a range of cardiovascular and related diseases.
Core Metabolic Pathways of this compound
The metabolism of Ang I is primarily governed by the activity of two key zinc-dependent metalloproteinases: Angiotensin-Converting Enzyme (ACE) and Angiotensin-Converting Enzyme 2 (ACE2). The balance between these two enzymes dictates the local concentration of their respective products, Ang II and Angiotensin-(1-7) [Ang-(1-7)], which often exert opposing physiological effects.
The Classical Pathway: ACE-mediated Conversion to Angiotensin II
The most well-characterized pathway involves the cleavage of the C-terminal dipeptide from Ang I by ACE, yielding the octapeptide Ang II.[1] This conversion is a critical step in the classical RAS cascade. Ang II then binds predominantly to the Angiotensin II Type 1 Receptor (AT1R), initiating a signaling cascade that leads to vasoconstriction, inflammation, fibrosis, and cellular growth.[2]
The Alternative Pathway: ACE2-mediated Conversion and the Protective Axis
ACE2 provides an alternative metabolic route for Ang I. It can cleave a single amino acid from the C-terminus of Ang I to form Angiotensin-(1-9) [Ang-(1-9)], which can then be converted to Ang-(1-7) by ACE. More directly, ACE2 can also convert Ang II into the heptapeptide (B1575542) Ang-(1-7).[3] Ang-(1-7) is the primary effector of the "protective" arm of the RAS, acting mainly through the Mas receptor (MasR) to promote vasodilation, anti-inflammatory effects, and anti-proliferative actions, often counteracting the effects of Ang II.[3]
Tissue-Specific Metabolism of this compound
The relative contribution of ACE and ACE2 to Ang I metabolism varies significantly across different tissues, leading to distinct local RAS profiles.
Lungs
The pulmonary circulation is a major site of Ang I conversion.[4] The vast endothelial surface of the lungs is rich in ACE, making it a primary location for the generation of circulating Ang II.[1] Studies in pigs have shown that approximately 25% of arterially delivered Ang I is converted to Ang II during a single passage through the lungs.[5] In human lung membranes, both ACE and chymase activity contribute to the formation of Ang II from Ang I.[6]
Kidneys
The kidneys possess a complete local RAS and play a crucial role in both systemic and intrarenal Ang II production.[7] ACE is abundantly expressed in the kidney, particularly in the brush border of proximal tubular cells.[8] In vivo studies in pigs demonstrated a high fractional metabolism of Ang I in the kidneys, reaching 93%.[5] Within the kidney, Ang-(1-7) is also generated through the actions of ACE2 and other peptidases, where it acts as an intrarenal vasodilator and modulates tubular function.[3]
Heart
The heart has its own intrinsic RAS, and local Ang II generation contributes to cardiac physiology and pathophysiology.[9] While ACE is present in the coronary endothelium, chymase is also a significant contributor to Ang II formation in the human heart.[10] Studies in pigs have indicated that the myocardium metabolizes a substantial fraction of Ang I (50-70%).[5] The ACE2/Ang-(1-7)/Mas axis is also active in the heart, where it exerts cardioprotective effects by counteracting the hypertrophic and fibrotic actions of Ang II.[11]
Brain
The brain possesses a local and independent RAS that is involved in the regulation of blood pressure, fluid balance, and neuronal function.[12] Both ACE and ACE2 are expressed in various brain regions, including those critical for cardiovascular control.[13][14][15][16] However, the overall levels of angiotensin peptides in the brain are generally low.[14][15] The metabolism of Ang I in the brain contributes to the local production of Ang II and Ang-(1-7), which have been implicated in neuroinflammation and neuronal signaling.[17]
Quantitative Analysis of this compound Metabolism
The following table summarizes quantitative data on the fractional metabolism and conversion of this compound in different tissues, based on in vivo studies in pigs.
| Tissue | Fractional Ang I Metabolism (%) | Fractional Conversion to Ang II (%) | Reference |
| Lungs | 29 | 25 | [5] |
| Combined Systemic Vascular Beds | 49 | 10 | [5] |
| Kidneys | 93 | Not specified | [5] |
| Myocardium | 50-70 | Not specified | [5] |
| Skeletal Muscle | 50-70 | Not specified | [5] |
| Head | 50-70 | Not specified | [5] |
| Skin | 50-70 | Not specified | [5] |
| Left Cardiac Cavity | 38 | 11 | [5] |
| Right Cardiac Cavity | 14 | 0 | [5] |
Experimental Protocols
Protocol for this compound Conversion Assay in Tissue Homogenates
This protocol outlines the general steps for measuring the conversion of Ang I to its metabolites in tissue homogenates.
a. Tissue Homogenization:
-
Excise fresh tissue and immediately place it in ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Blot the tissue dry, weigh it, and mince it into small pieces on a pre-chilled surface.
-
Homogenize the tissue in an appropriate lysis buffer (e.g., CelLytic™ M for mammalian cells) containing a protease inhibitor cocktail on ice using a Dounce homogenizer.[8]
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.[10]
-
Collect the supernatant for the conversion assay and protein quantification.
b. This compound Conversion Assay:
-
Incubate the tissue homogenate with a known concentration of this compound substrate at 37°C for a defined period.
-
To differentiate between ACE and other enzyme activities, parallel incubations can be performed in the presence of specific inhibitors (e.g., captopril (B1668294) for ACE).
-
Stop the reaction by adding a strong acid (e.g., trifluoroacetic acid) or by boiling.
c. Quantification of Angiotensin Peptides:
-
Extract the angiotensin peptides from the reaction mixture using solid-phase extraction (SPE) with C18 cartridges.[18][19]
-
Analyze the extracted peptides using High-Performance Liquid Chromatography (HPLC) coupled with either Radioimmunoassay (RIA) or Mass Spectrometry (MS/MS) for sensitive and specific quantification of Ang I, Ang II, and Ang-(1-7).[19][20][21]
Protocol for ACE Activity Assay in Tissue Homogenates
This protocol describes a fluorometric assay for measuring ACE activity.
a. Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.3, containing 0.3 M NaCl and 10 µM ZnCl2).
-
Prepare a solution of a synthetic fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline).[22]
b. Assay Procedure:
-
Add the tissue homogenate (supernatant from the homogenization protocol) to a 96-well microplate.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode using a microplate fluorometer (e.g., excitation at 320 nm and emission at 405 nm).[8]
-
The rate of increase in fluorescence is directly proportional to the ACE activity in the sample.
Signaling Pathways
Angiotensin II / AT1 Receptor Signaling Pathway
The binding of Ang II to the AT1R activates multiple intracellular signaling cascades, primarily through Gq/11, G12/13, and Gi proteins.[2] This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effectors, including mitogen-activated protein kinases (MAPKs), leading to cellular responses such as smooth muscle contraction, cell growth, and inflammation.[23][24][25]
Caption: Angiotensin II signaling through the AT1 receptor.
Angiotensin-(1-7) / Mas Receptor Signaling Pathway
The binding of Ang-(1-7) to the MasR activates signaling pathways that often oppose those of the AT1R. A key downstream effector is the activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway, leading to the production of nitric oxide (NO).[11] NO is a potent vasodilator and also has anti-proliferative and anti-inflammatory properties. The MasR can also stimulate the release of prostaglandins (B1171923) and inhibit MAPKs.[26][27]
Caption: Angiotensin-(1-7) signaling through the Mas receptor.
Experimental Workflow for this compound Metabolism Analysis
The following diagram illustrates a typical experimental workflow for investigating the metabolic fate of this compound in tissue samples.
Caption: Experimental workflow for analyzing this compound metabolism.
Conclusion
The metabolic fate of this compound is a highly regulated and tissue-specific process that extends far beyond its role as a simple precursor. The intricate balance between the ACE/Ang II/AT1R and ACE2/Ang-(1-7)/MasR axes within different tissues is a critical determinant of local physiological and pathophysiological responses. A thorough understanding of these localized metabolic pathways, facilitated by robust experimental protocols and quantitative analysis, is essential for the rational design of novel therapeutics that can selectively modulate the renin-angiotensin system for the treatment of cardiovascular and other related diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound metabolism and its implications for human health.
References
- 1. Frontiers | The role of the classical renin–angiotensin system and angiotensin-converting enzyme 2/Ang(1–7)/Mas axis in pulmonary fibrosis [frontiersin.org]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of angiotensin peptides. [bio-protocol.org]
- 5. Metabolism of this compound by different tissues in the intact animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of this compound to angiotensin II by chymase activity in human pulmonary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. worthe-it.co.za [worthe-it.co.za]
- 10. content.abcam.com [content.abcam.com]
- 11. europeanreview.org [europeanreview.org]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Higher this compound Converting Enzyme 2 (ACE2) levels in the brain of individuals with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Higher angiotensin-converting enzyme 2 (ACE2) levels in the brain of individuals with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Spatial and Cell-Type Distribution of SARS-CoV-2 Receptor ACE2 in the Human and Mouse Brains [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. probiologists.com [probiologists.com]
An In-depth Technical Guide on the Angiotensin I Signaling Cascade and Downstream Effectors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Renin-Angiotensin System (RAS)
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. While often viewed as a linear pathway, the RAS is a complex network with multiple bioactive peptides and receptors. The octapeptide Angiotensin II (Ang II) is the primary effector molecule of this system, exerting a wide range of physiological and pathological effects.[1] Angiotensin I (Ang I), a decapeptide, serves as the precursor to Ang II and is largely inactive. This guide details the enzymatic conversion of Ang I and the subsequent signaling cascades initiated by Ang II, focusing on its primary receptors, the Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R).
Generation of Angiotensin II from this compound
The conversion of Ang I to Ang II is a pivotal step in the activation of the RAS cascade. This conversion is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE).
-
Enzyme: Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase.
-
Reaction: ACE cleaves the two C-terminal amino acids (His-Leu) from the decapeptide Ang I to form the octapeptide Ang II.[2][3]
-
Location: While ACE is present in plasma, its concentration is highest on the surface of vascular endothelial cells, particularly within the pulmonary circulation. The lungs are recognized as the primary site for the rapid conversion of Ang I to Ang II in vivo.[4][5]
Although ACE is the principal enzyme, alternative pathways for Ang II generation exist, notably via enzymes like chymase, which may be significant in specific tissues. Studies in mouse plasma suggest that a substantial portion of Ang I is metabolized through routes other than direct conversion to Ang II.[6]
Visualization of Angiotensin II Generation
Caption: Enzymatic cascade for the generation of Angiotensin II.
Angiotensin II Receptor Signaling
Ang II mediates its effects by binding to two main G protein-coupled receptors (GPCRs), AT1R and AT2R.[7] These receptors share only about 34% sequence homology and often trigger opposing physiological responses.[8][9]
AT1 Receptor (AT1R) Signaling: The Canonical Pathway
The AT1R mediates most of the well-known physiological and pathophysiological actions of Ang II, including vasoconstriction, aldosterone (B195564) release, and cellular growth.[1][10] The primary signaling mechanism involves coupling to heterotrimeric G proteins, predominantly the Gq/11 family.[7][11]
The Gq/11-PLC-IP3/DAG Pathway:
-
Activation: Ang II binding to AT1R activates the Gαq subunit of the Gq/11 protein.[12][13]
-
PLC Stimulation: Activated Gαq stimulates the enzyme Phospholipase C (PLC).[11][14]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13]
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[12][13][15] This rise in cytosolic Ca²+ is a key trigger for smooth muscle contraction.[16]
-
DAG and PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased Ca²+, activates Protein Kinase C (PKC).[12][13][14]
-
-
Terminal Effectors: Activated PKC and Ca²+-calmodulin complexes go on to phosphorylate numerous downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, leading to changes in gene expression that promote cellular hypertrophy, inflammation, and proliferation.[14][16]
Other G-protein and β-Arrestin Pathways: Beyond the canonical Gq/11 pathway, the AT1R can also couple to other G proteins like Gi and G12/13, and activate G-protein-independent signaling through β-arrestin.[17][18] β-arrestin recruitment, which follows receptor phosphorylation by GRKs, can lead to receptor internalization and a "second wave" of signaling that also activates pathways like ERK/MAPK.[14][18]
Caption: The canonical Gq/11 signaling pathway of the AT1 receptor.
AT2 Receptor (AT2R) Signaling: The Counter-Regulatory Pathway
The AT2R is highly expressed in fetal tissues but declines significantly after birth.[9] Its expression can increase in pathological conditions like tissue injury.[19] The AT2R generally opposes the actions of the AT1R, mediating effects like vasodilation, anti-proliferation, and apoptosis.[8][19]
Key AT2R Signaling Mechanisms:
-
Phosphatase Activation: Unlike AT1R, AT2R activation often leads to the stimulation of protein phosphatases, such as SHP-1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[8] This results in the dephosphorylation and inactivation of growth-promoting kinases like ERK, thereby inhibiting cell growth.[8]
-
Bradykinin-NO-cGMP Pathway: AT2R activation stimulates the production of bradykinin (B550075) and nitric oxide (NO), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[8][19] This pathway is a primary mediator of the vasodilatory effects of AT2R.
-
PLZF Interaction: In cardiac cells, a novel pathway has been described where the AT2R C-terminus binds to the transcription factor PLZF (promyelocytic zinc finger protein). Upon Ang II stimulation, this complex internalizes, and PLZF translocates to the nucleus to activate gene expression, including that of the p85α subunit of PI3K, which is involved in protein synthesis.[20]
Caption: Key counter-regulatory signaling pathways of the AT2 receptor.
Downstream Physiological Effectors
The activation of AT1R and AT2R signaling cascades culminates in a wide array of physiological effects.
| Effector Response | Primary Receptor | Mediating Pathway | Physiological Outcome |
| Vasoconstriction | AT1R | Gq/11 → IP3 → ↑Ca²⁺ | Increased vascular resistance and blood pressure.[21][22] |
| Aldosterone Secretion | AT1R | Gq/11 → ↑Ca²⁺ / PKC | Stimulates the zona glomerulosa of the adrenal cortex to release aldosterone.[23][24] |
| Sodium & Water Retention | AT1R (via Aldosterone) | Aldosterone → ↑ENaC expression | Aldosterone acts on kidneys to increase sodium and water reabsorption, increasing blood volume.[21][22] |
| Thirst & ADH Release | AT1R | Neural pathways (Hypothalamus) | Stimulates thirst and the release of antidiuretic hormone (ADH), increasing water retention.[21][22] |
| Cell Growth & Proliferation | AT1R | MAPK/ERK, Rho/ROCK | Promotes hypertrophy and hyperplasia of vascular smooth muscle and cardiac cells.[7][10] |
| Inflammation & Fibrosis | AT1R | NF-κB, ROS production | Contributes to vascular remodeling and end-organ damage.[7][10] |
| Vasodilation | AT2R | Bradykinin → NO → cGMP | Counteracts AT1R-mediated vasoconstriction.[8][19] |
| Anti-proliferation | AT2R | Phosphatase activation → MAPK inhibition | Opposes the growth-promoting effects of AT1R.[8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to enzyme kinetics and receptor binding in the RAS. Values can vary based on experimental conditions, species, and tissue types.
Table 1: Enzyme Catalytic Efficiency
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Description |
| Human ACE | This compound | 1.8 x 10⁵ | Efficient conversion of Ang I to Ang II.[2] |
| Human NEP | This compound | 6.2 x 10⁵ | Neprilysin can also efficiently hydrolyze Ang I.[2] |
| Human ACE2 | This compound | 3.3 x 10⁴ | ACE2 hydrolyzes Ang I very slowly compared to ACE.[2] |
| Lung ACE | This compound | 6.7 nmol/min/mg | Rate of Ang II formation by purified lung enzyme.[4] |
| Plasma ACE | This compound | 0.7 nmol/min/mg | Rate of Ang II formation by plasma enzyme.[4] |
Table 2: AT1 Receptor Binding Affinities (Kd / Ki)
| Ligand | Receptor | Kd or Ki (nM) | Ligand Type |
| Angiotensin II | AT1 (Wild-Type) | 1.2 ± 0.5 | Endogenous Agonist[25] |
| Candesartan | AT1 | pKi = 8.61 | Antagonist[26] |
| Irbesartan | AT1 | ~0.6 | Antagonist[27][28] |
| Olmesartan | AT1 | 2.3 ± 0.8 | Antagonist[25] |
| Telmisartan | AT1 | pKi = 8.19 | Antagonist[26] |
| Valsartan | AT1 | pKi = 7.65 | Antagonist[26] |
| Losartan | AT1 | pKi = 7.17 | Antagonist[26] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.
Key Experimental Protocols
Studying the RAS requires a variety of biochemical and cell-based assays. Below are outlines of fundamental experimental protocols.
Plasma Renin Activity (PRA) Assay
This enzymatic assay measures the rate of Ang I generation from angiotensinogen, providing a functional measure of renin activity.[29][30]
Methodology Outline:
-
Sample Collection: Collect whole blood in EDTA-containing tubes and separate plasma via centrifugation.[29]
-
Ang I Generation: Incubate plasma samples at 37°C for a defined period (e.g., 1-3 hours). This allows endogenous renin to cleave angiotensinogen into Ang I. A parallel sample is kept at 4°C to serve as a baseline control. Inhibitors of ACE and angiotensinases are often added to prevent Ang I degradation.
-
Reaction Termination: Stop the enzymatic reaction, typically by placing samples on ice.
-
Quantification of Ang I: Measure the concentration of generated Ang I using a sensitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).[31]
-
Calculation: Calculate renin activity as the mass of Ang I produced per volume of plasma per hour (e.g., ng/mL/hr).[31]
AT1 Receptor Radioligand Binding Assay
This assay is the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, and for measuring the inhibitory constant (Ki) of unlabeled competitor drugs. [32] Methodology Outline (Competition Assay):
-
Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors (e.g., rat liver) via homogenization and centrifugation. [33][34]Determine protein concentration using a method like the Bradford assay.
-
Incubation: In a series of tubes, incubate a fixed amount of membrane protein with:
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the direct downstream consequence of Gq-coupled receptor activation—the release of intracellular calcium.
Methodology Outline:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., AT1R) in a multi-well plate (e.g., 96-well).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM. [15]The "AM" ester allows the dye to cross the cell membrane, after which intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.
-
Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Baseline Measurement: Record the baseline fluorescence for a short period.
-
Agonist Injection: Inject the agonist (Angiotensin II) into the wells.
-
Signal Detection: Immediately and continuously record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration. [15][35]7. Data Analysis: Quantify the response, typically by measuring the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to determine agonist potency (EC50).
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of this compound to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative routes for angiotensin-I conversion: kinetics of the renin-angiotensin system in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 13. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. teachmephysiology.com [teachmephysiology.com]
- 23. Angiotensin II and aldosterone regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Angiotensin and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Item - Binding affinities (Kd) of Ang II, olmesartan, R239470 and R794847 to AT1 wild-type (WT) and mutant receptors. - Public Library of Science - Figshare [plos.figshare.com]
- 26. researchgate.net [researchgate.net]
- 27. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 33. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 35. researchgate.net [researchgate.net]
The Pivotal Role of Angiotensin I in Cardiovascular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin I, a decapeptide hormone, serves as the central precursor in the renin-angiotensin system (RAS), a critical regulator of cardiovascular physiology. While largely inactive itself, its rapid conversion to the potent vasoconstrictor angiotensin II dictates blood pressure, fluid and electrolyte balance, and vascular tone. This technical guide provides an in-depth exploration of the function of this compound, detailing its synthesis, conversion pathways, and the experimental methodologies used to investigate its role. Quantitative data on physiological concentrations, enzyme kinetics, and receptor binding are presented for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and professionals in cardiovascular drug development.
Introduction
The renin-angiotensin system (RAS) is a hormonal cascade essential for the regulation of arterial pressure and cardiovascular homeostasis.[1] Within this system, this compound (Ang I) occupies a crucial, albeit transient, position.[2] Produced from the cleavage of angiotensinogen (B3276523) by renin, Ang I is the primary substrate for the generation of angiotensin II (Ang II), the principal effector molecule of the RAS.[1][3] Understanding the dynamics of Ang I formation and its subsequent conversion is paramount for elucidating the pathophysiology of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis, and for the development of targeted therapeutics.
The Core Function of this compound: Precursor to Angiotensin II
The most well-established function of this compound is its role as a pro-drug or precursor to Angiotensin II.[2] this compound itself is generally considered to be biologically inactive, with minimal direct effects on blood vessels or other cardiovascular tissues.[2][4] Its significance lies in its conversion to the highly active octapeptide, Angiotensin II.
The Classical Pathway: Angiotensin-Converting Enzyme (ACE)
The primary route for the conversion of this compound to Angiotensin II is through the action of Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase.[1][5] ACE is predominantly found on the surface of vascular endothelial cells, particularly in the lungs.[2][3] It cleaves a dipeptide (His-Leu) from the C-terminus of this compound to form Angiotensin II.[6]
Alternative (Non-ACE) Pathways
Evidence suggests the existence of alternative, non-ACE pathways for Angiotensin II generation, particularly at the tissue level.[7][8] Enzymes such as chymase, cathepsin G, and kallikrein can also convert this compound to Angiotensin II.[8][9][10] These pathways are significant as they are not blocked by ACE inhibitors, a common class of antihypertensive drugs.[7][11] Chymase, a serine protease found in mast cells, is a notable contributor to Angiotensin II formation in the heart and blood vessels.[8][9]
Quantitative Data in Cardiovascular Physiology
The following tables summarize key quantitative data related to this compound and its role in the renin-angiotensin system.
| Parameter | Plasma Concentration | Renal Interstitial Fluid Concentration | Reference(s) |
| This compound | 112 ± 14 pmol/L | 0.84 ± 0.04 nmol/L | [1],[12] |
| Angiotensin II | 107 ± 8 pmol/L | 3.07 ± 0.43 nmol/L | [1],[12] |
Table 1: Physiological Concentrations of this compound and II. Note the significantly higher concentrations in the renal interstitial fluid compared to plasma, suggesting local production and action.
| Enzyme | Substrate | Km (μM) | kcat/Km (μM-1min-1) | Reference(s) |
| Human ACE | This compound | 10 - 70 | - | [9] |
| Human Chymase | This compound | - | 11 | [7] |
| Dog Chymase | This compound | - | 18 | [7] |
| Hamster Chymase | This compound | - | 0.69 | [7] |
| Rat Chymase (rMCP-1) | This compound | - | 0.030 | [7] |
| Mouse Chymase (mMCP-4) | This compound | - | 0.059 | [7] |
Table 2: Enzyme Kinetics for this compound Conversion. This table highlights the catalytic efficiency of different enzymes in converting this compound. Note the species differences in chymase activity.
| Ligand | Receptor | Kd (nM) | Reference(s) |
| Angiotensin II | AT1 | ~1-10 | [5],[13] |
Table 3: Angiotensin II Receptor Binding Affinity. The dissociation constant (Kd) indicates the high affinity of Angiotensin II for its primary receptor, AT1.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's function. Below are outlines of key experimental protocols.
Measurement of Plasma Renin Activity (PRA)
Plasma Renin Activity is an indirect measure of the rate at which this compound is generated from angiotensinogen in plasma.
Principle: Plasma is incubated at 37°C, allowing endogenous renin to cleave angiotensinogen to form this compound. The generated this compound is then quantified, typically by radioimmunoassay (RIA) or LC-MS/MS.[14][15][16]
Protocol Outline:
-
Blood Collection: Venous blood is collected into a chilled EDTA tube to inhibit angiotensinases and converting enzymes.[2][15]
-
Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.[2]
-
Incubation: The plasma is divided into two aliquots. One is incubated at 37°C for a defined period (e.g., 1-3 hours), while the other is kept at 4°C to prevent enzymatic activity (this serves as a baseline).[2][17]
-
This compound Quantification: The reaction is stopped, and the amount of this compound in both aliquots is measured using a validated assay (RIA or LC-MS/MS).[2][17]
-
Calculation: PRA is calculated as the difference in this compound concentration between the 37°C and 4°C samples, expressed as ng of this compound generated per mL of plasma per hour (ng/mL/hr).[15]
Quantification of Angiotensin Peptides
Direct measurement of this compound and II can be achieved through radioimmunoassay or liquid chromatography-tandem mass spectrometry.
4.2.1. Radioimmunoassay (RIA)
Principle: A competitive binding assay where a known quantity of radiolabeled this compound or II competes with the unlabeled peptide in the sample for binding to a specific antibody.[18][19][20]
Protocol Outline:
-
Sample Preparation: Plasma or tissue extracts are often subjected to solid-phase extraction to concentrate the peptides and remove interfering substances.[4][18]
-
Assay Setup: Standards, controls, and samples are incubated with a specific primary antibody and a fixed amount of 125I-labeled angiotensin peptide.[19][21]
-
Incubation: The mixture is incubated to allow for competitive binding.[19]
-
Separation: Antibody-bound and free radiolabeled peptides are separated (e.g., using a secondary antibody or charcoal).[2]
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.[2]
-
Quantification: A standard curve is generated to determine the concentration of the angiotensin peptide in the samples.[17]
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method offers high specificity and sensitivity for the simultaneous quantification of multiple angiotensin peptides. Peptides are separated by liquid chromatography and then identified and quantified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.[3][22][23]
Protocol Outline:
-
Sample Preparation: Similar to RIA, samples undergo solid-phase extraction. An internal standard (a stable isotope-labeled version of the analyte) is added for accurate quantification.[4][23]
-
LC Separation: The extracted peptides are injected into a liquid chromatograph and separated on a reverse-phase column.[4][22]
-
MS/MS Detection: The separated peptides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. Specific precursor-product ion transitions are monitored for each peptide (Multiple Reaction Monitoring - MRM).[22]
-
Quantification: The peak area of the endogenous peptide is compared to the peak area of the internal standard to calculate the concentration.[4]
ACE Activity Assay
The enzymatic activity of ACE can be determined using spectrophotometric or fluorometric methods.
4.3.1. Spectrophotometric Assay
Principle: This assay often utilizes a synthetic substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL), which is cleaved by ACE to produce hippuric acid. The hippuric acid is then extracted and quantified by measuring its absorbance at 228 nm.[24]
Protocol Outline:
-
Reaction Setup: The sample containing ACE is incubated with the HHL substrate in a suitable buffer at 37°C.[24]
-
Reaction Termination: The reaction is stopped by adding an acid (e.g., HCl).[24]
-
Extraction: Hippuric acid is extracted into an organic solvent (e.g., ethyl acetate).[24]
-
Measurement: The absorbance of the extracted hippuric acid is measured at 228 nm.[24]
-
Calculation: ACE activity is calculated based on the amount of hippuric acid produced over time.[24]
4.3.2. Fluorometric Assay
Principle: This method uses a synthetic substrate that is internally quenched. Upon cleavage by ACE, a fluorescent product is released, and the increase in fluorescence is measured over time.[6][25][26]
Protocol Outline:
-
Reaction Setup: In a microplate, the sample is mixed with a fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) in an appropriate buffer.[6][27]
-
Measurement: The plate is placed in a fluorescence microplate reader, and the increase in fluorescence is monitored kinetically at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).[6][26]
-
Calculation: The rate of fluorescence increase is directly proportional to the ACE activity.[27]
Isolated Blood Vessel Contraction Studies
This ex vivo technique assesses the direct effect of this compound on vascular tone and the efficiency of its conversion to Angiotensin II.
Principle: A segment of an artery is mounted in an organ bath containing a physiological salt solution. The contractile response of the vessel to the addition of this compound is measured using a force transducer.[28]
Protocol Outline:
-
Vessel Preparation: An artery (e.g., aorta, mesenteric artery) is dissected and cut into rings. The endothelium may be removed to study the direct effects on smooth muscle.[28]
-
Mounting: The vessel ring is mounted between two hooks in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C.[28]
-
Equilibration: The vessel is allowed to equilibrate under a resting tension.
-
Experimentation: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound. The experiment can be repeated in the presence of an ACE inhibitor (e.g., captopril) or an AT1 receptor blocker (e.g., losartan) to investigate the conversion and receptor-mediated effects.[28]
-
Data Analysis: The contractile force is recorded, and concentration-response curves are plotted to determine the potency (EC50) and maximal response (Emax).[28]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.
Caption: The Renin-Angiotensin System (RAS) cascade, illustrating the conversion of this compound to Angiotensin II.
Caption: A typical workflow for the quantification of angiotensin peptides using LC-MS/MS.
Caption: Experimental workflow for isolated blood vessel contraction studies with this compound.
Conclusion
This compound stands as a critical juncture in the regulation of cardiovascular physiology. While its direct biological activity is minimal, its role as the sole precursor to the potent effector molecule, Angiotensin II, makes it a central point of control within the renin-angiotensin system. A thorough understanding of the enzymatic pathways that govern its conversion, coupled with robust and precise experimental methodologies to quantify its levels and effects, is indispensable for the ongoing development of novel therapeutic strategies to combat cardiovascular diseases. This guide provides a foundational resource for researchers and drug development professionals, offering both the theoretical framework and the practical considerations necessary for advancing our knowledge of this pivotal decapeptide.
References
- 1. Renal interstitial fluid concentrations of angiotensins I and II in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Species differences in angiotensin II generation and degradation by mast cell chymases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity and kinetic characteristics of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Rapid conversion of this compound to angiotensin II by neutrophil and mast cell proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma renin activity - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Renin Activity, Plasma - Cayuga Health Test Catalog [cayugamedlab.testcatalog.org]
- 16. labcorp.com [labcorp.com]
- 17. ibl-international.com [ibl-international.com]
- 18. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ibl-america.com [ibl-america.com]
- 21. phoenixbiotech.net [phoenixbiotech.net]
- 22. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. benchchem.com [benchchem.com]
- 28. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]
Angiotensin I's Crossroads: A Technical Guide to its Interactions with Hormonal Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin I, a decapeptide cleaved from angiotensinogen (B3276523) by renin, stands at a critical juncture in cardiovascular and endocrine regulation. While often viewed as a transient precursor to the potent vasoconstrictor Angiotensin II, this compound's interactions extend beyond a simple linear pathway, influencing and being influenced by a complex network of hormonal systems. This technical guide provides an in-depth exploration of the core interactions of this compound, focusing on the Renin-Angiotensin-Aldosterone System (RAAS), the Kallikrein-Kinin System (KKS), and the Sympathetic Nervous System (SNS). This document is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling pathways involved.
Core Interaction Pathways
This compound's primary fate is its conversion to Angiotensin II by Angiotensin-Converting Enzyme (ACE), a key event that initiates a cascade of physiological responses. However, the significance of this compound is not solely defined by this conversion. It participates in a delicate balance with other vasoactive and regulatory systems.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a cornerstone of blood pressure and fluid homeostasis, with this compound as a central component. The canonical pathway involves the conversion of this compound to Angiotensin II, which then elicits its effects by binding to AT1 and AT2 receptors.[1]
Angiotensin II, the primary effector of the RAAS, stimulates aldosterone secretion from the adrenal cortex.[2] While this compound does not directly stimulate aldosterone release, its rate of conversion to Angiotensin II is a critical determinant of aldosterone levels. Studies on isolated adrenal glands have shown that Angiotensin II stimulates aldosterone secretion in a dose-dependent manner.[3]
The Kallikrein-Kinin System (KKS)
The KKS and RAAS are intricately linked, exerting opposing effects on vascular tone and fluid balance. A key point of interaction is ACE, which not only converts this compound to the vasoconstrictor Angiotensin II but also inactivates the vasodilator bradykinin (B550075).[4]
This dual action of ACE highlights its central role in maintaining hemodynamic equilibrium. Inhibition of ACE, a common therapeutic strategy for hypertension, leads to a decrease in Angiotensin II production and an increase in bradykinin levels, both contributing to a reduction in blood pressure.
The Sympathetic Nervous System (SNS)
The interplay between the RAAS and the SNS is a critical factor in the regulation of cardiovascular function. Angiotensin II, derived from this compound, significantly enhances sympathetic activity through multiple mechanisms.[5] It acts on the central nervous system to increase sympathetic outflow, stimulates sympathetic ganglia and the adrenal medulla, and facilitates the release of norepinephrine (B1679862) from sympathetic nerve endings.[5][6]
While direct quantitative data on the dose-dependent effect of this compound on catecholamine release is limited, the conversion to Angiotensin II is the primary mechanism through which this interaction occurs. Studies have shown that Angiotensin II can potentiate the release of norepinephrine from sympathetic nerve terminals, thereby amplifying the pressor response.[7]
Data Presentation
The following tables summarize key quantitative data related to this compound and its interactions.
Table 1: Enzyme Kinetics of this compound Conversion by ACE [8]
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Full-length human ACE | This compound | - | - | 1.8 x 10⁵ |
| N-domain of ACE | This compound | - | - | - |
| C-domain of ACE | This compound | - | - | 1.6 x 10⁵ |
Note: Specific K_m_ and k_cat_ values for full-length ACE and its domains with this compound as the substrate require further investigation. The catalytic efficiency (k_cat_/K_m_) is provided.
Table 2: Binding Affinities of ACE Inhibitors [9]
| Tissue | Ligand | K_d_ (nM) | B_max_ (fmol/mg protein) |
| Lung | [¹²⁵I]Ro31-8472 | 0.32 ± 0.04 | 17,680 ± 2,345 |
| Heart | [¹²⁵I]Ro31-8472 | 0.36 ± 0.05 | 560 ± 65 |
| Coronary Artery | [¹²⁵I]Ro31-8472 | 0.37 ± 0.06 | 237 ± 51 |
| Saphenous Vein | [¹²⁵I]Ro31-8472 | 0.14 ± 0.05 | 236 ± 63 |
| Mammary Artery | [¹²⁵I]Ro31-8472 | 0.50 ± 0.06 | 603 ± 121 |
Note: This table presents the binding characteristics of a potent ACE inhibitor, providing an indication of ACE density and affinity in various tissues. The direct binding affinity (K_d_) of this compound to ACE is a subject for further research.
Table 3: Angiotensin II Dose-Response on Aldosterone Secretion [3]
| Angiotensin II Concentration (M) | Aldosterone Release |
| 10⁻¹² - 10⁻⁵ | Stimulated release from subcapsular zone cells |
Note: This data is for Angiotensin II, the direct downstream effector of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Measurement of Angiotensin-Converting Enzyme (ACE) Activity
Method: Spectrophotometric Assay using the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[10][11]
Principle: ACE catalyzes the hydrolysis of FAPGG, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the ACE activity in the sample.[12]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 80 mmol/L borate (B1201080) buffer, pH 8.2 (at 37°C).[3]
-
FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 1.0 mmol/L.[3]
-
-
Assay Procedure:
-
Pipette the sample (e.g., serum, plasma, tissue homogenate) into a cuvette.
-
Add assay buffer to the desired final volume.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to overcome any initial lag phase.[3]
-
Initiate the reaction by adding the FAPGG substrate solution.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation of ACE Activity:
-
Determine the linear rate of absorbance decrease (ΔA/min).
-
Calculate ACE activity using the molar extinction coefficient of FAPGG.
-
Measurement of Plasma Renin Activity (PRA)
Method: Radioimmunoassay (RIA) for this compound.[13]
Principle: PRA is determined by measuring the rate of this compound generation from endogenous angiotensinogen in a plasma sample. The generated this compound is then quantified using a competitive RIA.[13]
Protocol:
-
Sample Collection and Preparation:
-
Collect blood in EDTA tubes.
-
Separate plasma by centrifugation.
-
-
This compound Generation:
-
Incubate plasma at 37°C for a defined period (e.g., 1-3 hours) in the presence of an ACE inhibitor to prevent the conversion of this compound to Angiotensin II.[13]
-
A parallel sample is incubated at 4°C to serve as a blank.
-
-
Radioimmunoassay (RIA):
-
A known amount of ¹²⁵I-labeled this compound is mixed with the plasma sample (containing the generated this compound) and a specific anti-Angiotensin I antibody.[13]
-
The unlabeled this compound in the sample competes with the labeled this compound for binding to the antibody.
-
After incubation, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Calculation of PRA:
-
A standard curve is generated using known concentrations of unlabeled this compound.
-
The concentration of this compound in the plasma sample is determined by interpolation from the standard curve.
-
PRA is expressed as the amount of this compound generated per unit of plasma per unit of time (e.g., ng/mL/hour).
-
Measurement of Plasma Kallikrein Activity
Method: Chromogenic Assay using the substrate H-D-Pro-Phe-Arg-p-nitroanilide (S-2302).[14][15]
Principle: Plasma kallikrein cleaves the chromogenic substrate S-2302, releasing p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is proportional to the kallikrein activity.[14]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Dilute the plasma sample with Tris buffer.
-
Pre-warm the diluted sample to 37°C.
-
Initiate the reaction by adding the pre-warmed substrate solution.
-
For a kinetic assay, continuously monitor the increase in absorbance at 405 nm.
-
For an endpoint assay, stop the reaction after a fixed time by adding acetic acid and measure the final absorbance at 405 nm.
-
-
Calculation of Kallikrein Activity:
-
Calculate the rate of change in absorbance (for kinetic assay) or the final absorbance (for endpoint assay).
-
Determine the kallikrein activity by comparing the results to a standard curve prepared with known concentrations of purified kallikrein.
-
Conclusion
This compound occupies a pivotal position in a complex web of hormonal interactions that are fundamental to cardiovascular and renal physiology. While its conversion to Angiotensin II is a primary and critical event, a comprehensive understanding of its interplay with the Kallikrein-Kinin and Sympathetic Nervous Systems is essential for researchers and drug development professionals. This technical guide has provided a detailed overview of these interactions, supported by quantitative data, visual representations of signaling pathways, and robust experimental protocols. Further research into the direct binding kinetics of this compound to ACE and its direct quantitative effects on aldosterone and catecholamine secretion will undoubtedly provide deeper insights into this intricate regulatory network and pave the way for novel therapeutic strategies.
References
- 1. Role of adrenal renin-angiotensin system in the control of aldosterone secretion in sodium-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosterone and aldosterone dose-dependent responses to ACTH and angiotensin II in the duck (Anas platyrhynchos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different compounds against Angiotensin-Converting Enzyme 2 (ACE2) receptor potentially containing the infectivity of SARS-CoV-2: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between the renin-angiotensin-aldosterone and sympathetic nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renin-Angiotensin System and Sympathetic Neurotransmitter Release in the Central Nervous System of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin-(1-7) inhibitory mechanism of norepinephrine release in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity of this compound-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate specificity and kinetic characteristics of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. diasource-diagnostics.com [diasource-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Methodological & Application
Application Notes and Protocols for Angiotensin I ELISA in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the quantitative determination of Angiotensin I (Ang I) in rodent samples using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The following guidelines are a synthesis of information from various commercially available kits and should be adapted to the specific instructions provided with your chosen assay.
Principle of the Assay
This compound ELISA kits are typically based on the principle of competitive or sandwich enzyme immunoassay.
-
Competitive ELISA: In this format, this compound in the sample competes with a fixed amount of labeled (e.g., biotinylated) this compound for a limited number of binding sites on a pre-coated antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.[1][2] After a washing step to remove unbound substances, an enzyme-conjugated secondary reactant (e.g., Streptavidin-HRP) is added. Following another wash, a substrate solution is added, and the resulting color development is stopped. The optical density (OD) is measured at a specific wavelength (typically 450 nm), and the concentration of this compound is determined by comparing the sample's OD to a standard curve.[1][2]
-
Sandwich ELISA: This method utilizes two antibodies specific for this compound. A capture antibody is pre-coated onto the microplate wells.[3][4][5] Samples and standards are added, and any this compound present binds to the capture antibody. After washing, a second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured this compound.[4][5] Following a final wash, a substrate is added, and the color development is directly proportional to the amount of this compound in the sample.[3][5]
Data Presentation: Kit Performance Characteristics
The following tables summarize typical quantitative data from commercially available this compound ELISA kits for rodent models. Note that these values are examples, and users should always refer to the specifications of their particular kit.
Table 1: General Kit Specifications
| Parameter | Typical Value |
| Assay Type | Competitive or Sandwich ELISA[1][4] |
| Sample Types | Serum, Plasma, Tissue Homogenates[1][3][4] |
| Reactivity | Rat, Mouse |
| Assay Time | 2.5 - 4 hours[1] |
| Storage | 2-8°C |
Table 2: Assay Performance
| Parameter | Example Value Range |
| Detection Range | 15.6 - 1000 pg/mL[1][2] |
| Sensitivity | < 5 pg/mL[1][2] |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 12% |
Experimental Protocols
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: If provided as a concentrate, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.[3]
-
Standard Curve: Reconstitute the this compound standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve according to the kit's instructions.
Sample Collection and Preparation
Blood Samples (Plasma and Serum):
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[3] Centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3] Aspirate the supernatant (plasma) and store it at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Hemolyzed samples are not suitable for this assay.[3]
-
Serum: Collect whole blood into tubes without an anticoagulant. Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C.[1] Centrifuge at 1000 x g for 15-20 minutes at 2-8°C.[3] Collect the supernatant (serum) and store it as described for plasma.
Tissue Homogenates:
Due to the rapid degradation of peptides, it is crucial to process tissue samples quickly and on ice.
-
Excise the tissue of interest and immediately rinse it with ice-cold PBS (pH 7.4) to remove excess blood.
-
Weigh the tissue and place it in a pre-chilled tube.
-
Add ice-cold homogenization buffer. A general recommendation is a 1:9 ratio of tissue weight (g) to buffer volume (mL).[1][3] The buffer should contain protease inhibitors to prevent this compound degradation. A recommended buffer composition is PBS with a protease inhibitor cocktail.
-
Homogenize the tissue on ice using a glass homogenizer or an ultrasonic cell disrupter.[3]
-
To further lyse the cells, the homogenate can be subjected to freeze-thaw cycles.[1]
-
Centrifuge the homogenate at 5000 x g for 10-15 minutes at 2-8°C.[3]
-
Collect the supernatant and store it at -80°C until use.
Assay Procedure (Generalized)
The following is a generalized protocol and may vary between different ELISA kits. Always follow the manufacturer's instructions.
Table 3: Generalized ELISA Protocol Steps
| Step | Action | Incubation Time | Incubation Temperature |
| 1 | Add standards and samples to the appropriate wells of the pre-coated microplate. | - | - |
| 2 | Add Biotinylated Detection Antibody. | 60 - 90 minutes | 37°C[3] |
| 3 | Wash the plate 3 times with Wash Buffer. | - | Room Temperature |
| 4 | Add HRP-conjugate (e.g., Streptavidin-HRP). | 30 - 60 minutes | 37°C[1][3] |
| 5 | Wash the plate 5 times with Wash Buffer. | - | Room Temperature |
| 6 | Add TMB Substrate. | 15 - 25 minutes | 37°C (in the dark)[1] |
| 7 | Add Stop Solution. | - | - |
| 8 | Read the absorbance at 450 nm within 10 minutes. | - | - |
Data Analysis
-
Subtract the mean absorbance of the blank (zero standard) from the mean absorbance of all other standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the concentration of this compound in the samples from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for Radioimmunoassay (RIA) of Angiotensin I in Human Serum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative determination of Angiotensin I in human serum using a competitive radioimmunoassay (RIA). This assay is a valuable tool for studying the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] The measurement of this compound is often used to determine Plasma Renin Activity (PRA), which reflects the rate of this compound generation from its precursor, angiotensinogen.[3][4][5]
Principle of the Assay
The this compound RIA is a competitive immunoassay.[3][4] The assay is based on the competition between unlabeled this compound in a sample and a fixed amount of radiolabeled this compound (typically with Iodine-125, ¹²⁵I) for a limited number of binding sites on a specific anti-Angiotensin I antibody.[3][4] As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of this compound in unknown samples can be determined by interpolation.[3][4]
To measure PRA, plasma samples are treated with an Angiotensin-Converting Enzyme (ACE) inhibitor to prevent the conversion of this compound to Angiotensin II.[3][4] The samples are then incubated at 37°C to allow for the enzymatic generation of this compound by renin. A parallel sample is kept at 4°C to measure the baseline this compound level. The difference in this compound concentration between the 37°C and 4°C samples represents the amount generated by renin activity.[3]
Renin-Angiotensin System Signaling Pathway
The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a crucial role in cardiovascular and renal physiology.[1][2] The pathway is initiated by the release of renin from the kidneys in response to reduced renal blood flow.[1] Renin cleaves angiotensinogen, a protein produced by the liver, to form the decapeptide this compound.[1] this compound is then converted to the potent octapeptide Angiotensin II by Angiotensin-Converting Enzyme (ACE), which is primarily found in the endothelial cells of the lungs and kidneys.[1] Angiotensin II exerts its effects by binding to specific receptors, leading to vasoconstriction, aldosterone (B195564) release, and other physiological responses that regulate blood pressure.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound RIA and reported concentrations in human plasma.
Table 1: Typical this compound RIA Kit Characteristics
| Parameter | Typical Value | Reference |
| Assay Range | 0.3 - 28 ng/mL | [4] |
| 10 - 1280 pg/mL | [7] | |
| Sensitivity | 0.06 ng/mL | [4] |
| 1.25 pg/tube | [8] | |
| Sample Volume | 500 µL | [4] |
| Incubation Time | 1 hour (enzymatic) + 2 hours (immunoassay) at RT | [4] |
| 16-24 hours at 4°C | [9] | |
| Radionuclide | ¹²⁵I | [3][4] |
Table 2: Reported this compound Concentrations in Human Plasma
| Condition | This compound Concentration | Reference |
| Normal Venous Blood | 11 - 88 pg/mL | [10][11] |
| Normal Arterial Blood | 12 - 72 pg/mL | [10][11] |
| Healthy Controls | 42 pg/mL (median) | [12] |
| Vasodilatory Shock Patients | 253 pg/mL (median) | [12] |
| Normal Subjects (Angiotensin-(1-12)) | 2.04 ± 0.57 ng/mL | [13] |
| Hypertensive Patients (Angiotensin-(1-12)) | 2.39 ± 0.58 ng/mL | [13] |
Experimental Protocol
This protocol provides a general procedure for the determination of Plasma Renin Activity (PRA) by measuring this compound generation. Specific details may vary between commercial kits, and it is essential to follow the manufacturer's instructions.[3][4]
Materials and Reagents
-
This compound RIA Kit (containing ¹²⁵I-labeled this compound tracer, this compound standards, anti-Angiotensin I antibody-coated tubes, wash solution, and other buffers)
-
Enzymatic inhibitor (e.g., ACE inhibitor)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Incubator or water bath (37°C)
-
Ice bath
-
Gamma counter
-
Centrifuge (for plasma separation)
Sample Collection and Preparation
-
Blood Collection : Collect whole blood into chilled tubes containing EDTA as an anticoagulant.[3] It is crucial to keep the samples at 2-8°C throughout the collection and processing to prevent both the formation and degradation of this compound.[3]
-
Plasma Separation : Centrifuge the blood samples at 2-8°C to separate the plasma from the blood cells.[3]
-
Storage : If the assay is not performed immediately, aliquot the plasma and store it frozen at -20°C or lower for up to one year. Avoid repeated freeze-thaw cycles.[3]
Experimental Workflow Diagram
Assay Procedure
-
Enzymatic Step :
-
Thaw plasma samples on ice.
-
For each sample, add a pre-cooled enzymatic inhibitor.[3]
-
Divide each sample into two aliquots.[3]
-
Incubate one aliquot at 37°C for 1 hour (or up to 3 hours for low PRA samples) to allow for the generation of this compound.[3]
-
Incubate the second aliquot at 4°C for the same duration to determine the baseline this compound concentration.[3]
-
After incubation, rapidly cool the 37°C samples in an ice bath.[3]
-
-
Immunoassay Step :
-
Label the antibody-coated tubes for standards, controls, and samples (both 4°C and 37°C incubations).
-
Pipette the appropriate volume of standards, controls, and samples into the corresponding tubes.[3]
-
Add the ¹²⁵I-labeled this compound tracer to all tubes.[3]
-
Vortex the tubes gently and incubate for 2 hours at room temperature with shaking.[3]
-
-
Washing and Counting :
Data Analysis
-
Standard Curve : Construct a standard curve by plotting the percentage of bound tracer (B/B₀ or B/T) against the concentration of the this compound standards. A logit-log curve fit is often used.[3]
-
Concentration Determination : Determine the concentration of this compound in each sample by interpolating its cpm value from the standard curve.[3]
-
PRA Calculation : Calculate the Plasma Renin Activity (PRA) by subtracting the this compound concentration of the 4°C sample from the 37°C sample and expressing the result as ng of this compound generated per mL of plasma per hour of incubation (ng/mL/hr).
Troubleshooting and Quality Control
-
Quality Control Samples : Include control samples with known this compound concentrations in each assay run to monitor the performance and validity of the results.
-
Intra- and Inter-Assay Variation : Assess the reproducibility of the assay by running replicates of the same sample within a single assay and across different assays.
-
Cross-Reactivity : Be aware of the potential cross-reactivity of the antibody with other angiotensin peptides. High-performance liquid chromatography (HPLC) can be combined with RIA for more specific measurements of different angiotensin peptides.[8][14]
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can accurately and reliably quantify this compound in human serum, providing valuable insights into the Renin-Angiotensin System in both physiological and pathological states.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. ibl-international.com [ibl-international.com]
- 4. diasource-diagnostics.com [diasource-diagnostics.com]
- 5. MIB - this compound [immunotech.cz]
- 6. researchgate.net [researchgate.net]
- 7. phoenixbiotech.net [phoenixbiotech.net]
- 8. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. portlandpress.com [portlandpress.com]
- 11. portlandpress.com [portlandpress.com]
- 12. This compound and angiotensin II concentrations and their ratio in catecholamine-resistant vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin-(1-12) in Humans with Normal Blood Pressure and Primary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic-radioimmunoassay method for the measurement of angiotensin II peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accurate Quantification of Angiotensin I in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] Angiotensin I (Ang I) is a key decapeptide in this pathway, formed by the cleavage of angiotensinogen (B3276523) by renin.[1][3] It is subsequently converted to the potent vasoconstrictor Angiotensin II by the Angiotensin-Converting Enzyme (ACE).[1][3] Accurate measurement of this compound is crucial for assessing plasma renin activity (PRA), a vital tool for diagnosing and managing cardiovascular diseases like hypertension.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound quantification due to its high sensitivity, specificity, and ability to overcome the limitations of traditional immunoassays.[5][6] This application note provides a detailed protocol for the accurate and reproducible measurement of this compound in human plasma using a robust LC-MS/MS method.
Renin-Angiotensin System (RAS) Pathway
The RAS pathway is a complex system involving the liver, kidneys, and lungs.[3] Renin, released from the kidneys in response to low blood pressure, cleaves liver-derived angiotensinogen to form this compound.[1][2] ACE, primarily found in the lungs, then converts this compound to Angiotensin II, which exerts its physiological effects by binding to its receptors.[1][3]
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Workflow
The accurate measurement of this compound involves several critical steps, from sample collection and preparation to instrumental analysis and data processing. The overall workflow is designed to ensure peptide stability, remove interfering substances, and achieve sensitive detection.
Caption: Workflow for this compound quantification.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound from human plasma following the generation step for PRA assessment.
Materials:
-
Human plasma collected in EDTA tubes containing a protease inhibitor cocktail.
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-[¹³C₆, ¹⁵N]).
-
Quenching Solution: 10% Formic Acid in water.[7]
-
SPE Cartridges: Reversed-phase C18 or Polymer-based (e.g., Oasis HLB) cartridges.[8]
-
Wash Solution: Deionized water.[8]
-
Elution Solvent: Methanol (B129727) containing 5% formic acid.[8]
-
Reconstitution Solution: 16% acetonitrile (B52724) in water with 0.1% formic acid.[8]
-
Centrifuge, evaporator, and vortex mixer.
Protocol:
-
Plasma Incubation: Thaw plasma samples at 37°C for 3 minutes. To 200 µL of plasma, add 60 µL of generation buffer and incubate at 37°C for 3 hours to allow for this compound generation.
-
Quench Reaction: Stop the enzymatic reaction by adding 5 µL of 10% formic acid.
-
Internal Standard Spiking: Add 50 µL of the IS working solution to each sample. Vortex mix thoroughly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.[8]
-
Drying: Dry the cartridge under vacuum to remove excess water.[8]
-
Elution: Elute the angiotensin peptides from the cartridge using 7 mL of methanol containing 5% formic acid.[8]
-
Evaporation: Collect the eluate and evaporate it to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution.[7] Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC System coupled to a triple quadrupole mass spectrometer (e.g., SCIEX 6500+ or Waters Xevo TQ).[4]
LC Conditions:
| Parameter | Setting |
|---|---|
| Column | Reversed-phase C18, 2.6 µm, 100 x 2.1 mm (e.g., Phenomenex Kinetex). |
| Mobile Phase A | 0.1% Formic Acid in Water.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Flow Rate | 0.2 mL/min.[8] |
| Gradient | Start at 16% B, linear increase to 38% B over 10 min.[8] |
| Injection Volume | 15 µL. |
| Column Temp. | Ambient or 40°C. |
MS/MS Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 648.8 [M+2H]²⁺ | 860.5 | Optimize per instrument |
| This compound (IS) | 652.3 [M+2H]²⁺ | 867.5 | Optimize per instrument |
| Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The values provided are examples. |
Method Performance Characteristics
The presented method demonstrates excellent performance for the quantification of this compound in human plasma.
Quantitative Data Summary
| Parameter | Performance | Reference |
| Linearity Range | 0.016 – 18 ng/mL | [9] |
| Correlation Coeff. (r²) | > 0.999 | [9] |
| Lower Limit of Quant. (LLOQ) | 5 - 16 pg/mL | [5][9] |
| Intra-day Precision (%CV) | < 10% | [4] |
| Inter-day Precision (%CV) | < 10% | [4] |
| Accuracy (% Recovery) | 85.1 – 109.8% | [9] |
The values in the table are compiled from various validated methods and represent typical performance. Actual results may vary based on instrumentation and specific laboratory conditions.
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the accurate quantification of this compound in human plasma. The protocol, including a streamlined solid-phase extraction procedure and optimized instrumental analysis, provides a reliable tool for clinical research and drug development professionals investigating the Renin-Angiotensin System. The high-quality data generated by this method can aid in the understanding and management of cardiovascular diseases.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
Application Notes and Protocols for In Vitro Cell Culture Experiments with Angiotensin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture experiments involving Angiotensin I (Ang I), a key peptide in the Renin-Angiotensin System (RAS). The protocols outlined below are essential for researchers investigating cardiovascular diseases, hypertension, and for the development of therapeutic drugs targeting the RAS.
Introduction to this compound
This compound is a decapeptide that is the precursor to the potent vasoconstrictor, Angiotensin II (Ang II). It is produced from angiotensinogen (B3276523) by the enzymatic action of renin. Ang I itself has limited biological activity but serves as the substrate for Angiotensin-Converting Enzyme (ACE), which converts it to Ang II.[1][2] Understanding the dynamics of Ang I production and its conversion to Ang II is crucial for studying the pathophysiology of various cardiovascular conditions. In vitro cell culture models provide a controlled environment to dissect the molecular mechanisms of the RAS and to screen for potential therapeutic agents.
Key In Vitro Experiments and Protocols
Quantification of this compound in Cell Culture Supernatants by ELISA
This protocol describes the use of a competitive inhibition enzyme-linked immunosorbent assay (ELISA) to measure the concentration of this compound in cell culture supernatants. This is a fundamental technique for studies investigating the effects of compounds on renin activity or Ang I production.
Experimental Protocol:
-
Sample Preparation:
-
Culture cells (e.g., Calu-6, a human pulmonary carcinoma cell line expressing renin) to confluence in 24-well plates.[1]
-
Wash the cells with serum-free medium.
-
Treat the cells with test compounds (e.g., renin inhibitors) or vehicle control in fresh serum-free medium.[1]
-
Incubate for a predetermined period (e.g., 6-24 hours) at 37°C.[1]
-
Collect the cell culture supernatant and centrifuge at 1,000 x g for 20 minutes to remove cellular debris.[3][4]
-
The supernatant can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[4][5]
-
-
ELISA Procedure (based on a typical competitive ELISA kit):
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[5]
-
Add 50 µL of standard or sample to each well of the pre-coated microplate.[5]
-
Immediately add 50 µL of prepared Detection Reagent A (e.g., biotinylated Ang I). Shake and incubate for 1 hour at 37°C.[5]
-
Aspirate and wash each well 3 times.
-
Add 100 µL of prepared Detection Reagent B (e.g., HRP-conjugated streptavidin). Incubate for 30 minutes at 37°C.[5]
-
Aspirate and wash each well 5 times.[5]
-
Add 90 µL of Substrate Solution and incubate for 15-25 minutes at 37°C in the dark.[5]
-
Add 50 µL of Stop Solution. The color will change from blue to yellow.[5]
-
Read the absorbance at 450 nm immediately using a microplate reader. The intensity of the color is inversely proportional to the this compound concentration.[6]
-
Data Presentation:
| Treatment Group | This compound Concentration (pg/mL) | Standard Deviation | % Inhibition (Compared to Vehicle) |
| Vehicle Control | 500 | ± 25 | 0% |
| Test Compound (1 µM) | 250 | ± 15 | 50% |
| Test Compound (10 µM) | 100 | ± 10 | 80% |
Experimental Workflow:
References
Application Notes and Protocols for Angiotensin I Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Dysfunction of the RAAS is a primary contributor to the pathophysiology of hypertension.[1] Angiotensin I (Ang I) is a decapeptide hormone that serves as the precursor to the potent vasoconstrictor, Angiotensin II (Ang II).[2] this compound itself is largely inactive and must be converted to Angiotensin II by the Angiotensin-Converting Enzyme (ACE), which is found primarily in the luminal surface of vascular endothelial cells, particularly in the lungs.[1][2]
Administering exogenous this compound to animal models is a powerful technique used to probe the activity of the RAAS. The resulting increase in blood pressure, known as the pressor response, is directly proportional to the rate of its conversion to Angiotensin II by ACE.[3][4] This methodology is therefore exceptionally valuable for assessing the in vivo pharmacodynamic profile and efficacy of ACE inhibitors, a cornerstone class of antihypertensive drugs.[3][5] By measuring the blunted pressor response to an this compound challenge after administering a test compound, researchers can quantify the degree and duration of ACE inhibition.[1][3]
Selecting an Animal Model
The choice of animal model is crucial and depends on the research question. Rats and mice are the most common species used due to their cost-effectiveness, short gestation periods, and the availability of genetic manipulations.[6]
-
Spontaneously Hypertensive Rats (SHR): This is the most widely used genetic model of essential hypertension, closely mimicking the human condition.[5][7] SHRs develop hypertension starting at 5-6 weeks of age.[7] They exhibit an enhanced slow-pressor response to Ang II, making them suitable for studying the long-term effects of RAAS activation.[8]
-
Normotensive Strains (e.g., Wistar-Kyoto, WKY; Sprague-Dawley): WKY rats are the normotensive control strain for SHRs.[9] These models are ideal for studying the fundamental pressor effects of this compound and for initial screening of ACE inhibitors without the confounding factors of pre-existing hypertension.[6][9]
-
Pharmacologically-Induced Models: Hypertension can be induced in normotensive animals through chronic infusion of agents like Angiotensin II.[7][10] This creates a model of hypertension driven specifically by RAAS over-activation.
Experimental Protocols
Protocol 1: this compound Pressor Challenge for ACE Inhibitor Efficacy Testing
This protocol describes an acute experiment to measure the efficacy of an ACE inhibitor by challenging the animal with an intravenous bolus of this compound.
2.1.1 Materials
-
This compound (lyophilized powder)
-
Sterile Saline (0.9% NaCl)
-
Test ACE inhibitor (e.g., Captopril, Enalapril) and appropriate vehicle
-
Animal Model (e.g., male Sprague-Dawley or Wistar-Kyoto rats, 250-350g)
-
Anesthetic (e.g., urethane (B1682113) or thiobutabarbital)[11][12]
-
Catheters (e.g., polyethylene (B3416737) tubing) for venous and arterial line placement
-
Blood pressure transducer and recording system (e.g., Grass Polygraph)[11]
-
Syringes and infusion pump
2.1.2 Procedure
-
Animal Preparation:
-
Anesthetize the rat (e.g., urethane 10% solution, 1 ml/100 g, i.p.).[11]
-
Surgically implant a catheter into the jugular vein for intravenous drug administration and another into the carotid artery for direct blood pressure measurement.[12]
-
Allow the animal's blood pressure to stabilize for 20-30 minutes after surgery before beginning the experiment.[13]
-
-
Baseline this compound Dose-Response:
-
Administer bolus intravenous injections of this compound at increasing doses (e.g., 50, 100, and 200 ng/kg).[6]
-
Allow blood pressure to return to the basal level after each injection before administering the next dose.[13] This typically takes 15-20 minutes.[12][14]
-
Record the peak increase in Mean Arterial Pressure (MAP) for each dose. This establishes the baseline pressor response.
-
-
ACE Inhibitor Administration:
-
Post-Inhibitor this compound Challenge:
-
Repeat the this compound bolus injections as performed in step 2.1.2.2.
-
Record the peak increase in MAP for each dose in the presence of the ACE inhibitor.
-
-
Data Analysis:
-
Calculate the pressor response as the change in MAP (ΔMAP) from baseline for each Ang I dose.
-
Calculate the percentage of inhibition for each dose using the formula: % Inhibition = [1 - (ΔMAP_post-inhibitor / ΔMAP_baseline)] * 100
-
Plot the dose-response curves for this compound with and without the inhibitor.
-
Protocol 2: Chronic Angiotensin Infusion for Hypertension Induction
While less common for this compound, this protocol is standard for Angiotensin II and can be adapted. It is used to induce a sustained hypertensive state.
2.2.1 Materials
-
This compound or Angiotensin II
-
Animal Model (e.g., male Sprague-Dawley rats)
-
Anesthetic (e.g., pentobarbital)[16]
-
Blood pressure monitoring system (radiotelemetry is preferred for chronic studies; tail-cuff plethysmography is a non-invasive alternative).[9][15]
2.2.2 Procedure
-
Telemetry Probe Implantation (Optional, Recommended):
-
Osmotic Minipump Preparation and Implantation:
-
On the day of surgery, fill the osmotic minipump with the Angiotensin solution at the desired concentration to achieve the target infusion rate (e.g., a pressor dose of Ang II for rats is ~60 ng/min).[10]
-
Anesthetize the rat.
-
Implant the osmotic minipump subcutaneously in the midscapular region.[10][15]
-
-
Blood Pressure Monitoring:
-
Measure blood pressure daily. With Angiotensin II infusion, a significant increase in blood pressure is typically observed within 3 days.[10] The slow pressor response may take several days to develop with lower doses.[8]
-
For tail-cuff measurements, acclimate the animals to the restraining device for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.[7]
-
-
Data Analysis:
-
Plot the daily average blood pressure (systolic, diastolic, mean) over the course of the infusion period (e.g., 7-14 days).[17]
-
Compare the blood pressure of the angiotensin-infused group to a vehicle-infused control group.
-
Quantitative Data
Table 1: Bolus Administration of Angiotensins and Resulting Pressor Response in Rats
| Animal Model | Angiotensin Type | Dose | Route | Peak Pressor Response (ΔMAP, mmHg) | Citation(s) |
|---|---|---|---|---|---|
| Sprague-Dawley | This compound | 50 ng/kg | IV Bolus | Response measured, specific value not stated | [6] |
| Sprague-Dawley | This compound | 100 ng/kg | IV Bolus | Response measured, specific value not stated | [6] |
| Sprague-Dawley | This compound | 200 ng/kg | IV Bolus | Response measured, specific value not stated | [6] |
| Sprague-Dawley | Angiotensin ("Hypertensin") | 1 ng | IV Bolus | ~18 mmHg | [13] |
| Sprague-Dawley | Angiotensin ("Hypertensin") | 2 ng | IV Bolus | ~28 mmHg | [13] |
| Sprague-Dawley | Angiotensin ("Hypertensin") | 4 ng | IV Bolus | ~39 mmHg | [13] |
| Sprague-Dawley | Angiotensin ("Hypertensin") | 6 ng | IV Bolus | ~45 mmHg | [13] |
| Wistar-Kyoto (WKY) | Angiotensin II | 36 µg/kg | IP Bolus | 22 ± 4 mmHg |[9] |
Table 2: Chronic Angiotensin II Infusion and Blood Pressure Changes in Rodents
| Animal Model | Dose | Duration | Blood Pressure Change (vs. Control) | Citation(s) |
|---|---|---|---|---|
| Sprague-Dawley Rat | 76 ng/min | 10-14 days | SBP increased by >15 mmHg within 3-7 days | [17] |
| Sprague-Dawley Rat | 50 ng/kg/min | 13 days | Exaggerated pressor response to stimuli | [15] |
| Sprague-Dawley Rat | 300 ng/kg/min | 13 days | Sustained hypertension | [15] |
| Wistar Rat | 12 ng/kg/min | 7 days | MAP increased from ~87 mmHg to ~117 mmHg | [16] |
| Rat (unspecified) | 60 ng/min | 2 weeks | Marked increase (~40 mmHg) |[10] |
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.
Caption: Workflow for assessing ACE inhibitor efficacy using an Ang I challenge.
Caption: Logic of using this compound to test ACE inhibitor activity.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of the angiotensin challenge methodology for assessing the pharmacodynamic profile of antihypertensive drugs acting on the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac effects of this compound and angiotensin II: dose-response studies in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Drinking and arterial blood pressure responses to ANG II in young and old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypertension model in rats - Enamine [enamine.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Frontiers | A Single Angiotensin II Hypertensive Stimulus Is Associated with Prolonged Neuronal and Immune System Activation in Wistar-Kyoto Rats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Vasoconstrictor and Pressor Effects of Des-Aspartate-Angiotensin I in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Stabilization of Angiotensin I in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate measurement of Angiotensin I (Ang I) in biological samples is crucial for research in cardiovascular disease, hypertension, and the renin-angiotensin system (RAS). However, Ang I is highly susceptible to enzymatic degradation in vitro, leading to inaccurate quantification.[1] This document provides detailed techniques and protocols to effectively stabilize Ang I in biological samples, ensuring sample integrity for downstream analysis.
The primary challenges in Ang I measurement are its low concentration and instability.[1] Proper sample collection and handling are therefore critical. The following sections detail recommended procedures, including the use of protease inhibitors and alternative stabilization methods, to minimize pre-analytical variability.
Renin-Angiotensin System (RAS) Signaling Pathway
The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[2] Angiotensinogen, produced by the liver, is cleaved by renin from the kidneys to form the inactive decapeptide, this compound.[2] Ang I is then converted to the potent vasoconstrictor, Angiotensin II (Ang II), primarily by the Angiotensin-Converting Enzyme (ACE) found in the lungs.[3]
Caption: The Renin-Angiotensin System (RAS) cascade.
Data on this compound Stability
The stability of Ang I is significantly affected by the collection method and the use of stabilizing agents. The following table summarizes the stability of Ang I under various conditions.
| Stabilizer/Condition | Matrix | Storage Temperature | Duration | This compound Stability | Reference |
| EDTA | Plasma | Room Temperature | Up to 6 hours | Stable when processed immediately | [4] |
| EDTA + Protease Inhibitors (PMSF) | Plasma | -20°C | Up to 30 days | Stable | [2] |
| 60% Acetonitrile (B52724) | Plasma Supernatant | Room Temperature | Up to 30 days | Stable | [5] |
| 60% Acetonitrile | Plasma Supernatant | 4°C | Up to 30 days | Stable | [5][6] |
| Ice-cold 90% Ethanol | Whole Blood | -18°C | Up to 7 days | Stable |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation with Protease Inhibitors
This protocol is a standard method for collecting blood and preparing plasma for Ang I analysis, particularly when measuring plasma renin activity (PRA).
Materials:
-
Chilled lavender-top (EDTA) tubes[7]
-
Protease inhibitor cocktail (e.g., containing PMSF, aprotinin, or a commercial cocktail)[2]
-
Refrigerated centrifuge[7]
-
Cryogenic vials
Procedure:
-
Preparation: Chill the EDTA collection tubes on ice before use.[7] Prepare the protease inhibitor cocktail according to the manufacturer's instructions or as described in the literature.
-
Blood Collection: Draw blood directly into the chilled EDTA tube.[7]
-
Inhibitor Addition: Immediately after blood collection, add the protease inhibitor cocktail to the tube. For instance, add 5 µL of PMSF solution per 0.5 mL of plasma.[2]
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood and inhibitors.
-
Centrifugation: Immediately centrifuge the sample at 2000 x g for 15 minutes at 4°C.[4]
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a pre-chilled cryogenic vial.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.[8]
Protocol 2: Sample Stabilization with Acetonitrile
This method is advantageous for sample collection in settings where immediate freezing or access to a refrigerated centrifuge is not possible, as it allows for storage at room temperature.[5][6]
Materials:
-
Lavender-top (EDTA) tubes
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Blood Collection and Plasma Separation: Collect blood in an EDTA tube and centrifuge at 2000 x g for 15 minutes at room temperature to separate the plasma.[4]
-
Acetonitrile Addition: In a microcentrifuge tube, add acetonitrile to the plasma to a final concentration of 60% (v/v). For example, add 600 µL of ACN to 400 µL of plasma.[5][6]
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the stabilized Ang I, to a new, clean tube.
-
Storage: The supernatant can be stored at room temperature for up to 30 days without significant degradation of Ang I.[5][6] For longer-term storage, freezing at -20°C or -80°C is recommended.
Experimental Workflow for Sample Handling
The following diagram illustrates a typical workflow for the collection and stabilization of biological samples for Ang I analysis.
Caption: Experimental workflow for sample stabilization.
Conclusion
The stability of this compound in biological samples is paramount for obtaining reliable and reproducible data. The choice of stabilization technique will depend on the specific experimental conditions and available resources. For immediate processing, the use of chilled EDTA tubes with the addition of a protease inhibitor cocktail is a robust method. For situations where immediate freezing is not feasible, stabilization with 60% acetonitrile offers a reliable alternative that allows for sample storage at room temperature. By following these detailed protocols, researchers can significantly improve the accuracy and consistency of their this compound measurements.
References
- 1. eaglebio.com [eaglebio.com]
- 2. ibl-america.com [ibl-america.com]
- 3. Proteolytic Processing of Angiotensin-I in Human Blood Plasma [ouci.dntb.gov.ua]
- 4. demeditec.com [demeditec.com]
- 5. Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis [ouci.dntb.gov.ua]
- 6. Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 8. needle.tube [needle.tube]
Application Notes and Protocols for Selecting the Right Antibody for Angiotensin I Immunohistochemistry
For researchers, scientists, and drug development professionals, the accurate detection of Angiotensin I (Ang I) in tissues via immunohistochemistry (IHC) is crucial for understanding its role in the renin-angiotensin system (RAS) and its implications in various physiological and pathological states. However, the selection of a specific and reliable antibody for this compound presents significant challenges due to the peptide's small size and its close structural similarity to Angiotensin II (Ang II) and the precursor molecule, angiotensinogen.
These application notes provide a comprehensive guide to navigating the complexities of antibody selection and validation for this compound immunohistochemistry, ensuring accurate and reproducible results.
Critical Considerations for Antibody Selection
The specificity of the primary antibody is the most critical factor for successful this compound IHC. Researchers must be aware of the potential for cross-reactivity, not only with Angiotensin II but also with angiotensinogen.
Key Antibody Selection Criteria:
-
Immunogen Specificity: The immunogen used to generate the antibody should ideally be specific to the this compound sequence and not share significant homology with Angiotensin II or other related peptides. Information about the immunogen is often available on the antibody datasheet.
-
Validation Data: Scrutinize the manufacturer's validation data. Look for evidence of testing in IHC applications, including images of stained tissues. Crucially, ascertain if the antibody has been validated using knockout models or other rigorous specificity tests.[1][2] Studies have shown that many commercially available antibodies for angiotensin receptors lack specificity, highlighting the importance of thorough validation.[3][4][5]
-
Cross-Reactivity Information: The antibody datasheet should provide information on cross-reactivity with related peptides. An ideal this compound antibody will have minimal or no cross-reactivity with Angiotensin II.[6]
-
Clonality: Both monoclonal and polyclonal antibodies have their advantages and disadvantages. Monoclonal antibodies offer high specificity to a single epitope and batch-to-batch consistency. Polyclonal antibodies, which recognize multiple epitopes, can provide signal amplification but may have a higher risk of off-target binding.[7][8]
-
Literature Citations: Look for antibodies that have been successfully used and validated in peer-reviewed publications for this compound IHC.
Data Presentation: Antibody Validation Checklist
Before beginning any experiment, researchers should compile and evaluate the following information for each candidate antibody. This data can be found on manufacturer datasheets and in published literature.
| Parameter | Desired Characteristic | Source of Information |
| Immunogen | Specific to this compound | Manufacturer's Datasheet |
| Specificity | High affinity for this compound | Validation data (ELISA, Western Blot with peptide competition) |
| Cross-Reactivity | Minimal to no binding to Angiotensin II, Angiotensinogen | Manufacturer's Datasheet, Published Literature |
| Application Validation | Validated for Immunohistochemistry (IHC) | Manufacturer's Datasheet, Published Literature[1][2] |
| Host Species | Different from the species of the sample tissue | Manufacturer's Datasheet |
| Clonality | Monoclonal for high specificity; Polyclonal for signal amplification | Manufacturer's Datasheet |
| Positive Control Tissue | Recommended positive control tissue provided | Manufacturer's Datasheet |
| Negative Control Data | Staining in knockout/knockdown tissue is absent | Published Literature, Internal Validation |
The Renin-Angiotensin Signaling Pathway
Understanding the context of this compound within the broader Renin-Angiotensin System (RAS) is essential for interpreting IHC results. This compound is an intermediate peptide that is converted to the active Angiotensin II.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Protocols
A meticulous and well-controlled experimental protocol is paramount for obtaining reliable this compound IHC results.
Antibody Validation Workflow
Prior to staining experimental tissues, a rigorous antibody validation workflow must be implemented.
Caption: Workflow for this compound antibody validation.
Detailed Immunohistochemistry Protocol for this compound
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
1. Tissue Preparation
-
Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).[9][10]
-
Clear the tissue in xylene and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
2. Deparaffinization and Rehydration
-
Incubate slides at 60°C for 1 hour.
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol to distilled water (100%, 95%, 70% ethanol, 2 minutes each, then distilled water).[10]
3. Antigen Retrieval
-
This step is crucial for unmasking the epitope. Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).[11]
-
Heat the solution to 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
4. Blocking
-
Wash slides in PBS or TBS.
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[10]
-
Rinse with PBS/TBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., normal serum from the species in which the secondary antibody was raised) for 1 hour at room temperature.
5. Primary Antibody Incubation
-
Dilute the primary this compound antibody to its optimal concentration in the antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[11]
6. Detection
-
Wash slides in PBS/TBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[11]
-
Wash slides in PBS/TBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[11]
-
Wash slides in PBS/TBS.
7. Chromogen and Counterstaining
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Immerse slides in distilled water to stop the reaction.[11]
-
Counterstain with hematoxylin.
-
Rinse in water.
8. Dehydration and Mounting
-
Dehydrate sections through graded ethanol to xylene.
-
Mount with a permanent mounting medium.
Essential Controls for this compound IHC:
-
Positive Control: A tissue known to express this compound (e.g., kidney, lung).
-
Negative Control: A tissue known not to express this compound, or a knockout/knockdown tissue if available.
-
Isotype Control: A non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess non-specific binding.
-
No Primary Antibody Control: To check for non-specific binding of the secondary antibody.
-
Peptide Blocking: Pre-incubate the primary antibody with an excess of the immunizing peptide (this compound). A significant reduction or elimination of staining indicates specificity. This is a critical control for this compound IHC.
References
- 1. sciprofiles.com [sciprofiles.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 7. documents.cap.org [documents.cap.org]
- 8. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
- 9. 7tmantibodies.com [7tmantibodies.com]
- 10. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols for Angiotensin II Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II is a key effector peptide of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation, fluid and electrolyte homeostasis, and cardiovascular remodeling. Its physiological and pathophysiological effects are mediated primarily through two G protein-coupled receptors (GPCRs): the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. While both receptors bind angiotensin II with high affinity, they often trigger opposing downstream signaling pathways. The AT1 receptor is responsible for most of the classical effects of angiotensin II, including vasoconstriction and aldosterone (B195564) secretion, whereas the AT2 receptor is often associated with vasodilation and anti-proliferative effects.[1][2] Consequently, the pharmacological characterization of compounds targeting these receptors is of significant interest in the development of therapeutics for cardiovascular diseases.
Radioligand binding assays are a fundamental tool for quantifying the interaction of ligands with receptors. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled compounds. This document provides detailed protocols for performing saturation and competition radioligand binding assays for angiotensin II receptors.
Signaling Pathways of Angiotensin II Receptors
The distinct physiological roles of AT1 and AT2 receptors are a direct consequence of their divergent intracellular signaling cascades.
AT1 Receptor Signaling: The AT1 receptor primarily couples to Gq/11, Gi, and G12/13 proteins.[1] A major signaling pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction and cell growth.[1][3] Additionally, AT1 receptor activation can stimulate the phosphorylation of several tyrosine-containing proteins and activate NADPH oxidase.[2][4]
AT2 Receptor Signaling: In contrast, the AT2 receptor often signals through Gαi/o proteins.[1] Its activation leads to the stimulation of various protein phosphatases, which can counteract the effects of AT1 receptor signaling by dephosphorylating downstream effectors.[1] The AT2 receptor is also linked to the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, which promotes vasodilation.[2][4]
Simplified AT1 Receptor Signaling Pathway.
Simplified AT2 Receptor Signaling Pathway.
Experimental Protocols
I. Preparation of Receptor Membranes
A reliable source of angiotensin II receptors is required for in vitro binding assays. This can be in the form of membranes prepared from tissues endogenously expressing the receptors (e.g., rat liver for AT1 receptors) or from cell lines recombinantly expressing the receptor of interest.[5][6]
Materials:
-
Tissue or cells expressing angiotensin II receptors
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer or polytron
Protocol:
-
Mince the tissue or collect the cell pellet on ice.
-
Homogenize the tissue/cells in ice-cold Homogenization Buffer using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below) or a storage buffer containing cryoprotectant (e.g., glycerol) and store at -80°C in aliquots.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
II. Saturation Radioligand Binding Assay (to determine Kd and Bmax)
This assay measures the total and non-specific binding of a radioligand at various concentrations to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
Receptor membrane preparation
-
Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
Unlabeled ligand for non-specific binding (e.g., unlabeled Angiotensin II or a high concentration of a specific antagonist like Losartan for AT1)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare serial dilutions of the radioligand in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed amount of membrane protein (e.g., 10 µg) and increasing concentrations of the radioligand.[8]
-
Non-specific Binding (NSB): Add the same amount of membrane protein, the same increasing concentrations of the radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Losartan) to saturate the specific binding sites.[8]
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[7]
-
Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).
-
Fit the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.
| Parameter | Description | Typical Value Range (AT1 Receptor) |
| Kd | Equilibrium dissociation constant; concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | 0.1 - 5 nM |
| Bmax | Maximum number of binding sites; reflects the density of receptors in the membrane preparation. | Varies with tissue/cell type and preparation |
III. Competition Radioligand Binding Assay (to determine Ki)
This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound(s).
Protocol:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at its Kd value).
-
Non-specific Binding (NSB): Add the same amount of membrane protein, the same concentration of radioligand, and a high concentration of an unlabeled ligand.
-
Competition Binding: Add the same amount of membrane protein, the same concentration of radioligand, and increasing concentrations of the test compound.
-
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[3]
| Ligand | Receptor Subtype | Reported Ki (nM) |
| Angiotensin II | AT1 | ~1.7[9] |
| Losartan | AT1 | 2.63 - 125 (two-site affinity)[10] |
| Valsartan | AT1 | ~11.8[9] |
| Irbesartan | AT1 | Low nanomolar range[11] |
| PD123319 | AT2 | High affinity for AT2 |
| CGP-42112A | AT2 | ~19,000 (IC50)[10] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.
Experimental Workflow Visualization
Workflow for Angiotensin II Receptor Binding Assay.
Conclusion
The protocols outlined in this document provide a robust framework for the characterization of ligands targeting the angiotensin II AT1 and AT2 receptors. Accurate determination of binding affinities (Kd and Ki) and receptor density (Bmax) is essential for understanding the structure-activity relationships of novel compounds and for their preclinical evaluation. By employing these standardized methodologies, researchers can generate high-quality, reproducible data to advance the development of new therapeutics for cardiovascular and related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Probing of the Renin-Angiotensin System with a Focus on Angiotensin I Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin I is a decapeptide that serves as a precursor to the potent vasoconstrictor Angiotensin II within the Renin-Angiotensin System (RAS). The direct imaging of this compound in biological systems using fluorescent probes is a nascent field with limited commercially available, specific reagents. Current methodologies predominantly rely on indirect approaches, such as measuring the activity of enzymes responsible for the production (Renin) and degradation (Angiotensin-Converting Enzyme - ACE) of this compound. This document provides an overview of these established indirect methods and discusses the potential for developing direct this compound probes.
The RAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Dysregulation of this system is implicated in various cardiovascular and renal diseases.[1] Visualizing the components of this pathway at a molecular level is crucial for understanding disease pathogenesis and for the development of novel therapeutics.
I. Indirect Imaging of this compound Dynamics via Renin Activity
An effective strategy to visualize the production of this compound is to image the activity of renin, the enzyme that cleaves angiotensinogen (B3276523) to form this compound. This can be achieved using activatable near-infrared fluorescent (NIRF) probes.
Application Note: In Vivo Imaging of Renin Activity
This application note describes the use of a renin-activatable NIRF probe for the non-invasive, real-time imaging of renin activity in vivo, which serves as a proxy for this compound production.
-
Principle: The NIRF probe consists of an angiotensinogen-derived peptide sequence flanked by two NIR fluorochromes. In its native state, the probe is quenched. Upon cleavage by renin, the fluorochromes are separated, leading to a detectable fluorescent signal.[2] The intensity of this signal is proportional to the renin activity.
-
Probe Example: ReninSense680™ is a commercially available probe that operates on this principle.[2]
-
Applications:
Quantitative Data Summary
| Parameter | Value/Range | Species/Model | Reference |
| Probe Name | ReninSense680™ | Mouse | |
| Excitation Wavelength | ~680 nm | In vivo/Ex vivo | |
| Emission Wavelength | ~700 nm | In vivo/Ex vivo | |
| Imaging Depth Penetration | 1-2 cm | Deep tissue | |
| In vivo Imaging Timepoint | 24 hours post-injection | Mouse |
Experimental Protocol: In Vivo Renin Activity Imaging in Mice
This protocol is adapted from a study using ReninSense680™ in a progeroid mouse model.[2]
Materials:
-
ReninSense680™ probe
-
Anesthesia (e.g., isoflurane)
-
Animal imaging system with NIR fluorescence detection capabilities (e.g., FMT 2500)
-
MicroCT for anatomical co-registration
-
Saline solution
Procedure:
-
Probe Reconstitution: Reconstitute the lyophilized ReninSense680™ probe according to the manufacturer's instructions.
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Probe Administration: Inject the ReninSense680™ probe intravenously at the recommended dose.
-
Imaging:
-
At 24 hours post-injection, anesthetize the mouse.
-
Perform combined microCT and fluorescence molecular tomography (FMT) imaging. The microCT provides anatomical context for the fluorescence signal.
-
Acquire fluorescence images at the appropriate excitation and emission wavelengths for the probe.
-
-
Ex Vivo Confirmation (Optional):
-
Following in vivo imaging, euthanize the mouse.
-
Harvest the kidneys and other organs of interest.
-
Image the organs ex vivo using a suitable NIR imaging system to confirm the localization of the fluorescent signal.
-
-
Data Analysis:
-
Co-register the fluorescence and microCT images.
-
Quantify the fluorescence intensity in the regions of interest (e.g., kidneys).
-
Signaling Pathway and Experimental Workflow
Caption: The Renin-Angiotensin System cascade.
Caption: Experimental workflow for in vivo renin imaging.
II. Indirect Assessment of this compound via ACE Activity
The conversion of this compound to Angiotensin II is catalyzed by ACE. Therefore, measuring ACE activity provides an indication of the rate of this compound clearance. This is typically performed in vitro using fluorescence-based assays.
Application Note: In Vitro ACE Activity Assay
This application note details a fluorescence-based method for quantifying ACE activity in biological samples.
-
Principle: The assay utilizes an internally quenched fluorescent substrate of ACE. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. When ACE cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[3]
-
Substrate Example: o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline is a commercially available substrate where the o-aminobenzoyl group is the fluorophore and the p-nitro group acts as the quencher.[3]
-
Applications:
-
Screening for ACE inhibitors in drug discovery.
-
Studying the regulation of ACE in various physiological and pathological conditions.
-
Determining ACE activity in tissue homogenates and cell lysates.
-
Quantitative Data Summary
| Parameter | Value/Range | Conditions | Reference |
| Substrate | o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline | In vitro assay | [3] |
| Excitation Wavelength | 355 nm | Microplate fluorometer | [4] |
| Emission Wavelength | 405 nm | Microplate fluorometer | [4] |
| Assay Time | ~1.5 hours | One-step reagent addition | [3] |
| Sample Types | Serum, cell or tissue lysate | Biological samples | [5] |
Experimental Protocol: In Vitro ACE Activity Assay
This protocol is a general guideline based on established methods.[3]
Materials:
-
ACE fluorescent substrate
-
ACE standard solution
-
Assay buffer (e.g., Tris-HCl with ZnCl2)
-
96-well black microplate
-
Microplate fluorometer
-
Sample (e.g., serum, tissue homogenate)
Procedure:
-
Reagent Preparation: Prepare working solutions of the ACE substrate and ACE standard in the assay buffer.
-
Sample Preparation: Dilute the biological sample in the assay buffer to a concentration that falls within the linear range of the assay.
-
Assay Setup:
-
Pipette the samples, standards, and a buffer blank into the wells of the 96-well microplate.
-
Add the ACE substrate solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per unit time) for each sample and standard.
-
Generate a standard curve using the known concentrations of the ACE standard.
-
Determine the ACE activity in the samples by interpolating their reaction rates on the standard curve.
-
III. Future Directions: Development of Direct Fluorescent Probes for this compound
While indirect methods are well-established, the development of specific fluorescent probes for the direct imaging of this compound would provide more precise spatial and temporal information about its dynamics.
Potential Strategies for Probe Development:
-
Fluorescent Labeling of this compound: this compound can be chemically conjugated to a fluorescent dye. A study has reported the use of fluorescein-labeled this compound for a fluorescence polarization assay.[6] This approach could be adapted for imaging applications. The labeling protocol would likely involve the reaction of an amine-reactive fluorescent dye with the N-terminal amine or the amine group of a lysine (B10760008) residue in an this compound analog.
-
Development of this compound-Specific Binders: A more sophisticated approach would be to develop a fluorescent probe based on a molecule that specifically binds to this compound, such as an antibody fragment (e.g., Fab, nanobody) or a synthetic aptamer. This binder would be conjugated to a fluorophore. This strategy would offer high specificity and could be designed as a "turn-on" probe that only fluoresces upon binding to this compound.
Logical Workflow for Developing a Direct this compound Probe
References
- 1. Noninvasive Imaging of Angiotensin Receptors After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abberior.rocks [abberior.rocks]
- 5. Live Cell Imaging and 3D Analysis of Angiotensin Receptor Type 1a Trafficking in Transfected Human Embryonic Kidney Cells Using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of this compound by fluorescence polarization method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiotensin I-Converting Enzyme (ACE) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin I-converting enzyme (ACE), a key component of the Renin-Angiotensin System (RAS), plays a critical role in the regulation of blood pressure. It primarily catalyzes the conversion of the inactive decapeptide this compound to the potent vasoconstrictor Angiotensin II. Consequently, ACE has become a major therapeutic target for the management of hypertension and related cardiovascular disorders. The development and screening of ACE inhibitors are pivotal in drug discovery. This document provides detailed application notes and protocols for common in vitro methods used to determine ACE activity and to screen for potential ACE inhibitors. The methodologies covered include spectrophotometric, fluorometric, and HPLC-based assays.
Signaling Pathway of the Renin-Angiotensin System (RAS)
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System.
Caption: The Renin-Angiotensin System (RAS) cascade.
General Experimental Workflow for ACE Activity Assays
The following diagram outlines the general workflow for in vitro ACE activity and inhibition assays.
Caption: General workflow for an in vitro ACE inhibition assay.
Data Presentation
Table 1: Kinetic Parameters of ACE for Various Substrates
| Substrate | Detection Method | K_m_ (mM) | V_max_ (µmol/min) | ACE Source | Reference |
| Hippuryl-His-Leu (HHL) | Spectrophotometric/HPLC | 0.21 - 1.8 | 0.42 | Rabbit Lung | [1][2] |
| N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) | Spectrophotometric | 0.31 | Not specified | Not specified | [2] |
| o-aminobenzoylglycyl-p-nitrophenylalanyl-L-proline | Fluorometric | Not specified | Not specified | Not specified | |
| Benzoyl-Gly-His-Leu (Bz-Gly-His-Leu) | Not specified | 0.18 | 35.59 (µmol/min/mL) | Sheep Lung | [1] |
Note: V_max_ values are highly dependent on enzyme concentration and purity, making direct comparisons between studies challenging.
Table 2: Inhibitory Constants of Common ACE Inhibitors
| Inhibitor | IC_50_ (nM) | K_i_ (nM) | ACE Source | Reference |
| Captopril | 1.9 - 35 | 2.0 | Rat Tissues, Not specified | [3][4] |
| Enalaprilat | 1.1 - 5.2 | Not specified | Rat Tissues | [4] |
| Lisinopril | 1.2 - 24 | 51.0 | Not specified | [4] |
| Perindoprilat | 2.4 | Not specified | Not specified | [4] |
| Quinaprilat | 3 | Not specified | Not specified | [4] |
| Ramiprilat | 1.5 - 4.2 | Not specified | Not specified | [4] |
| Fosinoprilat | 11 | Not specified | Not specified | [4] |
| Zofenoprilat | 20 | Not specified | Not specified | [4] |
Note: IC_50_ and K_i_ values can vary depending on the substrate used and the specific assay conditions.
Experimental Protocols
Spectrophotometric Assay using Hippuryl-His-Leu (HHL)
This widely used method is based on the quantification of hippuric acid (HA) produced from the enzymatic cleavage of HHL by ACE. The amount of HA is determined by measuring the absorbance at 228 nm.
Caption: Workflow for the HHL-based spectrophotometric ACE assay.
Reagent Preparation:
-
Assay Buffer: 100 mM sodium borate (B1201080) buffer with 300 mM NaCl, pH 8.3.
-
HHL Substrate Solution: 5 mM Hippuryl-His-Leu in Assay Buffer. Prepare fresh.
-
ACE Solution: Reconstitute ACE (e.g., from rabbit lung) in Assay Buffer to a working concentration (e.g., 2 mU/mL). Keep on ice.
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor in a suitable solvent and make serial dilutions in Assay Buffer.
-
Stopping Solution: 1 M HCl.
Assay Procedure:
-
In a microcentrifuge tube, add 50 µL of Assay Buffer.
-
Add 10 µL of the inhibitor solution (or Assay Buffer for control).
-
Add 20 µL of ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
Extract the hippuric acid by adding 500 µL of ethyl acetate, vortexing for 30 seconds, and centrifuging to separate the phases.
-
Carefully transfer 400 µL of the upper organic layer to a new tube and evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in 200 µL of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
Data Analysis:
-
Calculate the concentration of hippuric acid produced from a standard curve.
-
ACE activity is expressed as the amount of hippuric acid produced per unit of time.
-
Percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
Fluorometric Assay using Quenched Fluorescent Substrate
This high-sensitivity assay utilizes an internally quenched fluorescent substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanyl-L-proline. Cleavage of the substrate by ACE separates a fluorophore from a quencher, resulting in an increase in fluorescence.
Caption: Workflow for the fluorometric ACE activity assay.
Reagent Preparation:
-
Assay Buffer: 150 mM Tris-HCl with 1.125 M NaCl, pH 8.3.
-
Fluorescent Substrate Solution: Prepare a stock solution of o-aminobenzoylglycyl-p-nitrophenylalanyl-L-proline in DMSO and dilute to the desired final concentration (e.g., 0.45 mM) in Assay Buffer.
-
ACE Solution: Dilute ACE in Assay Buffer to a suitable working concentration.
-
Inhibitor Solutions: Prepare serial dilutions of the inhibitor in Assay Buffer.
Assay Procedure:
-
In a 96-well black microplate, add 40 µL of Assay Buffer.
-
Add 10 µL of the inhibitor solution (or Assay Buffer for control).
-
Add 50 µL of ACE solution and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed fluorescent substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., excitation at 355 nm and emission at 405 nm) over time in kinetic mode at 37°C.[5]
Data Analysis:
-
Determine the rate of the reaction (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
The IC_50_ value, the concentration of inhibitor that causes 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HPLC-Based Assay
This method offers high specificity and sensitivity by separating the product (hippuric acid) from the substrate (HHL) and other reaction components using high-performance liquid chromatography before quantification.
Caption: Workflow for the HPLC-based ACE activity assay.
Reagent Preparation:
-
Borate Buffer: 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3.
-
HHL Substrate Solution: 5 mM Hippuryl-His-Leu in Borate Buffer.
-
ACE Solution: 0.1 U/mL ACE in Borate Buffer.
-
Inhibitor Solutions: Serial dilutions of the inhibitor in Borate Buffer.
-
Stopping Solution: 1 M HCl.
-
Mobile Phase: e.g., Acetonitrile and water (20:80, v/v) containing 0.05% trifluoroacetic acid.
Assay Procedure:
-
In a microcentrifuge tube, mix 40 µL of the inhibitor solution (or buffer for control) with 10 µL of ACE solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of HHL solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 250 µL of 1 M HCl.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject an aliquot of the filtered sample into the HPLC system.
-
Perform chromatographic separation using a C18 reverse-phase column with a suitable mobile phase at a constant flow rate.
-
Monitor the elution of hippuric acid by measuring the absorbance at 228 nm.
Data Analysis:
-
Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve of known hippuric acid concentrations.
-
Calculate ACE activity and percentage inhibition as described for the spectrophotometric assay.
Conclusion
The choice of method for studying ACE activity depends on various factors, including the required sensitivity, throughput, and available equipment. Spectrophotometric assays are simple and suitable for initial screening, while fluorometric assays offer higher sensitivity. HPLC-based methods provide the highest specificity and are ideal for detailed kinetic studies and analysis of complex mixtures. By following the detailed protocols provided in these application notes, researchers can obtain reliable and reproducible data on ACE activity, which is crucial for the discovery and characterization of novel ACE inhibitors.
References
Application Notes and Protocols for In Vivo Angiotensin I Infusion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo angiotensin I (Ang I) infusion studies. The protocols detailed below are intended to assist researchers in investigating the physiological and pathological roles of the renin-angiotensin-aldosterone system (RAAS), with a specific focus on the effects of Ang I.
Introduction
This compound is a decapeptide hormone that serves as the precursor to the potent vasoconstrictor, angiotensin II (Ang II). In vivo infusion of Ang I is a valuable experimental tool to study the activity of the angiotensin-converting enzyme (ACE) and the subsequent physiological effects of endogenously produced Ang II.[1] This model allows for the investigation of the RAAS cascade in various physiological and disease states, including hypertension, cardiovascular disease, and renal dysfunction.[2]
Key Experimental Considerations
-
Animal Model Selection: The choice of animal model is critical and depends on the specific research question. Mice and rats are the most commonly used species due to their well-characterized physiology and the availability of genetic models.[3][4][5]
-
Method of Infusion: Continuous infusion using implantable osmotic pumps is the preferred method for chronic studies to maintain stable plasma concentrations of Ang I.[6][7][8] For acute studies, intravenous infusion can be utilized.[9][10]
-
Blood Pressure Monitoring: Continuous and accurate blood pressure monitoring is essential. Implantable radio-telemetry devices are considered the gold standard for obtaining chronic, continuous blood pressure data from unrestrained animals in their home cages.[3][11][12]
-
ACE Activity: A key aspect of Ang I infusion studies is the consideration of ACE activity, which converts Ang I to Ang II. In some experimental designs, co-administration of an ACE inhibitor may be necessary to study the direct effects of Ang I or to investigate the efficacy of the inhibitor.[9][13]
Data Presentation
The following tables summarize representative quantitative data from in vivo angiotensin infusion studies. Note that data for this compound infusion are less commonly reported than for Angiotensin II.
Table 1: Hemodynamic Effects of this compound Infusion in Rats
| Parameter | Baseline | This compound Infusion (0.5 µg bolus) | Percent Change | Citation |
| Mean Arterial Pressure (MAP) | Normal | Increased by 40% | +40% | [9] |
| Plasma Angiotensin II | 12 ± 2 fmol/mL | Increased 12-fold | +1100% | [9] |
| Renal Tissue Angiotensin II | 2.4 ± 0.3 pmol/g | Increased 2-fold | +100% | [9] |
Table 2: Hemodynamic Effects of Chronic Angiotensin II Infusion in Mice
| Parameter | Vehicle Control | Angiotensin II Infusion (1000 ng/kg/min for 28 days) | Citation |
| Systolic Blood Pressure (mmHg) | ~121 ± 9 | ~149 ± 14 (Day 0) | [5] |
| Pulse Pressure (mmHg) | No significant change | Significant increase over time | [5] |
Table 3: Effects of Angiotensin II Infusion on Blood Pressure in Different Mouse Strains
| Mouse Strain | Treatment | Duration | Systolic Blood Pressure (mmHg) | Citation |
| C57BL/6J (Young) | Angiotensin II (0.28 mg/kg/d) | 28 days | Gradual increase to ~142 ± 8 | [14] |
| C57BL/6J (Aged) | Angiotensin II (0.28 mg/kg/d) | 28 days | Prompt increase to >155 ± 12 | [14] |
| ApoE-/- | Angiotensin II (1000 ng/kg/min) | 28 days | Increased by ~23% within hours | [5] |
| Wild Type | Angiotensin II + rIL-22 | 4 weeks | ~179 ± 7 | [15] |
| Wild Type | Angiotensin II | 4 weeks | ~155 ± 4 | [15] |
| Wild Type | Angiotensin II + anti-IL-22 mAb | 4 weeks | ~132 ± 4 | [15] |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The following diagram illustrates the classical RAAS pathway, which is central to the mechanism of action of infused this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.
General Experimental Workflow for In Vivo this compound Infusion
This diagram outlines the key steps involved in a typical chronic this compound infusion study in rodents.
Caption: Workflow for a chronic in vivo this compound infusion study.
Experimental Protocols
Protocol 1: Surgical Implantation of Osmotic Pumps for Continuous this compound Infusion
This protocol describes the subcutaneous implantation of an osmotic pump in a mouse or rat for the continuous delivery of this compound.[6][7][8]
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Osmotic pump (e.g., ALZET®) appropriate for the animal size and study duration
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine, meloxicam)
-
Sterile drapes and gloves
-
Heating pad
-
Povidone-iodine and 70% ethanol
Procedure:
-
Pump Preparation: Prepare the this compound solution in the sterile vehicle at the desired concentration. Fill the osmotic pump with the solution according to the manufacturer's instructions. Prime the pump in sterile saline at 37°C for the recommended duration (typically at least 12 hours) to ensure immediate delivery upon implantation.[7]
-
Animal Preparation: Anesthetize the animal using isoflurane.[16] Shave the surgical site on the back, slightly posterior to the scapulae.[6] Disinfect the shaved area with povidone-iodine followed by 70% ethanol.[7]
-
Surgical Implantation:
-
Post-Operative Care:
-
Administer analgesics as prescribed.[6]
-
Place the animal on a heating pad until fully recovered from anesthesia.[16]
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[16]
-
House animals individually until wound clips are removed (typically 7-10 days post-surgery).[11]
-
Protocol 2: Implantation of a Telemetry Device for Continuous Blood Pressure Monitoring
This protocol details the implantation of a telemetry device in a mouse for continuous blood pressure and heart rate monitoring.[3][17][18]
Materials:
-
Telemetry transmitter (e.g., DSI PA-C10 for mice)
-
Surgical instruments
-
Anesthesia
-
Analgesics
-
Sterile drapes and gloves
-
Heating pad
-
Sutures (e.g., 6-0 or 7-0 non-absorbable)
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave the ventral neck and upper dorsal areas.[17] Disinfect the surgical sites. Position the mouse in a supine position on a heating pad.[17]
-
Transmitter Body Implantation:
-
Catheter Implantation (Carotid Artery):
-
Make a midline incision in the skin of the ventral neck.[17]
-
Carefully isolate the left common carotid artery from the surrounding tissue.[17]
-
Place three loose ligatures of non-absorbable suture around the artery.[17]
-
Tie off the cranial ligature permanently. Apply gentle traction to the caudal ligature to temporarily occlude blood flow.[18]
-
Make a small incision in the artery between the two ligatures.
-
Insert the telemetry catheter into the artery and advance it towards the aortic arch to the appropriate depth.[3]
-
Secure the catheter in place by tightening the middle and caudal ligatures.[17]
-
-
Wound Closure and Recovery:
Protocol 3: Measurement of Plasma this compound and II and Renin Activity
Following the infusion period, blood samples can be collected to measure plasma concentrations of this compound and II, as well as plasma renin activity (PRA).
Sample Collection:
-
Collect blood via cardiac puncture or from an arterial catheter into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and protease inhibitors.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Assay Methods:
-
This compound and II Measurement: Plasma levels of this compound and II can be quantified using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits, or by mass spectrometry.[9][19][20]
-
Plasma Renin Activity (PRA): PRA is typically measured by determining the rate of this compound generation from endogenous angiotensinogen. This is often done using RIA or ELISA to quantify the amount of this compound produced during a controlled incubation period.[9]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Advances in use of mouse models to study the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implantation of Combined Telemetric ECG and Blood Pressure Transmitters to Determine Spontaneous Baroreflex Sensitivity in Conscious Mice [jove.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Telemetric Blood Pressure Assessment in Angiotensin II-Infused ApoE-/- Mice: 28 Day Natural History and Comparison to Tail-Cuff Measurements | PLOS One [journals.plos.org]
- 6. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 7. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 9. Renal tissue angiotensin II: response to infusions of this compound and an angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect on drinking in the rat of intravenous infusion of angiotensin, given alone or in combination with other stimuli of thirst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Telemetry Physiological Monitoring Systems | Jackson Laboratory [jax.org]
- 13. Effect of converting enzyme inhibition on the renal haemodynamic responses to noradrenaline infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrarenal angiotensin II and angiotensinogen augmentation in chronic angiotensin II-infused mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. efashare.b-cdn.net [efashare.b-cdn.net]
- 17. mmpc.org [mmpc.org]
- 18. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma angiotensin II levels at moment of drinking during angiotensin II intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound and angiotensin II concentrations and their ratio in catecholamine-resistant vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis and Purification of Angiotensin I
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and related fields.
Introduction: Angiotensin I is a decapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. It is a key component of the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance.[1][2] The synthesis of high-purity this compound is essential for a wide range of research applications, including studies on hypertension, cardiovascular disease, and the development of novel therapeutics. This guide provides a detailed protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), followed by its purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Overall Experimental Workflow
The synthesis and purification of this compound follow a multi-step process beginning with the sequential addition of amino acids on a solid support, followed by cleavage from the support, and concluding with purification and analysis.
Caption: Workflow for this compound synthesis, cleavage, and purification.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide MBHA resin or pre-loaded Fmoc-Leu-Wang resin.[3][4]
-
Fmoc-Protected Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Leu-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA), Diethyl ether (cold).
-
Reagents for Deprotection: 20% (v/v) Piperidine (B6355638) in DMF.[3][4][5]
-
Reagents for Coupling: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIEA).[4]
-
Reagents for Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT). A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v).[6]
-
HPLC Solvents: Acetonitrile (ACN, HPLC grade), Deionized water, 0.1% TFA.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale. The process involves sequential deprotection and coupling steps.[3][7]
-
Resin Preparation:
-
Fmoc Deprotection:
-
Washing:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid. The solution will typically change color.[4]
-
Immediately add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the reaction mixture for 1-2 hours to allow for complete coupling.[5]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[3]
-
-
Repeat Cycle:
-
Repeat steps 2 through 5 for each amino acid in the this compound sequence (Leu, His, Phe, Pro, His, Ile, Tyr, Val, Arg, Asp).
-
Protocol 2: Peptide Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin support and removes the acid-labile side-chain protecting groups simultaneously.[8][10]
-
Preparation:
-
After the final amino acid coupling and washing, thoroughly dry the peptide-resin under a vacuum.
-
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether (typically 10x the volume of the TFA solution).[4]
-
A white precipitate (the crude peptide) should form.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether, wash the peptide pellet with cold ether two more times to remove residual scavengers, and briefly dry the crude peptide under a vacuum.
-
Protocol 3: Peptide Purification by RP-HPLC
Purification is essential to isolate the target this compound peptide from deletion sequences and other impurities generated during synthesis.[4][12]
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 5-10% ACN in water containing 0.1% TFA.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
-
HPLC System Setup:
-
Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions.[12]
-
-
Chromatography:
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient of increasing organic phase (ACN with 0.1% TFA) to elute the peptide.
-
Monitor the elution profile at 220 nm or 280 nm.[6]
-
Collect fractions corresponding to the major peak, which should be the target this compound peptide.
-
Protocol 4: Purity and Identity Verification
The purity of the collected fractions and the identity of the final product must be confirmed.[1][13]
-
Purity Analysis:
-
Analyze the collected fractions using an analytical RP-HPLC system to confirm purity (>95% is typical for research applications).
-
-
Identity Verification:
-
Lyophilization:
-
Pool the pure fractions, freeze the solution, and lyophilize (freeze-dry) to obtain the final peptide as a stable, fluffy white powder.
-
Data Presentation
Table 1: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Setting |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min)[6] |
| Gradient | 5% to 60% B over 40-60 minutes[4][6] |
| Detection | UV at 220 nm & 280 nm |
Table 2: this compound Characterization Data
| Parameter | Theoretical Value | Typical Observed Value |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | N/A |
| Molecular Formula | C₆₂H₈₉N₁₇O₁₄ | N/A |
| Monoisotopic Mass | 1295.68 Da | ~1295.7 Da |
| Average Mass | 1296.5 Da | ~1296.5 Da |
| Purity (Post-HPLC) | >95% | >95-99%[1] |
Key Signaling Pathway
This compound itself is a prohormone. It is converted by Angiotensin-Converting Enzyme (ACE) into the potent vasoconstrictor Angiotensin II.[1]
Caption: Simplified Renin-Angiotensin System (RAS) pathway.
References
- 1. genscript.com [genscript.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. rsc.org [rsc.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chempep.com [chempep.com]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Angiotensin I Function in Cell Lines using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. A key component of this system is Angiotensin I (Ang I), a decapeptide that is an inactive precursor to the potent vasoconstrictor, Angiotensin II (Ang II). The conversion of this compound to Angiotensin II is catalyzed by the Angiotensin-Converting Enzyme (ACE). To elucidate the specific functions of this compound, independent of Angiotensin II, it is crucial to inhibit this conversion. The CRISPR-Cas9 gene-editing technology offers a powerful tool to achieve this by knocking out the ACE1 gene, which encodes for ACE. This application note provides a detailed protocol for utilizing CRISPR-Cas9 to create ACE1 knockout cell lines to study the function of this compound.
The Renin-Angiotensin System (RAS) Signaling Pathway
The RAS cascade begins with the cleavage of angiotensinogen (B3276523) by renin to produce this compound.[1][2] this compound is then converted to Angiotensin II by ACE.[1][2] Angiotensin II subsequently binds to its receptors, primarily the AT1 receptor, to elicit a range of physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and sodium retention.[3][4] By knocking out the ACE1 gene, the production of Angiotensin II is blocked, allowing for the isolated study of this compound's biological activities.
Experimental Workflow for CRISPR-Cas9 Mediated ACE1 Knockout
The overall workflow for generating and validating an ACE1 knockout cell line involves several key steps, from the design of the guide RNA to the functional analysis of the resulting cell line.
References
- 1. Neuronal ACE1 knockout disrupts the hippocampal renin angiotensin system leading to memory impairment and vascular loss in normal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II promotes podocyte injury by activating Arf6-Erk1/2-Nox4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Angiotensin I Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and renal complications. Consequently, the modulation of RAS components, particularly those involved in the production and action of angiotensin II, represents a cornerstone of modern cardiovascular therapy. Angiotensin I, an intermediate decapeptide, is at the crux of this system, serving as the substrate for Angiotensin-Converting Enzyme (ACE) to produce the potent vasoconstrictor Angiotensin II. Therefore, high-throughput screening (HTS) for modulators of this compound processing and action is a vital aspect of drug discovery efforts aimed at identifying novel therapeutics for cardiovascular diseases.
This document provides detailed application notes and standardized protocols for three common HTS assays used to identify and characterize modulators of this compound:
-
Fluorometric FRET-based Assay for Renin Inhibitors: To identify compounds that inhibit the initial, rate-limiting step of the RAS cascade.
-
Colorimetric Assay for ACE Inhibitors: To screen for molecules that block the conversion of this compound to angiotensin II.
-
Cell-Based Calcium Mobilization Assay for Angiotensin II Receptor Type 1 (AT1) Antagonists: To identify antagonists that block the downstream effects of angiotensin II at its primary receptor.
The Renin-Angiotensin Signaling Pathway
The following diagram illustrates the core components of the Renin-Angiotensin System and the points of intervention for the assays described herein.
Assay 1: Fluorometric FRET-based Assay for Renin Inhibitors
Application Note
This high-throughput screening assay is designed to identify inhibitors of renin, the aspartyl protease that catalyzes the first and rate-limiting step of the RAS cascade: the conversion of angiotensinogen to this compound. The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher, a technique known as Förster Resonance Energy Transfer (FRET). In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This method is sensitive, rapid, and amenable to automation, making it ideal for screening large compound libraries.
Experimental Workflow
Detailed Protocol
Materials:
-
Human Recombinant Renin: Store at -80°C.
-
FRET Peptide Substrate: (e.g., QXL™ 520/5-FAM based). Store at -20°C, protected from light.
-
Renin Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. Store at 4°C.
-
Positive Control Inhibitor: Aliskiren or Remikiren.
-
Test Compounds: Dissolved in DMSO.
-
Assay Plates: Black, flat-bottom 384-well microplates.
-
Fluorescence Plate Reader: Capable of kinetic measurements with appropriate excitation and emission wavelengths.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice and bring to room temperature before use.
-
Prepare a working solution of human recombinant renin in pre-warmed (37°C) Renin Assay Buffer. The final concentration should be empirically determined to yield a robust signal-to-background ratio.
-
Prepare a working solution of the FRET substrate in Renin Assay Buffer.
-
Prepare serial dilutions of the positive control inhibitor and test compounds in Renin Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol (per well of a 384-well plate):
-
a. Compound/Control Addition: Add 5 µL of diluted test compound, positive control, or vehicle (Renin Assay Buffer with DMSO) to the appropriate wells.
-
b. Enzyme Addition: Add 20 µL of the renin working solution to all wells except the "no enzyme" control wells.
-
c. Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
d. Reaction Initiation: Add 25 µL of the FRET substrate working solution to all wells to initiate the reaction. The final volume will be 50 µL.
-
e. Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm (wavelengths may vary depending on the specific FRET pair used).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assess assay quality by calculating the Z'-factor using positive and negative controls. An assay with a Z'-factor > 0.5 is considered excellent for HTS.[1][2][3]
-
Z'-Factor Calculation: Z' = 1 - [ (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| ]
Quantitative Data
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| Aliskiren | Human Renin | FRET | 0.6 - 2.0 | [4] |
| Remikiren | Human Renin | Fluorometric | 0.7 - 0.8 | [5] |
| Zankiren | Human Renin | FRET | 1.0 - 5.0 | |
| Enalkiren | Human Renin | FRET | 5.0 - 15.0 | [6] |
Assay 2: Colorimetric Assay for ACE Inhibitors
Application Note
This assay is a robust and cost-effective method for identifying inhibitors of Angiotensin-Converting Enzyme (ACE). It is based on the spectrophotometric measurement of a colored product generated from the enzymatic reaction. A common substrate used is hippuryl-histidyl-leucine (B1329654) (HHL), which is hydrolyzed by ACE to release hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is then quantified colorimetrically after reaction with pyridine (B92270) and benzene (B151609) sulfonyl chloride, forming a yellow-colored complex that absorbs at 410 nm.[7][8][9] This assay is well-suited for HTS due to its simplicity, reliability, and use of standard laboratory equipment.
Experimental Workflow
Detailed Protocol
Materials:
-
ACE from Rabbit Lung: Store lyophilized powder at -20°C.
-
Hippuryl-Histidyl-Leucine (HHL): Store at -20°C.
-
ACE Assay Buffer: 0.05 M Sodium Borate Buffer, pH 8.3, containing 0.3 M NaCl.
-
Positive Control Inhibitor: Captopril or Lisinopril.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: 1 M HCl.
-
Color Reagents: Pyridine and Benzene Sulfonyl Chloride (handle in a fume hood).
-
Assay Plates: Clear, flat-bottom 96-well microplates.
-
Absorbance Microplate Reader.
Procedure:
-
Reagent Preparation:
-
Reconstitute ACE in ACE Assay Buffer to a desired concentration.
-
Prepare a 5 mM HHL solution in ACE Assay Buffer.
-
Prepare serial dilutions of the positive control and test compounds in ACE Assay Buffer.
-
-
Assay Protocol (per well of a 96-well plate):
-
a. Compound/Control Addition: To each well, add 25 µL of the test compound, positive control, or vehicle.
-
b. Enzyme Addition: Add 25 µL of the ACE solution to each well.
-
c. Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
d. Reaction Initiation: Add 50 µL of the 5 mM HHL solution to each well to start the reaction.
-
e. Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
f. Stop Reaction: Terminate the reaction by adding 100 µL of 1 M HCl to each well.
-
g. Color Development: In a well-ventilated area, add 200 µL of pyridine followed by 100 µL of benzene sulfonyl chloride to each well.
-
h. Incubation for Color Development: Incubate the plate at room temperature for 5-10 minutes.
-
i. Measurement: Measure the absorbance at 410 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of ACE inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the Z'-factor to assess assay performance.
-
Quantitative Data
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| Captopril | ACE | Colorimetric | 1.1 ± 0.05 | [8][10] |
| Lisinopril | ACE | Colorimetric | 2.5 ± 0.03 | [8][10] |
| Enalaprilat | ACE | Colorimetric | 1.0 - 5.0 | [11] |
| Ramiprilat | ACE | Colorimetric | 0.5 - 2.0 | [12][13][14] |
Assay 3: Cell-Based Calcium Mobilization Assay for AT1 Receptor Antagonists
Application Note
This cell-based HTS assay is designed to identify antagonists of the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to angiotensin II, activates the Gq signaling pathway, leading to an increase in intracellular calcium concentration.[15] This assay employs a cell line (e.g., CHO or HEK293) stably expressing the human AT1 receptor. These cells are loaded with a calcium-sensitive fluorescent dye. When angiotensin II stimulates the cells, the intracellular calcium levels rise, causing a significant increase in fluorescence. AT1 receptor antagonists will block this effect. The assay is highly sensitive and provides a functional readout of receptor antagonism, making it a valuable tool in drug discovery.
Experimental Workflow
Detailed Protocol
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human AT1 receptor.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., F-12K for CHO, DMEM for HEK293) supplemented with FBS, antibiotics, and a selection agent.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Angiotensin II.
-
Positive Control Antagonist: Losartan, Olmesartan, or ZD7155.
-
Test Compounds: Dissolved in DMSO.
-
Assay Plates: Black, clear-bottom 384-well cell culture plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic fluorescence measurements with liquid handling.
Procedure:
-
Cell Preparation:
-
Seed the AT1R-expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the dye in Assay Buffer containing probenecid (B1678239) (to prevent dye leakage).
-
Remove the culture medium from the cell plates and add the dye loading solution.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Protocol:
-
a. Compound Addition: Add diluted test compounds or controls to the cell plate.
-
b. Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.
-
c. Agonist Addition and Measurement: Place the assay plate into the FLIPR instrument. The instrument will add a pre-determined concentration of angiotensin II (typically the EC80 concentration) to all wells while simultaneously measuring the fluorescence intensity kinetically.
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak response minus the baseline.
-
Calculate the percentage of inhibition of the angiotensin II-induced calcium flux for each test compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
A Z'-factor greater than 0.5 indicates a robust assay suitable for HTS.[16][17]
-
Quantitative Data
| Compound | Target | Assay Type | IC50/EC50 (nM) | Reference(s) |
| Angiotensin II | AT1 Receptor | Calcium Mobilization (Agonist) | 0.2 - 12 | [7] |
| Losartan | AT1 Receptor | Calcium Mobilization (Antagonist) | 10 - 50 | [18] |
| Olmesartan | AT1 Receptor | Calcium Mobilization (Antagonist) | 1 - 10 | [15] |
| ZD7155 | AT1 Receptor | Calcium Mobilization (Antagonist) | 3 - 4 | [7] |
| Candesartan | AT1 Receptor | Calcium Mobilization (Antagonist) | 0.5 - 5 | [7] |
Conclusion
The high-throughput screening assays detailed in this document provide robust and reliable platforms for the discovery and characterization of novel modulators of the Renin-Angiotensin System. Each assay targets a key regulatory point in the RAS cascade, from the initial production of this compound to the final action of angiotensin II at its receptor. The provided protocols offer a standardized framework for researchers to implement these assays, while the quantitative data serves as a valuable reference for comparing the potency of newly identified compounds. The successful implementation of these HTS strategies will continue to fuel the development of next-generation therapeutics for cardiovascular and related diseases.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. Renin Inhibitor Screening Assay Kit (Fluorometric) (ab204723) is not available | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of angiotensinase inhibitors on plasma protein binding and IC50 determinations of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric, high-throughput assay for screening this compound-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Angiotensin II inhibits calcium and M current channels in rat sympathetic neurons via G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in angiotensin I ELISA
Welcome to the Technical Support Center for Angiotensin I ELISA. This guide provides troubleshooting strategies and frequently asked questions to help you resolve issues with low signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my standard curve flat or showing very low Optical Density (OD) values?
A flat or low standard curve is a common issue that can prevent accurate quantification. This typically points to a problem with the standards themselves or key reagents.[1]
Possible Causes and Troubleshooting Solutions:
-
Improper Standard Reconstitution or Dilution: Errors in reconstituting the lyophilized standard or in performing the serial dilutions are a primary cause of a poor standard curve.[1]
-
Solution: Double-check the standard stock concentration and all dilution calculations.[1] Before reconstitution, briefly centrifuge the vial to ensure all lyophilized material is at the bottom. Ensure the standard is fully dissolved by vortexing gently.[1] Prepare fresh standards for each experiment.[2]
-
-
Degraded Standard: Improper storage or using an expired standard can lead to degradation and loss of activity, resulting in lower than expected OD values.[1]
-
Incorrect Curve-Fitting Model: Using an inappropriate curve-fitting model for your data analysis can make a viable curve appear incorrect.
-
Reagent Issues: The problem could lie with other reagents, such as the enzyme conjugate or substrate.
Q2: My standard curve looks good, but my samples are showing no or very low signal. What's wrong?
This scenario suggests that the issue is specific to the samples rather than the overall assay setup.
Possible Causes and Troubleshooting Solutions:
-
Low Analyte Concentration: The this compound concentration in your samples may be below the detection limit of the assay.[6] Endogenous levels of angiotensins can be very low, in the picomolar range.[7]
-
Solution: If possible, concentrate your samples. Alternatively, you may need a more sensitive assay kit. Check the kit's detection range to ensure it is appropriate for your expected sample concentrations.
-
-
Sample Matrix Effects or Interfering Substances: Components in the sample matrix (e.g., plasma, serum) can interfere with the antibody-antigen binding.[6] Chemical lysis buffers used for tissue extraction can also cause unexpected results.[3]
-
Improper Sample Collection and Storage: this compound is a peptide that can be easily degraded. Repeated freeze-thaw cycles or improper storage can lead to a loss of the target analyte.[3]
Q3: The signal for my entire plate is weak. What are the common causes?
Low signal across all wells, including standards and samples, usually indicates a systemic issue with the assay procedure or reagents.
Possible Causes and Troubleshooting Solutions:
-
Incorrect Incubation Times or Temperatures: Insufficient incubation times or incorrect temperatures can lead to incomplete binding and reactions.[9][10]
-
Solution: Strictly adhere to the incubation times and temperatures specified in the kit protocol.[4][11] Ensure reagents and plates are brought to room temperature (18°C–25°C) before starting.[5] Avoid placing plates in cold spots or under air conditioning vents.[5] Some protocols suggest that increasing the antibody incubation time (e.g., overnight at 4°C) can amplify the signal.[6]
-
-
Expired or Improperly Prepared Reagents: Inactive enzyme conjugates, degraded substrate, or incorrectly diluted wash buffers can all lead to a weak signal.[5][12]
-
Solution: Check the expiration dates on all reagents.[4] Prepare working solutions of conjugates and substrates fresh for each use.[5][12] If the wash buffer concentrate contains crystals, warm it to room temperature and mix until they dissolve completely.[2][3] Protect the TMB substrate from light to maximize its performance.[6]
-
-
Inadequate Plate Washing: While insufficient washing can cause high background, excessive washing can elute the bound antibody or antigen, leading to a low signal.[11][12]
-
Reagent Omission or Incorrect Order: Accidentally skipping a step or adding reagents in the wrong order will prevent the assay from working correctly.[4][14]
Quantitative Data Summary
For optimal results, adhere to the manufacturer's protocol. The table below provides typical ranges for key experimental parameters.
| Parameter | Typical Range/Condition | Common Issues Leading to Low Signal |
| Incubation Temperature | Room Temperature (18-25°C) or 37°C | Laboratory temperature too low.[5] |
| Standard/Sample Incubation | 1 hour at 37°C | Incubation time too short.[5] |
| Detection Reagent Incubation | 30 minutes - 1 hour at 37°C | Incubation time too short.[5] |
| Substrate Incubation | 10 - 20 minutes at 37°C in the dark | Incubation time too short; TMB exposed to light.[2][6] |
| Wash Buffer Concentration | 1x Working Solution | Concentrated buffer not diluted correctly.[11] |
| Sample Dilution | Varies; pre-testing recommended | Analyte concentration outside detection range.[2][3] |
Experimental Protocols
Protocol 1: Standard Dilution Series Preparation (Example)
Accurate preparation of the standard curve is critical for quantitative results.
-
Reconstitute the Standard: Briefly centrifuge the vial of lyophilized this compound standard. Add the volume of Standard Diluent specified in the kit manual. Mix gently and allow it to sit for 10-15 minutes to ensure complete reconstitution.
-
Label Dilution Tubes: Label a series of microcentrifuge tubes for your serial dilutions (e.g., S1 through S5, plus a Blank).
-
Prepare the Highest Standard (S1): Follow the kit instructions to create the highest concentration point of your standard curve from the reconstituted stock.
-
Perform Serial Dilutions:
-
Add the specified volume of Standard Diluent to tubes S2 through S5 and the Blank tube.
-
Transfer the specified volume from S1 to S2, mix thoroughly.
-
Transfer the same volume from S2 to S3, mix thoroughly.
-
Continue this process down to the lowest standard. Do not add any standard to the Blank tube.[2]
-
-
Assay Immediately: Use the freshly prepared standards within 15 minutes.[2]
Protocol 2: Plate Washing Technique
Proper washing removes unbound reagents and reduces background without compromising the signal.
-
Aspiration: At the end of an incubation step, aspirate the liquid from each well completely.
-
Dispense Wash Buffer: Immediately fill each well with the recommended volume (e.g., 300-350 µL) of 1x Wash Buffer using a multichannel pipette or an automated plate washer.
-
Soaking (Optional): Some protocols may recommend letting the wash buffer soak in the wells for 30 seconds to 1 minute to improve washing efficiency.[4]
-
Aspirate Again: Aspirate the wash buffer from the wells.
-
Repeat: Repeat the wash cycle for the number of times specified in the protocol (typically 3-5 times).[2]
-
Remove Residual Buffer: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.[4]
Visualizations
This compound Competitive ELISA Workflow
Caption: Workflow for a typical this compound competitive ELISA.
Troubleshooting Low Signal in this compound ELISA
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. arp1.com [arp1.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. assaygenie.com [assaygenie.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Development and Optimization | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. arp1.com [arp1.com]
- 11. cusabio.com [cusabio.com]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 14. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing Angiotensin I Antibody Specificity and Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Angiotensin I (Ang I) antibodies. Our goal is to help you optimize your experimental outcomes by enhancing antibody specificity and minimizing cross-reactivity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your immunoassays.
Problem 1: High Background in this compound ELISA
High background can mask specific signals and reduce the dynamic range of your assay.
| Potential Cause | Recommended Solution |
| Insufficient Plate Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle agitation.[1] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. High antibody concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of liquid after each wash. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[2] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Use separate reservoirs for each reagent to avoid cross-contamination.[3] |
| Deteriorated Substrate | Ensure the substrate solution is colorless before use. Use a fresh substrate solution if you suspect degradation.[2] |
Problem 2: Weak or No Signal in this compound Western Blot
A faint or absent signal can be due to a variety of factors, from sample preparation to antibody performance.
| Potential Cause | Recommended Solution |
| Low Protein Expression | Ensure your sample is expected to express this compound or its precursor, angiotensinogen (B3276523). Use a positive control to validate your experimental setup. Increase the total protein load per lane (20-40 µg is a good starting point).[4] |
| Poor Antibody-Antigen Binding | Optimize the primary antibody incubation time and temperature (e.g., overnight at 4°C). Ensure the antibody is validated for Western Blotting. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage, especially for small peptides like this compound.[4] |
| Incorrect Antibody Dilution | Perform a titration of the primary antibody to determine the optimal concentration. |
| Inactive Secondary Antibody or Substrate | Use a fresh dilution of the secondary antibody. Ensure the detection reagent (e.g., ECL substrate) has not expired and is handled according to the manufacturer's instructions. |
Problem 3: Non-Specific Bands or High Cross-Reactivity in Immunoassays
Distinguishing between this compound and its structurally similar analogs, particularly Angiotensin II, is a critical challenge.
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Select a monoclonal antibody with high specificity for this compound. Polyclonal antibodies may have higher sensitivity but can also exhibit greater cross-reactivity.[5] Perform a peptide competition assay to confirm the specificity of the primary antibody. Pre-incubate the antibody with an excess of the immunizing peptide (this compound), which should block the specific signal.[6][7][8] |
| Suboptimal Assay Conditions | Adjust assay conditions such as pH and salt concentration of buffers to favor specific antibody-antigen interactions.[9] |
| Use of Unvalidated Antibodies | Many commercially available antibodies lack proper validation, leading to unreliable results.[5][10][11] It is crucial to validate the specificity of any antibody used in your experiments. |
| Presence of Endogenous Interfering Substances | For complex samples like plasma, consider sample preparation methods to minimize interference.[3] |
Frequently Asked Questions (FAQs)
Q1: How can I be sure my this compound antibody is not cross-reacting with Angiotensin II?
A1: Cross-reactivity with Angiotensin II is a common issue due to the high degree of sequence similarity. To confirm specificity, you should perform a competitive ELISA or a peptide competition assay. In a competitive ELISA, you can assess the antibody's ability to bind to this compound in the presence of increasing concentrations of Angiotensin II. For a peptide competition assay in Western Blotting or IHC, pre-incubating the antibody with an excess of this compound peptide should abolish the signal, while pre-incubation with Angiotensin II peptide should not, if the antibody is specific.
Q2: What is the best method to quantify the binding affinity and kinetics of my this compound antibody?
A2: Surface Plasmon Resonance (SPR) is the gold standard for real-time, label-free analysis of antibody-antigen interactions. SPR allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a quantitative measure of binding affinity.
Q3: My commercial this compound antibody is not performing as expected. What should I do?
A3: The lack of specificity of commercially available antibodies is a well-documented problem.[5][10][11] It is essential to independently validate the antibody in your specific application. Start by performing a Western blot with a known positive control. If non-specific bands are observed, a peptide competition assay is recommended to verify the target band. If the antibody still performs poorly, it may be necessary to screen antibodies from different vendors or consider developing a custom antibody.
Q4: What are the critical parameters to optimize in an this compound ELISA?
A4: Key parameters for optimization include:
-
Coating concentration of the capture antibody: Titrate to ensure optimal binding of the antigen.
-
Blocking buffer composition and incubation time: To minimize non-specific binding.
-
Primary and secondary antibody dilutions: To maximize the signal-to-noise ratio.
-
Washing steps: Crucial for reducing background.
-
Incubation times and temperatures: To ensure reactions reach equilibrium.
Q5: Can I use the same this compound antibody for different applications like ELISA, Western Blot, and Immunohistochemistry (IHC)?
A5: Not necessarily. An antibody that works well in one application may not be suitable for another. For example, an antibody that recognizes a conformational epitope in an ELISA may not recognize the denatured protein in a Western blot. It is crucial to validate the antibody for each specific application.
Experimental Protocols
1. Competitive ELISA for this compound Antibody Specificity
This protocol is designed to assess the cross-reactivity of an this compound antibody with Angiotensin II.
-
Coating: Coat a 96-well microplate with an this compound-carrier protein conjugate (e.g., Ang I-BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of this compound (standard) and Angiotensin II (competitor) in assay buffer. In separate tubes, pre-incubate a fixed, optimized dilution of the primary this compound antibody with each dilution of the standard and competitor for 1-2 hours at room temperature.
-
Incubation: Add the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance against the log of the peptide concentration for both this compound and Angiotensin II. Calculate the IC50 values. The ratio of the IC50 for Angiotensin II to the IC50 for this compound indicates the percentage of cross-reactivity.
2. Western Blotting for this compound Antibody Validation
This protocol helps to verify the specificity of an this compound antibody.
-
Sample Preparation: Prepare protein lysates from a source known to contain angiotensinogen (the precursor to this compound).
-
SDS-PAGE: Separate the proteins by SDS-PAGE. Load approximately 40 µg of total protein per lane.[4]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Ponceau S Staining: Stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Mark the molecular weight standards.[4]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[4]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[4]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step. To reduce background, this step can be repeated.[4]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[4]
3. Peptide Competition Assay for Western Blot
This assay confirms the specificity of the band observed in a Western blot.
-
Determine Optimal Antibody Concentration: First, determine the optimal dilution of your primary antibody for Western blotting.
-
Prepare Antibody Solutions: Prepare two tubes of the diluted primary antibody.
-
Blocking Peptide Incubation: To one tube, add the this compound immunizing peptide at a 5:1 to 10:1 molar excess compared to the antibody. To the second tube (control), add an equivalent volume of buffer.
-
Incubation: Incubate both tubes for 1 hour at room temperature or overnight at 4°C with gentle rocking.[6]
-
Western Blotting: Proceed with the standard Western blot protocol using the two antibody preparations on identical sample lanes.
-
Analysis: The specific band corresponding to angiotensinogen should be absent or significantly reduced in the lane where the antibody was pre-incubated with the blocking peptide.
4. Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a general framework for analyzing the binding kinetics of an this compound antibody.
-
Chip Selection and Preparation: Choose a suitable sensor chip (e.g., CM5).
-
Ligand Immobilization: Immobilize the this compound antibody (ligand) onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
Analyte Preparation: Prepare a series of dilutions of this compound peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
Inject the different concentrations of the this compound peptide over the immobilized antibody surface.
-
Monitor the association phase in real-time.
-
After the association phase, allow the running buffer to flow over the chip to monitor the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Visualizations
Caption: Workflow for assessing this compound antibody specificity.
Caption: Decision tree for troubleshooting high background.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. rapidnovor.com [rapidnovor.com]
- 3. img.abclonal.com [img.abclonal.com]
- 4. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. 6 – Antibody Interaction – Bruker Daltonics SPR [support.brukerspr.com]
- 7. Molecular Effects of Auto-Antibodies on Angiotensin II Type 1 Receptor Signaling and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of the antagonist activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 11. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
improving sensitivity of LC-MS/MS for angiotensin I detection
Welcome to the technical support center for the sensitive detection of Angiotensin I by LC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for improving the sensitivity of this compound detection?
A1: Sample preparation is a critical factor in achieving high sensitivity for this compound analysis.[1] Due to the low abundance of angiotensin peptides in biological matrices like plasma, urine, and tissue homogenates, an effective sample cleanup and concentration step is essential.[2][3] Solid-Phase Extraction (SPE) is the most commonly employed technique for this purpose.
Q2: Which type of SPE cartridge is best for this compound extraction?
A2: Reversed-phase C18 cartridges are widely and effectively used for the solid-phase extraction of angiotensin peptides from biological samples.[1][2][3] Some studies have also demonstrated the utility of cation-exchange SPE, which can offer a different selectivity and may help in separating this compound from other closely related peptides like Angiotensin III.[4] The choice of sorbent should be optimized based on the specific matrix and analytical goals.
Q3: What are the key LC-MS/MS parameters to optimize for this compound?
A3: Several MS parameters significantly influence signal intensity. The cone voltage is a major parameter affecting the signal of angiotensin peptides.[1] Other important parameters to optimize include capillary voltage, extractor voltage, RF lens voltage, source and desolvation temperatures, and desolvation gas flow rate.[1] For LC-MS/MS, operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and specificity, although it may be less sensitive than Single Ion Recording (SIR) in LC-MS.[1]
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification, are a common challenge.[5] Strategies to overcome this include:
-
Effective Sample Preparation: Thorough sample cleanup using techniques like SPE is crucial to remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce suppression.[6]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS for this compound is highly recommended.[7][8][9][10] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis.
Q5: What are typical MRM transitions for this compound?
A5: While the exact MRM transitions should be optimized on your specific instrument, a commonly used precursor ion for this compound is the doubly charged molecule ([M+2H]^{2+}). The selection of product ions will depend on the collision energy optimization. For related angiotensin peptides, reference literature provides examples such as m/z 300.6 → 109.6 for Angiotensin 1-7 and m/z 349.6 → 255.2 for Angiotensin II.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | 1. Inefficient sample extraction and cleanup.2. Suboptimal MS parameters.3. Degradation of the analyte.4. Poor ionization efficiency. | 1. Optimize the SPE protocol (see Experimental Protocols section). Ensure proper conditioning, loading, washing, and elution steps.[11]2. Systematically tune MS parameters, particularly cone voltage, gas flows, and source temperatures.[1][12][13]3. Prepare fresh samples and standards. Use protease inhibitors during sample collection and preparation if degradation is suspected.[4]4. Ensure the mobile phase composition is appropriate for electrospray ionization (ESI), typically acidic with 0.1% formic acid.[1] Use high-purity, LC-MS grade solvents and additives.[6] |
| High Background Noise | 1. Contaminated solvents, reagents, or LC system.2. Column bleed.3. Inadequate sample cleanup. | 1. Use only high-purity, LC-MS grade solvents and fresh mobile phases.[6] Flush the LC system thoroughly.[14]2. Use a high-quality, stable LC column. Implement a column washing protocol.3. Improve the SPE wash steps to remove more interfering substances.[11] |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column degradation or contamination.2. Inappropriate sample solvent.3. Mismatched mobile phase and sample diluent strength. | 1. Replace the analytical column or guard column.[15] Flush the column with a strong solvent wash.[16]2. Ensure the sample is fully dissolved in the injection solvent.[16]3. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[16] |
| Inconsistent Results / Poor Reproducibility | 1. Variable sample preparation recovery.2. Matrix effects varying between samples.3. Instrument instability. | 1. Use a stable isotope-labeled internal standard (SIL-IS) to correct for extraction variability.[7][9] Automate the SPE procedure if possible.2. Employ a SIL-IS.[8][9] Dilute the sample if high matrix effects are suspected, though this may compromise sensitivity.3. Perform regular system suitability tests and calibrations.[14][15] Ensure the LC and MS systems are properly maintained. |
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for angiotensin peptide analysis.
Table 1: Limits of Detection (LOD) for Angiotensin Peptides
| Analyte | Detection Method | LOD | Reference |
| This compound (as part of a panel) | LC-MS/MS (MRM) | 25 pg | [1][17] |
| Angiotensin II | LC-MS/MS (MRM) | 25 pg | [1][17] |
| Angiotensin III | LC-MS/MS (MRM) | 25 pg | [1][17] |
| Angiotensin 1-7 | LC-MS/MS (MRM) | 25 pg | [1][17] |
| Angiotensin IV | LC-MS/MS (MRM) | 20 pg | [1][17] |
| This compound | Cation-exchange SPME-LC-MS | 8.5 pM | [18] |
| Angiotensin II & 1-7 | LC-Q-ToF-MS | 10 pg/mg | [2][3] |
Table 2: Recovery of Angiotensin Peptides using C18 SPE
| Analyte | Recovery Range | Coefficient of Variation (CV) | Reference |
| Angiotensin Peptides (general) | 70% - 99% | < 10% | [1] |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a generalized procedure based on common practices.[1][2] Optimization may be required for specific applications.
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pre-treat plasma samples as necessary (e.g., addition of internal standard, acidification).
-
Load the pre-treated plasma sample onto the conditioned C18 cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Apply a vacuum to the cartridge to dry the sorbent bed completely. This step is crucial to prevent water from being carried into the final eluate.[1]
-
-
Elution:
-
Elute the angiotensin peptides from the cartridge using 1-3 mL of an appropriate organic solvent mixture. A common elution solvent is methanol or acetonitrile (B52724) containing 5% formic acid.[1]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a small volume (e.g., 30-100 µL) of the initial LC mobile phase (e.g., 16% acetonitrile in water with 0.1% formic acid).[1]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of plasma angiotensin II: purification by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive SPE-HPLC method to determine a novel angiotensin-AT1 antagonist in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. myadlm.org [myadlm.org]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. Simultaneous analysis of angiotensin peptides by LC-MS and LC-MS/MS: metabolism by bovine adrenal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
how to control for variability in angiotensin I measurements
Welcome to the technical support center for Angiotensin I (Ang I) measurements. This resource is designed for researchers, scientists, and drug development professionals to help control for variability in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during Ang I quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound measurements?
Variability in Ang I measurements can be broadly categorized into three stages: pre-analytical, analytical, and post-analytical. Pre-analytical variables, which occur before the sample is analyzed, are the largest source of error and include patient posture, diet, medications, and sample collection and handling procedures.[1] Analytical variables are those that occur during the assay itself, such as pipetting errors, incubation times, and temperature fluctuations.[2] Post-analytical variables involve data analysis and interpretation.
Q2: Which anticoagulant should I use for blood sample collection?
For plasma renin activity (PRA) assays, which measure the generation of Ang I, EDTA is the recommended anticoagulant.[3] It is crucial to collect blood into chilled EDTA tubes to inhibit enzyme activity that could alter Ang I levels.[4][5] Heparin can also be used, but the incubation conditions may need to be modified to prevent lower PRA values.[3]
Q3: How critical is sample temperature during collection and processing?
Temperature is a critical factor. Samples should be collected into pre-chilled tubes and kept on ice.[5][6] Centrifugation should be performed in a refrigerated centrifuge.[6] Storing samples at 25°C (room temperature) can lead to a significant decrease in PRA values compared to samples kept at 4°C.[2][7] This is due to both the formation and decomposition of Ang I at warmer temperatures.[4]
Q4: How long can I store my plasma samples?
If not analyzed immediately, plasma should be aliquoted and stored frozen at -20°C or lower, where it can be stable for up to one year.[4] It is important to avoid repeated freeze-thaw cycles, as this can degrade the analyte and lead to increased variability.[8]
Q5: What is "cryoactivation" and how can I prevent it?
Cryoactivation is the conversion of inactive prorenin to active renin at low temperatures, which can falsely elevate Ang I generation. While keeping samples chilled is important to inhibit other enzymatic activity, prolonged storage of whole blood at refrigerated temperatures before plasma separation can sometimes lead to cryoactivation.[7] To minimize this, plasma should be separated from cells promptly after collection, ideally within an hour.[8]
Troubleshooting Guides
Issue 1: High Inter-Assay or Intra-Assay Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your sample collection and processing protocol. Ensure all samples are treated identically, from collection time to storage conditions. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For enzymatic assays, prepare a master mix to reduce pipetting variations between wells.[9] |
| Temperature Fluctuations | Ensure consistent incubation temperatures. Use a calibrated incubator and avoid opening the door frequently. Assay buffers should be brought to room temperature before use.[9] |
| Reagent Degradation | Check the expiration dates of your kit reagents. Store all components as directed by the manufacturer.[9] Avoid repeated freeze-thaw cycles of standards and controls. |
| Inconsistent Washing Steps | Ensure thorough and consistent washing of microplates between steps to remove unbound reagents. Avoid letting the wells dry out completely.[10] |
Issue 2: Low Signal or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Review your sample collection and storage procedures. Ensure samples were consistently kept cold and frozen promptly. Avoid using samples that have undergone multiple freeze-thaw cycles. |
| Incorrect Reagent Preparation | Ensure standards and reagents are reconstituted or diluted correctly according to the kit protocol. Mix all components gently but thoroughly before use.[4][9] |
| Suboptimal Incubation Time | For PRA assays, the duration of the enzymatic reaction is critical. Longer incubation times (e.g., 18 hours) can increase the production of Ang I and improve sensitivity for samples with low renin activity.[2] |
| Expired or Inactive Reagents | Verify the expiration date of the assay kit. If the kit is old or has been stored improperly, the antibodies or enzymes may have lost activity. |
| Incorrect Wavelength Reading | Confirm that the microplate reader is set to the correct wavelength as specified in the assay protocol.[9] |
Issue 3: Standard Curve is Out of Range or Non-Linear
| Potential Cause | Troubleshooting Step |
| Improper Standard Dilution | Carefully review the protocol for preparing the standard curve. Ensure accurate serial dilutions. Use fresh diluent for each preparation. |
| Pipetting Errors | Inaccurate pipetting of standards can significantly affect the curve. Use calibrated pipettes and change tips for each standard. |
| Contamination | Ensure there is no cross-contamination between standard wells. |
| Incorrect Curve Fit | Use the appropriate regression model (e.g., four-parameter logistic fit) for your data as recommended by the kit manufacturer. |
| Reagent Issues | If the problem persists with a new set of standards, there may be an issue with other kit components like the tracer or enzyme conjugate. Contact the manufacturer for support. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Patient Preparation: For clinical studies, it is beneficial to have the patient seated or in a recumbent posture for at least 30 minutes before blood collection.[5] A normal sodium diet is recommended.[5] Note any medications that could interfere with the renin-angiotensin system, such as ACE inhibitors, ARBs, diuretics, or spironolactone.[5]
-
Blood Collection: Draw blood into a pre-chilled lavender-top (EDTA) tube.[5] Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.[6]
-
Immediate Chilling: Place the tube in an ice-water bath immediately after collection to inhibit enzymatic activity.[5][6]
-
Centrifugation: Within one hour of collection, centrifuge the sample at approximately 1,000-2,000 x g for 15-20 minutes in a refrigerated centrifuge (2-8°C).[8]
-
Plasma Aliquoting: Carefully transfer the plasma supernatant to new, labeled cryovials, being careful not to disturb the buffy coat.
-
Storage: If not for immediate use, freeze the plasma aliquots at -20°C or -80°C.[4]
Protocol 2: this compound Radioimmunoassay (RIA) - General Steps
This protocol provides a general overview of a competitive RIA for Ang I, often used to determine Plasma Renin Activity (PRA).[4][11]
-
Ang I Generation (for PRA): Plasma samples are incubated to allow renin to cleave angiotensinogen, generating Ang I. This step typically includes an ACE inhibitor to prevent the conversion of Ang I to Angiotensin II.[4][11]
-
Assay Setup: Label polyclonal antibody-coated tubes for standards, controls, and unknown samples.[11]
-
Incubation: Pipette standards, controls, and samples into their respective tubes. Add ¹²⁵I-labeled Ang I tracer to all tubes.[4] Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature with shaking).[4]
-
Aspiration and Washing: After incubation, aspirate the contents of the tubes. Wash the tubes with the provided wash solution to remove unbound tracer.[4]
-
Counting: Measure the bound radioactivity in each tube using a gamma counter.[4][11]
-
Data Analysis: Generate a standard curve by plotting the counts per minute (cpm) of the standards against their known concentrations. Determine the Ang I concentration of the samples by interpolating their cpm values from the standard curve.[11]
Protocol 3: this compound Competitive ELISA - General Steps
This protocol outlines the general steps for a competitive ELISA for Ang I.[10]
-
Assay Setup: Add standards, controls, and samples to the appropriate wells of a microtiter plate pre-coated with Ang I antigen.[10]
-
Competitive Binding: Immediately add a working solution of biotinylated anti-Ang I antibody to each well. Shake the plate gently and incubate (e.g., 60 minutes at 37°C).[10] During this step, the biotinylated antibody will bind to either the Ang I in the sample/standard or the Ang I coated on the plate.
-
Washing: Aspirate the liquid from the wells and wash the plate multiple times with wash buffer to remove unbound antibodies.[10]
-
Enzyme Conjugate Addition: Add an HRP-Avidin conjugate to each well and incubate (e.g., 60 minutes at 37°C).[10]
-
Washing: Repeat the washing step to remove unbound HRP-Avidin conjugate.
-
Substrate Reaction: Add TMB substrate solution to each well. Incubate in the dark (e.g., 15-25 minutes at 37°C).[10] A blue color will develop in proportion to the amount of bound HRP.
-
Stopping the Reaction: Add a stop solution to each well. The color will change from blue to yellow.[10]
-
Reading and Analysis: Read the optical density (OD) of each well at 450 nm. The OD is inversely proportional to the amount of Ang I in the sample. Calculate the concentration of Ang I in the samples by comparing their OD to the standard curve.[12]
Data Summary Tables
Table 1: Impact of Pre-Analytical Variables on this compound Measurement
| Variable | Recommendation | Impact of Deviation |
| Anticoagulant | Chilled EDTA tubes[4] | Use of heparin without modified incubation may result in falsely low PRA values.[3] |
| Temperature | Collect and process samples at 2-8°C (on ice).[4] | Room temperature (25°C) storage significantly decreases PRA values.[2] |
| Storage | Freeze plasma at ≤-20°C for long-term storage.[4] | Repeated freeze-thaw cycles lead to analyte degradation and increased variability. |
| Patient Posture | Seated or recumbent for 30 min before draw.[5] | Upright posture can stimulate renin release, affecting results.[13] |
| Diet | Normal sodium diet.[5] | High or low sodium intake directly impacts the renin-angiotensin system.[14] |
Table 2: Comparison of this compound Assay Methodologies
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Detection Method | Radioactivity (Gamma Counter)[11] | Colorimetric (Spectrophotometer)[10] |
| Primary Reagents | ¹²⁵I-labeled Ang I, Polyclonal Antibody[4] | Pre-coated plate, Biotinylated Antibody, HRP-Avidin[10] |
| Sensitivity | High | Generally comparable to RIA, kit-dependent. |
| Safety Concerns | Requires handling of radioactive materials. | Fewer safety hazards, no radioactive waste. |
| Throughput | Can be lower throughput. | Generally higher throughput and amenable to automation. |
| Cost | Can be more expensive due to radioactive materials and disposal. | Generally more cost-effective. |
Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Caption: Experimental workflow for plasma sample handling.
Caption: Logical flowchart for troubleshooting high variability.
References
- 1. selectscience.net [selectscience.net]
- 2. Pre-analytical and analytical considerations for the determination of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample collection and processing for the assay of plasma renin activity. A comparison of anticoagulants and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibl-international.com [ibl-international.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Rat this compound ELISA Kit (A1940) [antibodies.com]
- 11. diasource-diagnostics.com [diasource-diagnostics.com]
- 12. Human this compound (Ang-I) Elisa Kit – AFG Scientific [afgsci.com]
- 13. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Angiotensin I Enzymatic Assays
Welcome to the technical support center for angiotensin I enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and resolve common issues encountered during angiotensin-converting enzyme (ACE) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an Angiotensin-Converting Enzyme (ACE) assay?
A1: The optimal pH for ACE activity is generally between 7.0 and 8.3.[1][2] However, the optimal pH can be influenced by the buffer composition and the specific substrate being used.[3][4] For instance, one study noted a chloride-dependent alkaline shift in the pH optimum, increasing from 7.1 in the absence of chloride to 7.6 in the presence of 400 mM NaCl.[3] For ACE2, the optimal pH is around 7.5, with a significant reduction in activity below pH 6.5 and above pH 8.0.[4]
Q2: What is the role of sodium chloride (NaCl) in the assay buffer?
A2: Sodium chloride acts as a nonessential activator of ACE. Its presence can significantly enhance enzyme activity, with the optimal concentration varying depending on the pH.[3] It is a common component in many ACE assay buffers, typically at concentrations ranging from 150 mM to 400 mM.[2]
Q3: Why is zinc chloride (ZnCl₂) included in the assay buffer?
A3: Angiotensin-converting enzyme is a zinc metallopeptidase, meaning it requires a zinc ion in its active site for catalytic activity.[5] The inclusion of a low concentration of ZnCl₂ (typically around 10 µM) in the assay buffer ensures the enzyme is in its active conformation.[6]
Q4: Can I use a different buffer system than what is recommended in the protocol?
A4: While it is possible to use other buffer systems, it is crucial to select one with a pKa close to the desired assay pH to ensure adequate buffering capacity.[7] Commonly used buffers include Tris-HCl, HEPES, and sodium borate.[8][9] It's important to note that some buffer components can interfere with the assay. For instance, phosphate (B84403) buffers may inhibit certain enzymes.[7] If you switch buffer systems, you may need to re-optimize other assay parameters like pH and ionic strength.
Q5: My sample is in an organic solvent. Will this affect the assay?
A5: Yes, organic solvents can interfere with ACE activity and may lead to false-positive results for inhibition.[9] It is recommended to prepare a solvent control to assess the effect of the solvent on enzyme activity. If possible, samples should be dissolved in the assay buffer.[9]
Troubleshooting Guides
Low or No Signal
| Possible Cause | Suggested Solution | Citation |
| Inactive or Insufficient Enzyme | Perform an enzyme titration to determine the optimal concentration. Ensure the enzyme has been stored correctly at -20°C or lower and has not undergone multiple freeze-thaw cycles. | [10] |
| Degraded Substrate | Prepare fresh substrate solutions before each experiment. Protect fluorogenic substrates from light to prevent photobleaching. | [10] |
| Presence of Inhibitors in the Sample | Dilute the sample to reduce the inhibitor concentration. Run a control with a known ACE inhibitor (e.g., captopril (B1668294) or lisinopril) to confirm the assay can detect inhibition. | [10][11] |
| Incorrect Instrument Settings | Verify the correct excitation and emission wavelengths for your specific fluorogenic substrate (e.g., Ex: 320 nm, Em: 405 nm). Increase the gain setting on the plate reader if the signal is low. | [8][10] |
| Suboptimal Buffer pH | Adjust the buffer to the optimal pH range for ACE (typically pH 7.0-8.3). | [1][10] |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and ensure the assay is performed at the recommended temperature, typically 37°C. | [8][10] |
High Background Signal
| Possible Cause | Suggested Solution | Citation |
| Autohydrolysis of Substrate | Prepare the substrate solution fresh and keep it on ice until use. Minimize the time the substrate is in the reaction mixture before reading the plate. | [11] |
| Contaminated Reagents or Labware | Use fresh, high-quality reagents. Ensure all labware (e.g., microplates, pipette tips) is clean and free of contaminants. | [12] |
| Sample Autofluorescence | Run a sample blank control (sample without enzyme) to measure the intrinsic fluorescence of your sample. Subtract this value from your experimental readings. | [11] |
Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution | Citation |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. When possible, prepare a master mix of reagents to minimize well-to-well variability. | [12] |
| Incomplete Mixing | Ensure all components are thoroughly mixed before incubation and reading. Gently tap the plate or use a plate shaker. | [12] |
| Temperature Fluctuations | Ensure the plate is uniformly heated during incubation. Pre-warm all reagents and the plate to the assay temperature. | [11] |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
Data Presentation
Table 1: Typical Buffer Compositions for ACE Assays
| Assay Type | Buffer | pH | NaCl (mM) | ZnCl₂ (µM) | Other Components | Citation |
| Fluorometric | 50 mM Tris-HCl | 7.5 | 150 | 10 | - | [8] |
| Fluorometric | 50 mM HEPES | 8.0 | 300 | - | - | [8] |
| HPLC-Based | 50 mM Tris-HCl | 7.5 | 150 | 10 | - | [8] |
| Colorimetric | 100 mM Borate Buffer | 8.3 | 400 | - | - | [2] |
| Fluorometric (ACE2) | 50 mM MES | 6.8 | 300 | 10 | - | [6] |
Experimental Protocols
Protocol 1: Fluorometric ACE Activity Assay
This protocol is based on the cleavage of a synthetic fluorogenic substrate.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5.[8]
-
Fluorogenic Substrate Solution: Prepare a stock solution of o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline in DMSO and dilute to the desired final concentration in the assay buffer.[8]
-
ACE Enzyme Solution: Dilute ACE to the desired concentration in assay buffer.
-
Test Compounds/Inhibitors: Dissolve in assay buffer or a suitable solvent.
Procedure:
-
In a 96-well microplate, add 10-20 µL of your sample (containing ACE) or ACE enzyme solution.
-
For inhibitor screening, add the test compound at this stage.
-
Add assay buffer to bring the total volume to 80 µL.
-
Pre-incubate the plate at 37°C for 5 minutes.[8]
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.[8]
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence (Excitation: 320 nm, Emission: 405 nm) over time at 37°C.[8]
Protocol 2: HPLC-Based ACE Activity Assay using HHL
This protocol is based on the quantification of hippuric acid (HA) produced from the cleavage of hippuryl-L-histidyl-L-leucine (HHL).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5.[8]
-
HHL Substrate Solution: Prepare a solution of HHL in assay buffer.
-
ACE Enzyme Solution: Dilute ACE to the desired concentration in assay buffer.
-
Stopping Solution: 1 M HCl.[8]
Procedure:
-
In a microcentrifuge tube, mix 20 µL of the sample with 30 µL of assay buffer.
-
Pre-incubate at 37°C for 5 minutes.[8]
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate at 37°C for the desired amount of time (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of 1 M HCl.[8]
-
Centrifuge the sample to pellet any precipitate.[8]
-
Filter the supernatant and inject an aliquot into the HPLC system.
-
Use a C18 reverse-phase column and monitor the elution of hippuric acid at 228 nm.[8]
-
Quantify the hippuric acid peak by comparing its area to a standard curve of known hippuric acid concentrations.[8]
Visualizations
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. jfda-online.com [jfda-online.com]
- 3. Catalysis of this compound hydrolysis by human angiotensin-converting enzyme: effect of chloride and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: Angiotensin I Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful Angiotensin I Western blotting experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound Western blotting in a question-and-answer format.
Issue 1: Weak or No Signal
Question: I am not detecting any band for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer: A weak or absent signal for a small peptide like this compound (molecular weight ~1.3 kDa) is a common challenge. Several factors, from sample preparation to detection, could be the cause. Below is a table summarizing potential reasons and corresponding troubleshooting steps.
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Ensure sufficient total protein is loaded. For low abundance targets, you may need to load 50-100 µg of total protein per lane.[1] Consider enriching your sample for this compound using immunoprecipitation. |
| Poor Protein Transfer | Small peptides can pass through the membrane during transfer. Use a PVDF membrane with a smaller pore size (0.2 µm is recommended for proteins <20 kDa).[1][2][3] Optimize transfer time; shorter transfer times (e.g., 15-20 minutes for semi-dry transfer or <1 hour at 200 mA for wet transfer) can prevent over-transfer.[3] Some researchers suggest using two membranes to capture any protein that passes through the first.[3] |
| Inefficient SDS-PAGE Separation | Standard Tris-Glycine gels may not effectively resolve very small peptides. Use a high-percentage (15% or higher) acrylamide (B121943) gel or a Tris-Tricine gel system, which provides superior resolution for proteins under 30 kDa.[2][3][4][5] |
| Antibody Issues | The primary antibody may have low affinity or may not be at the optimal concentration. Titrate the primary antibody to find the optimal dilution. Ensure the primary and secondary antibodies are compatible. |
| Ineffective Blocking | Over-blocking can sometimes mask the epitope. Reduce the blocking incubation time or try a different blocking agent (e.g., BSA instead of non-fat dry milk). |
| Excessive Washing | Small peptides can be washed away from the membrane. Reduce the number and duration of washing steps. |
| Protein Degradation | Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of this compound.[4] |
Issue 2: High Background
Question: My Western blot for this compound shows high background, making it difficult to interpret the results. How can I reduce the background?
Answer: High background can be caused by several factors, including non-specific antibody binding and inadequate washing. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Ensure the membrane is completely covered with blocking buffer and incubated for a sufficient time (e.g., 1 hour at room temperature or overnight at 4°C).[6] Optimize the blocking buffer by trying different agents (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the concentration of your antibodies. |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can help.[7] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the process, as this can cause high background.[7][8] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulates that can settle on the membrane and cause a speckled background.[9] |
Issue 3: Non-Specific Bands
Question: I am observing multiple bands in addition to the expected band for this compound. What could be the reason for these non-specific bands?
Answer: The presence of non-specific bands is a frequent issue. A critical consideration in the context of the renin-angiotensin system is the specificity of the antibodies used.
-
Antibody Specificity: A significant body of research has highlighted the lack of specificity of many commercially available antibodies for components of the renin-angiotensin system, particularly the Angiotensin II Type 1 Receptor (AT1R).[10][11][12] Studies have shown that some of these antibodies produce bands on Western blots even in knockout animals that do not express the target protein.[10] While your target is this compound, it is crucial to validate the specificity of your primary antibody.
-
Recommendation: Whenever possible, use a positive control (e.g., purified this compound peptide) and a negative control (e.g., lysate from a cell line known not to produce this compound) to confirm antibody specificity.
-
| Other Potential Causes | Recommended Solution |
| High Antibody Concentration | Titrate the primary antibody to the lowest concentration that still provides a specific signal. |
| Protein Overload | Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[8] |
| Sample Degradation | Protein degradation can result in multiple lower molecular weight bands. Always use fresh samples and protease inhibitors.[7] |
| Inadequate Blocking or Washing | Refer to the solutions for "High Background" as these can also contribute to non-specific bands. |
Experimental Protocol: this compound Western Blotting
This protocol is optimized for the detection of the low molecular weight peptide, this compound.
1. Sample Preparation
-
Lyse cells or tissues in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Sonicate or agitate the lysate to ensure complete disruption and reduce viscosity.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
2. SDS-PAGE
-
For this compound (~1.3 kDa), use a 15-20% Tris-Tricine polyacrylamide gel for optimal resolution of small peptides.[2][3][4][5]
-
Prepare protein samples by mixing with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 50-100 µg of total protein per well.[1] Also, load a pre-stained low molecular weight protein ladder.
-
Run the gel at a constant voltage. For low molecular weight proteins, it's advisable to run the gel at a lower voltage to prevent "smiling" bands.[7]
3. Protein Transfer
-
Equilibrate the gel in transfer buffer.
-
Activate a 0.2 µm PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.[1][2][3]
-
Assemble the transfer stack (sandwich) carefully to avoid air bubbles.
-
Perform a semi-dry or wet transfer. For small peptides, a shorter transfer time is recommended to prevent the peptide from passing through the membrane.[3] For wet transfer, consider transferring for 1 hour at 200 mA.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency. Destain with TBST before blocking.
4. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
References
- 1. Western Blot for Low Molecular Weight Protein - FineTest Antibody [fn-test.com]
- 2. Western blot protocol for low molecular weight proteins [abcam.com]
- 3. lifetein.com [lifetein.com]
- 4. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 5. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Western Blotting Inaccuracies with Unverified Antibodies: Need for a Western Blotting Minimal Reporting Standard (WBMRS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Angiotensin I Dosage for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining angiotensin I dosage for your in vivo experiments. All quantitative data is summarized in easy-to-read tables, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a dosage for this compound in vivo?
A1: The primary consideration is that this compound (Ang I) is a prohormone that is converted to the biologically active Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE), primarily in the lungs. Therefore, the effective dose of Ang I depends on the efficiency of this conversion in your animal model. Studies have shown that Ang I and Ang II have similar pressor (blood pressure-increasing) activity when administered in vivo, suggesting that the conversion is generally rapid and efficient.
Q2: What are the typical solvents and storage conditions for this compound?
A2: this compound is a peptide and requires careful handling to maintain its stability.
-
Solubility: It is soluble in several solvents, and the choice depends on the experimental requirements. Common solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Ethanol
-
0.1 M Acetic Acid
-
Physiological saline (0.9% sodium chloride) is a common vehicle for in vivo administration.
-
-
Storage:
-
Lyophilized powder should be stored at -20°C.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
-
Aqueous solutions of this compound are stable for a few days at room temperature, but for longer-term storage (up to a week), refrigeration at 0-5°C is recommended.[1] For infusion studies, Angiotensin II solutions in 0.9% sodium chloride have been shown to be stable for up to 5 days under refrigeration.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or weak pressor response to this compound administration | 1. Degraded this compound: Improper storage or handling of the peptide. 2. Inefficient Conversion to Angiotensin II: Animal model-specific differences in ACE activity or presence of ACE inhibitors. 3. Incorrect dosage: The administered dose is too low. 4. Route of administration: The chosen route may not be optimal for a rapid pressor response. | 1. Ensure this compound has been stored correctly at -20°C and that solutions are freshly prepared. Avoid multiple freeze-thaw cycles. 2. Co-administer with a low dose of an ACE inhibitor to confirm the response is ACE-dependent. If the response is abolished, it confirms the conversion is happening. Consider using Angiotensin II directly if conversion is a concern. 3. Perform a dose-response curve to determine the optimal dose for your specific animal model and experimental setup. 4. For a rapid and potent pressor response, intravenous (IV) bolus injection is recommended. Subcutaneous (SC) or intraperitoneal (IP) injections will have a slower onset. |
| High variability in blood pressure response between animals | 1. Genetic variability: Differences in the renin-angiotensin system between individual animals. 2. Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular responses. 3. Hydration status: Dehydration or volume depletion can alter the pressor response. | 1. Use a sufficient number of animals per group to account for biological variability. 2. Maintain a consistent level of anesthesia throughout the experiment. If possible, use conscious, chronically instrumented animals to avoid the confounding effects of anesthesia. 3. Ensure all animals are adequately hydrated before the experiment. |
| Unexpected mortality or adverse events | 1. Overdose: The administered dose is too high, leading to an extreme hypertensive crisis. 2. Solvent toxicity: The chosen solvent is causing adverse effects. | 1. Start with a lower dose and titrate up to the desired effect. Closely monitor the animal's vital signs. 2. Use a biocompatible and sterile vehicle such as physiological saline for in vivo administration. If using DMSO, ensure the final concentration is low and non-toxic. |
Quantitative Data Summary
The following tables summarize typical dosage ranges for this compound and the more commonly used Angiotensin II in rodent models. Given that this compound's primary effect is through its conversion to Angiotensin II, these values can serve as a strong starting point for your experimental design.
Table 1: this compound Dosage Recommendations for In Vivo Experiments in Rodents
| Administration Route | Species | Dosage Range | Primary Outcome |
| Intravenous (bolus) | Rat | 1.0 nmol/L (injected) | Study of in vivo conversion to Angiotensin II[2] |
Table 2: Angiotensin II Dosage Recommendations for In Vivo Experiments in Rodents
| Administration Route | Species | Dosage Range | Primary Outcome |
| Intravenous (bolus) | Mouse | 0.1 - 10 ng/kg | Acute blood pressure increase[3] |
| Intravenous (infusion) | Rat | 16.7 - 100 ng/min | Sustained blood pressure increase[1] |
| Subcutaneous (infusion via osmotic pump) | Mouse | 60 - 1500 ng/kg/min | Hypertension, Aortic Aneurysm[4] |
| Subcutaneous (infusion via osmotic pump) | Rat | 50 ng/kg/min | Hypertension[5] |
| Intraperitoneal (bolus) | Rat | 36 µg/kg | Transient blood pressure increase[6][7] |
Experimental Protocols
Protocol 1: Intravenous Bolus Injection for Acute Pressor Response
This protocol is designed to assess the immediate impact of this compound on blood pressure.
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) and cannulate the femoral or carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
This compound Preparation: Dissolve lyophilized this compound in sterile physiological saline (0.9% NaCl) to the desired stock concentration. Further dilute to the final injection concentration with saline.
-
Administration:
-
Allow the animal's blood pressure to stabilize.
-
Administer a bolus injection of the this compound solution via the venous catheter.
-
Follow immediately with a small flush of sterile saline to ensure complete delivery of the peptide.
-
-
Monitoring: Continuously record blood pressure and heart rate until they return to baseline.
-
Dose-Response: To establish a dose-response curve, administer increasing doses of this compound, allowing for a sufficient washout period between injections for blood pressure to return to baseline.
Protocol 2: Subcutaneous Infusion via Osmotic Minipump for Chronic Hypertension Models
This protocol is suitable for inducing a sustained increase in blood pressure over several days or weeks.
-
This compound Preparation:
-
Calculate the total amount of this compound required based on the desired dose, infusion rate of the osmotic minipump, and the duration of the experiment.
-
Dissolve the calculated amount of this compound in a sterile vehicle (e.g., physiological saline). It is crucial to use sterile, pyrogen-free solutions for chronic infusions.
-
-
Osmotic Minipump Filling:
-
Following the manufacturer's instructions, fill the osmotic minipump with the prepared this compound solution under sterile conditions.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal for signs of infection or discomfort.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at regular intervals throughout the study using a tail-cuff system or radiotelemetry for continuous monitoring.
-
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System (RAS) Signaling Pathway
This compound is a key component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.
Caption: The Renin-Angiotensin System signaling cascade.
General Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.
Caption: A generalized workflow for in vivo this compound experiments.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Vascular type 1 angiotensin receptors control blood pressure by augmenting peripheral vascular resistance in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Single Angiotensin II Hypertensive Stimulus Is Associated with Prolonged Neuronal and Immune System Activation in Wistar-Kyoto Rats [frontiersin.org]
Technical Support Center: Statistical Analysis of Angiotensin I Concentration Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin I concentration data. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work and data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring this compound concentration, and what are their key differences?
A1: The primary methods for quantifying this compound (Ang I) concentration are Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method has distinct principles and characteristics.
-
Radioimmunoassay (RIA): This is a classic method that has been used for over 40 years to measure angiotensins due to its high sensitivity and specificity.[1] It involves a competitive binding reaction where radiolabeled Ang I competes with the unlabeled Ang I in the sample for a limited number of antibody binding sites.[2] The amount of radioactivity is inversely proportional to the concentration of Ang I in the sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common immunoassay that uses an enzyme-linked antibody to detect the presence of Ang I. In a sandwich ELISA, the signal is directly proportional to the analyte concentration, while in a competitive ELISA, the signal is inversely proportional.[3] While commercially available, the specificity of some ELISA kits for angiotensins has been a concern, with reports of wide variations in measured peptide levels.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and accurate method for quantifying angiotensin peptides.[4] It separates peptides based on their physicochemical properties followed by mass-based detection and quantification. LC-MS/MS can simultaneously measure multiple angiotensin metabolites.[4]
Q2: My this compound concentration data is not normally distributed. What statistical approaches should I consider?
A2: Non-normal distributions, such as skewed distributions, are not uncommon for angiotensin peptides.[5] In such cases, non-parametric statistical tests are generally more appropriate than parametric tests (which assume a normal distribution).
-
For comparing two independent groups: Use the Wilcoxon rank-sum test (also known as the Mann-Whitney U test).
-
For comparing two related groups: Use the Wilcoxon signed-rank test.
-
For comparing more than two independent groups: Use the Kruskal-Wallis test, followed by post-hoc tests like Dunn's test if a significant difference is found.
-
For correlations: Use Spearman's rank correlation coefficient.
Alternatively, you can transform the data (e.g., using a log transformation) to see if it approximates a normal distribution, after which parametric tests could be used. However, the choice of transformation should be justified.
Q3: What are potential sources of variability in my this compound measurements?
A3: Variability in this compound measurements can arise from several sources, including the biological system, sample handling, and the assay itself.
-
Biological Variability: Genetic factors, such as polymorphisms in the Angiotensin-Converting Enzyme (ACE) gene, can account for a significant portion of the variance in serum ACE levels, which in turn affects Ang I concentration.[6] The physiological state of the subject (e.g., posture, salt intake) can also influence Ang I levels.[7]
-
Pre-analytical Variability: How samples are collected, processed, and stored can significantly impact results. For instance, the choice of anticoagulant and the addition of protease inhibitors to prevent peptide degradation are crucial.
-
Analytical Variability: Different assay methods (RIA, ELISA, LC-MS/MS) can yield different results.[8][9] Even within the same method, there can be inter-assay and intra-assay variability.[4] For example, the specificity of commercial ELISA kits can be a concern.[1]
Troubleshooting Guides
ELISA Data Troubleshooting
Q1: I am getting no or very low signal in my this compound ELISA. What could be the cause?
A1: A lack of signal in an ELISA can be due to several factors. A systematic check of reagents and procedures is recommended.
Troubleshooting Low/No Signal in ELISA [3][10][11]
| Possible Cause | Recommended Action |
| Missing a key reagent | Ensure all reagents (e.g., detection antibody, substrate) were added in the correct order. |
| Expired or inactive reagents | Check the expiration dates of all kit components. Prepare fresh substrate solution, as it can degrade. |
| Incorrect incubation times or temperatures | Verify that the incubation steps were performed for the specified duration and at the correct temperature as per the protocol. |
| Insufficient washing | Inadequate washing can leave interfering substances in the wells. Ensure proper and thorough washing between steps. |
| Over-washing | Excessive washing can lead to the removal of the coated antibody or the antigen-antibody complex. |
| Low sample concentration | The this compound concentration in your samples may be below the detection limit of the assay.[1] Consider concentrating the samples if possible. |
| Incorrect plate reading | Ensure the microplate reader is set to the correct wavelength for the substrate used. |
Q2: My ELISA results show high background. How can I fix this?
A2: High background can obscure the specific signal and reduce the dynamic range of the assay.
Troubleshooting High Background in ELISA [3][10][11]
| Possible Cause | Recommended Action |
| Inadequate washing | Insufficient washing is a common cause of high background. Increase the number of washes or the soaking time. |
| Excessive antibody concentration | Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Titrate the antibodies to find the optimal concentration. |
| Ineffective blocking | The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent or increase the blocking time. |
| Over-incubation | Extending incubation times beyond the recommended duration can increase non-specific signals. |
| Substrate contamination | Ensure the TMB substrate solution is clear and colorless before use. Use clean containers to prepare and dispense the substrate.[11] |
| Cross-contamination | Be careful to avoid splashing between wells during washing and reagent addition.[12] |
Q3: There is high variability between my replicate wells (high Coefficient of Variation - CV). What should I do?
A3: High CVs can compromise the reliability of your results.
Troubleshooting High Variation in ELISA [11][12]
| Possible Cause | Recommended Action |
| Pipetting errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes. |
| Inconsistent sample preparation | Ensure all samples are prepared and diluted uniformly. |
| Insufficient plate agitation | Gentle and consistent agitation during incubation steps can improve reaction homogeneity. |
| Temperature gradients across the plate | Allow the plate to reach room temperature before adding reagents and incubate in a stable temperature environment. |
| Edge effects | Avoid using the outer wells of the plate if edge effects are suspected, or fill them with buffer. |
Statistical Analysis Troubleshooting
Q1: How should I handle outliers in my this compound concentration data?
A1: Outliers can significantly affect the results of statistical analyses, especially with small sample sizes.
-
Identify potential outliers: Use methods like box plots or the Grubbs' test to identify data points that are statistically different from the rest.
-
Investigate the cause: Check for experimental errors, such as mistakes in sample preparation, dilution, or data entry. If an error is confirmed, the data point can be corrected or excluded.
Q2: How do I construct and interpret a standard curve for my this compound assay?
A2: The standard curve is essential for calculating the concentration of this compound in your unknown samples.
-
Preparation: Prepare a series of standards with known concentrations of this compound.
-
Assay: Run the standards alongside your samples in the assay.
-
Plotting: Plot the response variable (e.g., optical density for ELISA, bound radioactivity for RIA) against the corresponding concentration of the standards.
-
Curve Fitting: Use a regression model to fit a curve to the data points. A four-parameter logistic (4-PL) or five-parameter logistic (5-PL) model is often used for immunoassays as it provides a sigmoidal curve.[13]
-
Calculation: Use the equation of the fitted curve to interpolate the concentration of this compound in your unknown samples based on their response values.
-
Validation: The quality of the standard curve should be assessed by its R-squared value (should be close to 1) and by ensuring that the back-calculated concentrations of the standards are close to their known values.
Experimental Protocols
This compound Radioimmunoassay (RIA) - General Protocol
This protocol outlines the general steps for a competitive RIA to determine Plasma Renin Activity (PRA) by measuring generated this compound.
-
Sample Collection and Preparation:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the samples on ice to prevent degradation of peptides.
-
Centrifuge at 4°C to separate the plasma.
-
Store plasma at -80°C until the assay is performed.
-
-
Generation of this compound:
-
Thaw plasma samples on ice.
-
Incubate the plasma at 37°C for a specific period (e.g., 1-3 hours). During this step, renin in the plasma will cleave angiotensinogen (B3276523) to produce this compound.
-
Add inhibitors of angiotensin-converting enzyme (ACE) to prevent the conversion of this compound to Angiotensin II.[14]
-
-
Radioimmunoassay:
-
Prepare standards with known concentrations of this compound and quality controls.
-
In antibody-coated tubes, add the standards, controls, or plasma samples.
-
Add a known amount of ¹²⁵I-labeled this compound (tracer) to each tube.
-
Incubate the tubes to allow for competitive binding between the labeled and unlabeled this compound for the antibody.
-
Aspirate the contents of the tubes and wash to remove unbound tracer.
-
Measure the radioactivity in each tube using a gamma counter.[2]
-
-
Data Analysis:
-
Generate a standard curve by plotting the bound radioactivity against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their radioactivity readings from the standard curve.
-
Calculate the Plasma Renin Activity (PRA) based on the amount of this compound generated over time.
-
This compound ELISA (Sandwich) - General Protocol
This protocol describes the general steps for a sandwich ELISA to quantify this compound.
-
Plate Preparation:
-
A microplate is pre-coated with a capture antibody specific for this compound.
-
-
Sample and Standard Incubation:
-
Prepare a series of standards with known this compound concentrations and dilute samples as needed.
-
Add the standards, controls, and samples to the wells of the microplate.
-
Incubate the plate, typically for 1-2 hours at 37°C or room temperature, to allow the this compound to bind to the capture antibody.
-
Wash the plate several times with a wash buffer to remove unbound substances.
-
-
Detection Antibody Incubation:
-
Add a biotin-conjugated detection antibody specific for this compound to each well.
-
Incubate the plate again.
-
Wash the plate to remove unbound detection antibody.
-
-
Enzyme Conjugate Incubation:
-
Add Streptavidin-HRP (Horseradish Peroxidase) to each well. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Incubate the plate.
-
Wash the plate thoroughly.
-
-
Substrate Reaction and Measurement:
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Incubate the plate in the dark for a specified time (e.g., 15-30 minutes).
-
Add a stop solution (e.g., sulfuric acid) to each well to stop the reaction. This will change the color from blue to yellow.
-
Read the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank OD from all readings.
-
Create a standard curve by plotting the mean OD for each standard against its concentration.
-
Use the standard curve to determine the this compound concentration in the samples.
-
Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Caption: A typical workflow for a sandwich ELISA for this compound.
Caption: Decision tree for selecting an appropriate statistical test.
References
- 1. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diasource-diagnostics.com [diasource-diagnostics.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Comparisons of renin-angiotensin-aldosterone levels measured by chemical luminescence immunoassay and liquid chromatography-tandem mass spectrometry in hypertensive patients under different pathophysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An insertion/deletion polymorphism in the this compound-converting enzyme gene accounting for half the variance of serum enzyme levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circulating levels of this compound measured by radioimmunoassay in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 13. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chapter 31: Renin-angiotensin-aldosterone system (RAS) [clinical-laboratory-diagnostics.com]
dealing with matrix effects in angiotensin I mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in angiotensin I mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds in the sample matrix.[1] In the context of this compound mass spectrometry, components of biological matrices like plasma or serum (e.g., phospholipids (B1166683), salts, and proteins) can interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[3]
Q2: What are the primary causes of matrix effects in this compound LC-MS/MS assays?
A: The primary causes of matrix effects are endogenous and exogenous substances present in the biological sample.
-
Endogenous Components: These are naturally occurring substances in the sample matrix, with phospholipids being a major contributor to ion suppression.[2] Other endogenous components include salts, proteins, and other metabolites.
-
Exogenous Components: These are substances introduced during sample collection, storage, or preparation. Examples include anticoagulants (e.g., EDTA), plasticizers from collection tubes, and mobile phase additives.[3]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A: Two common methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected. Any deviation from the stable baseline signal of the infused this compound indicates a matrix effect at that retention time.[3]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the magnitude of the matrix effect. The response of this compound in a clean solution is compared to its response in a blank matrix extract that has been spiked with the same amount of this compound after the extraction process. The difference in signal intensity reveals the degree of ion suppression or enhancement.[4]
Q4: What is the "gold standard" for compensating for matrix effects in this compound quantification?
A: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[5] A SIL internal standard is a version of this compound where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N). Since the SIL internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound mass spectrometry experiments.
Issue 1: Poor sensitivity or low signal intensity for this compound.
Possible Cause: Ion suppression due to matrix effects.
Troubleshooting Steps:
-
Assess for Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Optimize Chromatography: Adjust your chromatographic method to separate the this compound peak from the regions of significant ion suppression. This may involve changing the gradient, mobile phase composition, or using a different analytical column.
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Consider switching from a simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Utilize a SIL Internal Standard: If not already in use, incorporate a stable isotope-labeled this compound internal standard to compensate for signal suppression.
Issue 2: High variability and poor reproducibility of results.
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Quantify Matrix Effects: Use the post-extraction spike method with multiple lots of blank matrix to assess the variability of the matrix effect.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and robust. Automated sample preparation can help minimize variability.
-
Implement a SIL Internal Standard: A SIL internal standard is crucial for correcting for sample-to-sample variations in matrix effects.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to help compensate for consistent matrix effects.
Issue 3: Unexpected peaks or high background noise in the chromatogram.
Possible Cause: Contamination from sample collection, preparation, or the LC-MS system itself.
Troubleshooting Steps:
-
Review Sample Collection and Handling: Investigate potential sources of contamination, such as the type of collection tubes used (check for plasticizers) and the handling procedures.
-
Blank Injections: Inject a solvent blank and a blank matrix extract to identify the source of the contamination.
-
Clean the LC-MS System: If the contamination is from the system, follow the manufacturer's instructions for cleaning the ion source, transfer capillary, and other relevant components.
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents used in your sample preparation and mobile phases are of high purity to avoid introducing contaminants.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 1 mL of human plasma, add a cocktail of protease inhibitors to prevent the degradation of this compound.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of a methanol solution containing 5% formic acid.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]
Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
This is a general protocol and should be optimized for your specific needs.
-
Sample Pre-treatment: To 500 µL of human plasma containing a SIL internal standard, add an appropriate buffer to adjust the pH.
-
Extraction: Add 2 mL of an immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane). Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer) to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Method | Principle | Advantages | Disadvantages | Typical Recovery for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Inefficient removal of phospholipids and other small molecules, leading to significant matrix effects.[2] | Lower and more variable |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good removal of salts and highly polar interferences. Can be selective based on solvent choice. | Can be labor-intensive, may form emulsions, and may have lower recovery for some analytes. | 70-90% |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | High selectivity, good removal of a wide range of interferences, and can concentrate the analyte. | Can be more expensive and requires method development. | >85%[7] |
Table 2: Quantitative Impact of Sample Preparation on Matrix Effects (Illustrative Data)
| Sample Preparation Method | Analyte Signal in Post-Extraction Spike (cps) | Analyte Signal in Neat Solution (cps) | Matrix Effect (%) |
| Protein Precipitation | 45,000 | 100,000 | 55% (Suppression) |
| Liquid-Liquid Extraction | 80,000 | 100,000 | 20% (Suppression) |
| Solid-Phase Extraction | 95,000 | 100,000 | 5% (Suppression) |
Note: The values in this table are for illustrative purposes to demonstrate the relative effectiveness of each technique in reducing ion suppression.
Visualizations
References
- 1. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. Measurement of plasma angiotensin II: purification by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for angiotensin I research reagents
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for Angiotensin I peptides?
A1: The primary quality control parameters for this compound peptides include purity, identity, and concentration. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and concentration is determined by amino acid analysis or UV spectroscopy. A Certificate of Analysis (CofA) from the supplier should provide this information.[1]
Q2: How should I properly store and handle this compound reagents to ensure stability?
A2: Lyophilized this compound peptides should be stored at -20°C or below. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Aqueous solutions of this compound can be unstable, with significant degradation observed after just a few hours on ice or after a single freeze-thaw cycle. For short-term storage of aqueous solutions (up to one week), refrigeration at 0-5°C is advisable. The stability of the peptide is also pH-dependent, with optimal stability generally observed in slightly acidic conditions.[2][3]
Q3: What are common impurities found in this compound preparations?
A3: Common impurities can include deletion sequences (e.g., Angiotensin II), truncated peptides, and products of oxidation or deamidation.[4][5] These impurities can arise during peptide synthesis or degradation during storage. LC-MS/MS is a powerful technique for identifying and quantifying these structurally related impurities.[4][5]
Q4: My this compound ELISA kit is giving inconsistent or no signal. What are the possible causes?
A4: Issues with ELISA kits can stem from several factors:
-
Improper storage of reagents: Ensure all kit components are stored at the recommended temperatures.
-
Incorrect reagent preparation: Reconstitute standards and prepare working solutions precisely as described in the protocol.
-
Insufficient washing: Inadequate washing between steps can lead to high background noise.
-
Expired reagents: Do not use kits beyond their expiration date.
-
Sample-specific issues: The concentration of this compound in your sample may be too low or too high, requiring optimization of sample dilution.[6][7]
Troubleshooting Guides
Low/No Signal in Functional Assays (e.g., Receptor Binding, Enzyme Activity)
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Use freshly reconstituted this compound from a new aliquot. 2. Avoid multiple freeze-thaw cycles. 3. Verify the storage conditions of the lyophilized peptide. |
| Incorrect Peptide Concentration | 1. Re-quantify the peptide concentration using a reliable method like UV absorbance or a BCA assay. 2. Ensure accurate pipetting when preparing dilutions. |
| Assay Buffer Incompatibility | 1. Check the pH and composition of the assay buffer to ensure it is optimal for this compound activity and stability.[8] 2. Some buffer components can interfere with the assay. |
| Inactive Receptor/Enzyme | 1. Use a positive control to confirm the activity of the receptor or enzyme. 2. Ensure proper storage and handling of the biological components of the assay. |
Inconsistent Results in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Poor Sample Solubility/Aggregation | 1. Ensure the peptide is fully dissolved in the mobile phase or an appropriate solvent. Sonication may help.[9] 2. Filter the sample before injection to remove particulates. |
| Column Contamination | 1. Wash the column with a strong solvent (e.g., 80% acetonitrile) to remove residual contaminants.[10] |
| Mobile Phase Issues | 1. Prepare fresh mobile phase daily. 2. Degas the mobile phase to prevent air bubbles. |
| Injector Problems | 1. Check for leaks and ensure the injection loop is completely filled. |
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Method | Typical Specification |
| Purity | HPLC | ≥95% |
| Identity | Mass Spectrometry | Conforms to the theoretical molecular weight (1296.5 g/mol ) |
| Peptide Content | Amino Acid Analysis | Report as a percentage of the total weight |
Table 2: Stability of this compound under Various Conditions
| Condition | Duration | Stability | Reference |
| Aqueous solution at room temperature | 4 days | Stable | |
| Aqueous solution at room temperature | 18 days | 27% loss | |
| Aqueous solution at 0-5°C | 1 week | Stable | |
| Heat treatment at 100°C (pH 7.0) | 2 hours | No significant loss of ACE inhibitory activity | [2] |
| Acidic pH (pH 1.0-4.0) at 100°C | 1 hour | Decreased free amino group content | [2] |
| Alkaline pH (pH 9.0-12.0) at 100°C | 1 hour | Reduced ACE inhibitory activity | [2] |
Experimental Protocols
HPLC Purity Analysis
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Sample Preparation:
-
Dissolve the this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Analysis:
-
Inject 20 µL of the sample.
-
Integrate the peak areas to determine the percentage purity.
-
Mass Spectrometry for Identity Confirmation
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in 50% acetonitrile/water with 0.1% formic acid.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 400-1500.
-
-
Analysis:
-
Infuse the sample directly or via LC-MS.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (Monoisotopic mass [M+H]⁺: 1296.685).[11]
-
This compound ELISA
Methodology (Example based on a competitive ELISA):
-
Plate Preparation: A microplate is pre-coated with an antibody specific to this compound.
-
Standard and Sample Addition:
-
Add 50 µL of standard or sample to the appropriate wells.
-
Immediately add 50 µL of biotin-labeled this compound to each well.
-
-
Incubation: Incubate for 45 minutes at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Conjugate Addition: Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm. The optical density is inversely proportional to the this compound concentration.[6]
Receptor Binding Assay
Methodology (Radioligand Competition Assay):
-
Membrane Preparation: Prepare cell membranes expressing the Angiotensin II receptor (e.g., AT1 receptor).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Reaction Mixture: In a 96-well plate, combine:
-
Radiolabeled Angiotensin II (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) at a concentration close to its Kd.
-
Increasing concentrations of unlabeled this compound (competitor).
-
Cell membranes.
-
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, from which the Ki can be calculated.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: Quality control workflow for new this compound reagents.
References
- 1. Development and characterization of this compound certified reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and cytotoxicity of angiotensin-I-converting enzyme inhibitory peptides derived from bovine casein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impurity identification and determination for the peptide hormone this compound by liquid chromatography-high-resolution tandem mass spectrometry and the metrological impact on value assignments by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate quantification of impurities in pure peptide material - this compound: Comparison of calibration requirements and method performance characteristics of liquid chromatography coupled to hybrid tandem mass spectrometry and linear ion trap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANG I(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. This compound ELISA Kit (A247296) [antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 100 ug - this compound Mass Spectrometry Standard - ProteoChem [proteochem.com]
Technical Support Center: Optimizing Cell Lysis for Intracellular Angiotensin I Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell lysis protocols for the accurate measurement of intracellular Angiotensin I (Ang I).
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for maximizing the yield of intracellular this compound?
A1: The optimal cell lysis method depends on your specific cell type and downstream application. However, a general comparison of common methods is provided below. For sensitive peptides like Ang I, minimizing degradation is as crucial as maximizing release.
Data Presentation: Comparison of Common Lysis Methods
| Lysis Method | Principle | Advantages | Disadvantages | Typical Ang I Recovery |
| Sonication | High-frequency sound waves create cavitation, disrupting cell membranes. | Efficient for a wide range of cell types; quick. | Can generate heat, potentially degrading Ang I; may shear DNA, increasing viscosity. | Moderate to High |
| Detergent-based Lysis (e.g., RIPA buffer) | Solubilizes cell membranes through the action of detergents. | Generally gentle; effective for many cell lines; compatible with many downstream assays. | Detergents can interfere with some assays; may not be sufficient for cells with tough walls. | Moderate to High |
| Freeze-Thaw | Repeated cycles of freezing and thawing disrupt cells through ice crystal formation. | Gentle method that can preserve peptide integrity. | Can be time-consuming; may not be effective for all cell types; multiple cycles may be needed. | Moderate |
| Bead Beating | Mechanical disruption using small beads agitated at high speed. | Highly effective for lysing tough-to-lyse cells (e.g., yeast, bacteria). | Can generate significant heat; may lead to more protein degradation if not properly cooled. | Variable |
Note: this compound recovery is highly dependent on the immediate inhibition of proteolytic activity upon cell lysis.
Q2: How can I prevent the degradation of this compound during and after cell lysis?
A2: this compound is susceptible to degradation by various intracellular proteases, including aminopeptidases and endopeptidases such as Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[1] To prevent degradation, it is critical to:
-
Work quickly and at low temperatures (4°C or on ice) at all times. This reduces the activity of endogenous proteases.
-
Use a freshly prepared, optimized protease inhibitor cocktail. This is the most critical step in preserving Ang I.
Q3: What is the recommended composition of a protease inhibitor cocktail for this compound measurement?
A3: A broad-spectrum protease inhibitor cocktail is essential. While commercially available cocktails can be effective, for optimal results, you may need to prepare a custom cocktail. Key inhibitors to include are:
-
Serine Protease Inhibitors: Such as PMSF or AEBSF.
-
Cysteine Protease Inhibitors: Such as E-64.
-
Aspartic Protease Inhibitors: Such as Pepstatin A.
-
Aminopeptidase Inhibitors: Such as Bestatin.
-
Metallo-protease Inhibitors: Such as EDTA or 1,10-Phenanthroline. Note that ACE is a zinc-metallo-protease.
For enhanced protection of this compound, consider including specific inhibitors of enzymes known to degrade it, such as captopril (B1668294) or lisinopril (B193118) for ACE, although this may interfere with assays measuring ACE activity itself.
Troubleshooting Guides
Problem 1: Low or no detectable intracellular this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | * Visual Inspection: After lysis, check a small aliquot of your cell suspension under a microscope to confirm that the majority of cells have been disrupted. |
| * Optimize Lysis Protocol: If using sonication, try increasing the power or duration in short bursts on ice. For detergent-based lysis, consider a stronger buffer like RIPA or increasing the incubation time. For tough cells, a combination of methods (e.g., enzymatic pre-treatment followed by sonication) may be necessary. | |
| Degradation of this compound | * Protease Inhibitor Cocktail: Ensure your protease inhibitor cocktail is fresh and comprehensive. Consider increasing the concentration of inhibitors or adding specific inhibitors for peptidases known to be active in your cell type. |
| * Temperature Control: Maintain samples at 4°C or on ice throughout the entire procedure. Pre-chill all buffers, tubes, and equipment. | |
| Low Intracellular Concentration | * Increase Starting Material: If the intracellular concentration of Ang I is inherently low in your cells, you may need to start with a larger number of cells to obtain a detectable signal. |
| * Stimulate Ang I Production: Depending on your experimental model, you may be able to stimulate the intracellular renin-angiotensin system to increase Ang I levels. |
Problem 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Lysis | * Homogenize Sample: Ensure your cell suspension is homogeneous before lysis. Clumps of cells will lyse unevenly. |
| * Standardize Protocol: For manual methods like sonication, ensure consistent application of the probe to each sample. For detergent lysis, ensure equal incubation times and agitation for all samples. | |
| Variable Protease Activity | * Add Inhibitors Immediately: Add the protease inhibitor cocktail to the lysis buffer immediately before use and ensure it is well-mixed with the cell sample at the moment of lysis. |
| Inconsistent Sample Handling | * Minimize Freeze-Thaw Cycles: Aliquot lysates after the initial clarification to avoid repeated freezing and thawing of the entire sample, which can lead to peptide degradation. |
Experimental Protocols
Protocol 1: Sonication-Based Cell Lysis for Intracellular this compound Measurement
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS containing a protease inhibitor cocktail.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.
-
-
Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Ammonium Bicarbonate with a protease inhibitor cocktail).
-
Place the sample on ice and sonicate using a probe sonicator. Use short bursts of 10-15 seconds at 20-30% amplitude, with at least 30 seconds of cooling on ice between bursts to prevent heating. Repeat 3-5 times.
-
-
Clarification:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the intracellular proteins and peptides.
-
-
Quantification:
-
Proceed immediately to your downstream quantification assay (e.g., LC-MS/MS or ELISA). If storage is necessary, snap-freeze the lysate in liquid nitrogen and store at -80°C.
-
Protocol 2: Detergent-Based Cell Lysis (Modified RIPA) for Intracellular this compound Measurement
-
Buffer Preparation:
-
Prepare a modified RIPA buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate. Just before use, add a protease inhibitor cocktail.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Lysis:
-
Resuspend the cell pellet in the ice-cold modified RIPA buffer.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
-
Clarification:
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Collect the supernatant.
-
-
Quantification:
-
Proceed with your downstream assay. Be aware that detergents in the RIPA buffer may need to be removed or diluted for compatibility with certain assays.
-
Mandatory Visualizations
Intracellular Renin-Angiotensin System (RAS) Signaling Pathway
References
Technical Support Center: Best Practices for Angiotensin I Sample Storage
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Angiotensin I (Ang I) samples. Adhering to these guidelines is crucial for maintaining sample integrity and ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the absolute best method for long-term storage of pure this compound?
For long-term stability, this compound should be stored in its lyophilized (powder) form at -20°C or lower.[1] Lyophilized peptides are exceptionally stable at sub-zero temperatures, showing minimal degradation over several years. Before opening, it is critical to allow the vial to warm to room temperature to prevent moisture condensation, which can compromise the peptide's stability.
Q2: I've dissolved my this compound. How should I store it for short-term and long-term use?
Once reconstituted in a solution, this compound is significantly less stable.
-
Short-Term (up to 1 week): Store the aqueous solution at 0-5°C.[1]
-
Long-Term: For storage longer than a week, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C. This prevents repeated freeze-thaw cycles, which can degrade the peptide.[2] Stock solutions at a neutral pH stored at -20°C can remain active for at least two months.
Q3: How should I handle and store plasma samples to measure this compound?
This compound is notoriously unstable in plasma at room temperature due to the activity of endogenous enzymes.[3][4] For optimal preservation, it is advisable to keep samples at or below -70°C for long-term storage.[5] A study noted a significant decrease in activity after 7 weeks when stored at -20°C.[5] To minimize degradation, collect blood samples in pre-chilled tubes containing protease inhibitors, process them rapidly at low temperatures (e.g., 0-5°C), and freeze the resulting plasma immediately.[5][6]
Q4: My measured this compound concentrations are consistently lower than expected. What could be the cause?
Several factors could lead to lower-than-expected concentrations:
-
Improper Storage Temperature: Storing aqueous solutions at room temperature leads to rapid degradation; a 27% loss can occur by day 18.[1]
-
Repeated Freeze-Thaw Cycles: Each cycle can degrade the peptide structure. Always aliquot samples into single-use tubes.[2]
-
Proteolytic Degradation: Contamination from microbes or skin proteases can break down the peptide. Use sterile water and always wear gloves.
-
Adsorption: Peptides can adhere to the surfaces of plastic or glass containers. This can be minimized by pre-treating containers with a solution like 1 mg/ml BSA and rinsing with pure water.
Q5: Is lyophilization necessary for long-term storage?
Yes, lyophilization (freeze-drying) is a critical process for preserving peptides like this compound for the long term.[7][8] The process removes water by sublimation, which significantly enhances the stability and shelf life of the compound by preventing microbial growth and enzymatic degradation.[7][8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Aliquots | 1. Incomplete initial dissolution of the lyophilized powder. 2. Degradation from multiple freeze-thaw cycles of a master stock. 3. Improper mixing before aliquoting. | 1. Ensure the peptide is fully dissolved by gentle vortexing or inversion. 2. Prepare single-use aliquots immediately after reconstitution to avoid refreezing the master stock. 3. Briefly vortex the master solution before drawing aliquots to ensure homogeneity. |
| Rapid Loss of Activity in Solution | 1. Storage at room temperature or 4°C for an extended period.[1] 2. Proteolytic degradation from contamination. 3. Incorrect pH of the solvent, leading to hydrolysis. | 1. For storage beyond a few days, freeze aliquots at -20°C or colder. 2. Use sterile, high-purity water or buffer for reconstitution. Handle with gloves. 3. Angiotensin II, a related peptide, is hydrolyzed by strong acids or at pH ≥9.5; similar caution should be applied to this compound. |
| Low Recovery from Plasma Samples | 1. Endogenous enzyme activity (e.g., ACE, neprilysin) degrading Ang I after sample collection.[6][10][11] 2. Delay in processing or freezing the sample. | 1. Collect blood in tubes containing a cocktail of protease and enzyme inhibitors. 2. Process blood samples immediately upon collection in a refrigerated centrifuge.[5] 3. Immediately freeze plasma aliquots and store them at -80°C.[6] |
Quantitative Data Summary
The stability of this compound is highly dependent on its form and storage temperature.
| Sample Type | Form | Storage Temperature | Duration | Key Considerations |
| Pure Peptide | Lyophilized Powder | -20°C | Years | Allow vial to reach room temperature before opening to prevent moisture contamination. |
| Pure Peptide | Aqueous Solution | Room Temperature | < 4 days | Significant degradation occurs after this period (1.5% loss at 8 days, 27% at 18 days).[1] |
| Pure Peptide | Aqueous Solution | 0-5°C | Up to 1 week | Suitable for short-term experimental use.[1] |
| Pure Peptide | Aqueous Solution | -20°C | Months | Aliquot to avoid freeze-thaw cycles. Stable for at least two months. |
| Plasma Sample | Frozen Plasma | -20°C | < 7 weeks | Not recommended for long-term storage due to significant degradation.[5] |
| Plasma Sample | Frozen Plasma | ≤ -70°C | Long-Term | Recommended for preserving sample integrity over extended periods.[5] |
| Plasma Sample | Acetonitrile (B52724) Supernatant | Room Temperature | Up to 30 days | A stable storage method for clinical samples without requiring cold chain.[3][4] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
This protocol outlines the standard procedure for preparing a stock solution from a lyophilized peptide.
-
Equilibration: Remove the vial of lyophilized this compound from the -20°C freezer and allow it to sit at room temperature for at least 10-15 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Solvent Addition: Using a calibrated pipette, add the required volume of an appropriate solvent (e.g., 0.1 M acetic acid or sterile distilled water) to the vial to achieve the desired stock concentration.[1]
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Immediately after dissolution, portion the stock solution into single-use, low-protein-binding polypropylene (B1209903) tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Tightly cap the aliquots and store them immediately at -20°C or -80°C for long-term use. Record the concentration and date on each tube. Avoid using frost-free freezers, as their temperature cycles can be detrimental.
Protocol 2: Stabilizing this compound in Plasma Using Acetonitrile
This method is adapted from a published procedure for stabilizing angiotensins in plasma samples at room temperature, which is particularly useful when cold-chain logistics are challenging.[3][4]
-
Sample Collection: Collect whole blood in standard EDTA collection tubes.
-
Plasma Separation: Centrifuge the blood sample according to standard laboratory procedures to separate the plasma.
-
Precipitation: In a new tube, add 1.5 parts of acetonitrile to 1 part of plasma (e.g., 600 µL acetonitrile to 400 µL plasma) to achieve a final acetonitrile concentration of 60%.
-
Mixing and Centrifugation: Vortex the mixture thoroughly to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated material.
-
Supernatant Collection: Carefully collect the supernatant, which now contains the stabilized this compound.
-
Storage: The supernatant can be stored at room temperature for up to 30 days with stable this compound levels.[3][12]
Visualized Workflows and Pathways
Caption: Key enzymatic pathways for the formation and degradation of this compound.
Caption: Decision workflow for selecting the appropriate this compound storage method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aphl.org [aphl.org]
- 3. Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Standardization Study on Stability Of Plasma Sample Storage in Hypertension Test [bjmyfx.com]
- 7. jocpr.com [jocpr.com]
- 8. The science of lyophilization in the pharmaceutical industry [niras.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Vasodilatory Effects of Angiotensin I and Angiotensin-(1-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory properties of Angiotensin I (Ang I) and Angiotensin-(1-7) [Ang-(1-7)], focusing on their mechanisms of action, signaling pathways, and supporting experimental data. While both peptides are key components of the Renin-Angiotensin System (RAS), they exhibit distinct and often opposing effects on vascular tone.
Executive Summary
This compound primarily serves as a pro-hormone, with its direct vasoactive effects being minimal. Its main influence on blood vessels is through its conversion to other vasoactive peptides. In contrast, Angiotensin-(1-7) is a potent vasodilator, acting through its specific receptor, Mas, to counteract the vasoconstrictor actions of Angiotensin II (Ang II).[1][2][3][4] This guide will delve into the experimental evidence that substantiates these roles.
Comparative Data on Vasodilatory Effects
| Feature | This compound | Angiotensin-(1-7) |
| Primary Vascular Effect | Precursor to vasoactive peptides; minimal direct effect.[5][6] | Direct vasodilation.[2][3][4] |
| Receptor | Primarily a substrate for enzymes like ACE and ACE2. | Mas receptor (MasR).[1][7][8] |
| Mechanism of Action | Indirectly influences vasodilation through conversion to Ang-(1-7) or vasoconstriction through conversion to Ang II.[6] | Activates MasR, leading to nitric oxide (NO) and prostaglandin (B15479496) release, and potentiation of bradykinin (B550075).[2][9][10][11] |
| Effect on Bradykinin | No direct potentiation. | Potentiates bradykinin-induced vasodilation (shifts EC50 of bradykinin leftward by 6.6-fold).[11] |
| Nitric Oxide (NO) Release | No direct stimulation. | Stimulates endothelial NO synthase (eNOS) activation and NO release.[10][12][13] |
| Prostaglandin Synthesis | No direct stimulation. | Stimulates the release of vasodilator prostaglandins (B1171923) like PGI2 and PGE2.[9] |
| ACE Inhibition | Substrate for ACE. | Can act as a competitive inhibitor of ACE (IC50 of 0.65 μmol/L).[11][14] |
Signaling Pathways
This compound Metabolism and Indirect Vascular Effects
This compound's role in vasoregulation is primarily determined by its enzymatic conversion. The Angiotensin-Converting Enzyme (ACE) metabolizes Ang I to the potent vasoconstrictor Angiotensin II. Conversely, Angiotensin-Converting Enzyme 2 (ACE2) can convert Ang I to Angiotensin-(1-9), which is then cleaved by ACE to form the vasodilator Angiotensin-(1-7).[9]
Caption: Metabolic pathways of this compound leading to vasoconstriction or vasodilation.
Angiotensin-(1-7) Vasodilatory Signaling Pathway
Angiotensin-(1-7) exerts its vasodilatory effects by binding to the Mas receptor on endothelial cells. This activation triggers a cascade of intracellular events, including the stimulation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), the synthesis of vasodilatory prostaglandins, and the potentiation of bradykinin's effects.[9][10][11]
Caption: Signaling pathway of Angiotensin-(1-7)-induced vasodilation.
Experimental Protocols
Assessment of Vasodilation in Isolated Arterial Rings (Organ Bath)
This protocol is a representative method for comparing the direct effects of this compound and Angiotensin-(1-7) on vascular tone in an ex vivo setting.
1. Tissue Preparation:
- Vascular rings (e.g., from canine coronary arteries) are carefully dissected and mounted in organ baths.[11]
- The baths contain a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[15]
2. Pre-constriction:
- The arterial rings are pre-constricted with a vasoconstrictor agent, such as the thromboxane (B8750289) analog U46619, to induce a stable level of tone.[11]
3. Application of Peptides:
- Cumulative concentration-response curves are generated by adding increasing concentrations of either this compound or Angiotensin-(1-7) to the organ bath.
- Changes in isometric tension are recorded to measure the degree of relaxation (vasodilation).
4. Data Analysis:
- The vasodilatory response is typically expressed as a percentage of the pre-constriction tension.
- EC50 values (the concentration of the peptide that produces 50% of the maximal response) can be calculated to compare the potency of the two agents.
5. Investigation of Mechanisms:
- To elucidate the signaling pathways, experiments can be repeated in the presence of specific inhibitors, such as:
- L-NAME (a nitric oxide synthase inhibitor) to assess the role of NO.[11]
- Indomethacin (a cyclooxygenase inhibitor) to evaluate the involvement of prostaglandins.[11]
- A-779 (a Mas receptor antagonist) to confirm the role of the Mas receptor for Ang-(1-7).[16]
- Bradykinin B2 receptor antagonists (e.g., Hoe 140) to investigate the potentiation of bradykinin.[11]
Conclusion
The evidence strongly indicates that Angiotensin-(1-7) is a primary vasodilatory peptide within the Renin-Angiotensin System, acting through the Mas receptor to stimulate multiple downstream pathways that promote vascular relaxation. In contrast, this compound's effects on vasodilation are indirect, serving as a precursor to the potent vasodilator Angiotensin-(1-7) or the powerful vasoconstrictor Angiotensin II. This fundamental difference in their mechanism of action is critical for researchers and professionals in drug development targeting the RAS for cardiovascular therapies. The development of Ang-(1-7) analogues or agents that enhance its production holds therapeutic promise for conditions characterized by endothelial dysfunction and increased vascular tone.[3]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Role of the vasodilator peptide angiotensin-(1–7) in cardiovascular drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. biologiachile.cl [biologiachile.cl]
- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Angiotensin-(1-7) through receptor Mas mediates endothelial nitric oxide synthase activation via Akt-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ahajournals.org [ahajournals.org]
- 16. scielo.br [scielo.br]
The Impact of ACE Inhibitors on Angiotensin I and II Levels: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily by modulating the Renin-Angiotensin System (RAS). Their primary mechanism involves the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. This guide provides a comparative validation of the effects of various ACE inhibitors on this compound and II levels, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Effects of ACE Inhibitors on Angiotensin Levels
The administration of ACE inhibitors characteristically leads to a significant decrease in plasma angiotensin II concentrations, accompanied by a corresponding increase in this compound levels. This shift is a direct consequence of the enzyme's inhibition.[1] While the qualitative effect is consistent across the class, the magnitude and duration of this effect can vary between different ACE inhibitors.
A study comparing lisinopril (B193118) and enalapril (B1671234) indicated that single administrations of 20 mg of lisinopril and 10 mg of enalapril demonstrated similar potency in reducing circulating angiotensin II levels.[2] In a study involving patients with primary aldosteronism, ramipril (B1678797) (5 mg/day) for two weeks resulted in a significant decrease in equilibrium angiotensin II (eqAngII) and a significant increase in equilibrium this compound (eqAngI).[3] Similarly, in a double-blind controlled trial, captopril (B1668294) was shown to reduce plasma concentrations of angiotensin II.[4]
| ACE Inhibitor | Dosage | Study Population | Change in this compound | Change in Angiotensin II | Reference |
| Captopril | Not specified | Hypertensive patients with renal artery stenosis | Significant Increase | Significant Decrease | [1] |
| Enalapril | 10 mg (single dose) | Healthy volunteers | Not specified | Similar reduction to Lisinopril | [2] |
| Lisinopril | 20 mg (single dose) | Healthy volunteers | Not specified | Similar reduction to Enalapril | [2] |
| Ramipril | 5 mg/day (2 weeks) | Patients with primary aldosteronism | Significant Increase (P<0.01) | Significant Decrease (P<0.01) | [3] |
Note: The table provides a summary of findings from various studies. Direct comparison of absolute values is challenging due to differences in study design, patient populations, and analytical methods.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams are provided.
Caption: The Renin-Angiotensin System and the point of intervention for ACE inhibitors.
Caption: A typical experimental workflow for validating the effect of ACE inhibitors on angiotensin levels.
Experimental Protocols
The accurate quantification of this compound and II is critical for validating the efficacy of ACE inhibitors. The two primary methods employed in clinical research are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Collection and Preparation
-
Blood Collection: Whole blood should be collected in chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, o-phenanthroline, and pepstatin) to prevent the degradation of angiotensin peptides.
-
Plasma Separation: The blood samples should be immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
-
Storage: The resulting plasma should be stored at -80°C until analysis to ensure the stability of the peptides.
Angiotensin Peptide Quantification
a) Radioimmunoassay (RIA)
RIA is a traditional and sensitive method for quantifying angiotensin levels.
-
Principle: This method is a competitive binding assay. A known quantity of radiolabeled angiotensin (e.g., with ¹²⁵I) competes with the unlabeled angiotensin in the patient sample for binding to a limited amount of specific antibody.
-
Procedure Outline:
-
Extraction: Angiotensin peptides are first extracted from the plasma, typically using solid-phase extraction (SPE) with C18 cartridges.
-
Assay: The extracted sample is incubated with a specific primary antibody against either this compound or angiotensin II, along with a radiolabeled tracer.
-
Separation: A secondary antibody is used to precipitate the primary antibody-antigen complexes.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of angiotensin in the sample is determined by comparing the results to a standard curve generated with known concentrations of the peptide.
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for peptide quantification due to its high specificity and accuracy.
-
Principle: This technique separates peptides based on their physicochemical properties using liquid chromatography, followed by mass analysis for identification and quantification.
-
Procedure Outline:
-
Extraction: Similar to RIA, angiotensin peptides are extracted from plasma using SPE.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated on a reverse-phase column using a gradient of organic solvent.
-
Mass Spectrometry Detection:
-
Ionization: The separated peptides are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized peptides are then introduced into a tandem mass spectrometer. In the first mass analyzer (MS1), the parent ion of the target angiotensin is selected. This ion is then fragmented in a collision cell. In the second mass analyzer (MS2), specific fragment ions are detected.
-
-
Quantification: The concentration of the angiotensin peptide is determined by the intensity of the specific fragment ions, often using a stable isotope-labeled internal standard for precise quantification.
-
Conclusion
The validation of ACE inhibitor efficacy on this compound and II levels is a critical aspect of cardiovascular drug development. As demonstrated, ACE inhibitors effectively decrease angiotensin II and increase this compound concentrations. The choice of analytical methodology, either RIA or the more specific LC-MS/MS, is crucial for obtaining reliable and accurate quantitative data. The provided protocols and workflow diagrams serve as a foundational guide for researchers in this field. Further head-to-head clinical trials with standardized methodologies would be beneficial for a more direct comparison of the potency and duration of action of different ACE inhibitors.
References
Navigating the Specificity of Commercial Angiotensin I Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of angiotensin I (Ang I) is crucial for understanding the intricate workings of the Renin-Angiotensin System (RAS) and its role in cardiovascular health and disease. However, the reliability of immunoassays hinges on the specificity of the primary antibody. This guide provides a comparative overview of commercial this compound antibodies, highlighting the critical need for rigorous cross-reactivity assessment and offering standardized protocols for in-house validation.
The landscape of commercially available antibodies for the Renin-Angiotensin System is not without its challenges. Notably, extensive research has revealed significant issues with the specificity and cross-reactivity of antibodies targeting the angiotensin II type 1 receptor (AT1R), leading to concerns about the validity of published data. While similar comprehensive comparative studies on commercial this compound antibodies are less prevalent in the scientific literature, the principle of "buyer beware" remains paramount. Researchers must diligently validate the specificity of any commercial antibody to ensure accurate and reproducible results.
The Renin-Angiotensin System: The Central Role of this compound
The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. This compound is a key peptide in this pathway, formed by the cleavage of angiotensinogen (B3276523) by renin. Although largely inactive itself, Ang I is the precursor to the potent vasoconstrictor, angiotensin II (Ang II), through the action of Angiotensin-Converting Enzyme (ACE). Understanding the concentration and dynamics of Ang I is therefore fundamental to studying the activity of the entire system.
Figure 1. Simplified schematic of the Renin-Angiotensin System (RAS) pathway.
Comparison of Commercial this compound Antibody Specificity
A thorough review of commercially available this compound antibodies and ELISA kits reveals a common claim of high specificity. However, manufacturers often provide limited quantitative data to support these claims, making a direct comparison challenging. The following table summarizes the stated specificity of several commercial this compound ELISA kits.
| Manufacturer/Kit | Stated Specificity/Cross-Reactivity |
| MyBioSource (MBS2024564) | "No significant cross-reactivity or interference between this compound (AngI) and analogues was observed."[1] |
| ABclonal (RK05206) | "There is no significant cross-reactivity or interference between ANG-1 and analogues."[2] |
| Cloud-Clone Corp. (CEA005Ra) | "No significant cross-reactivity or interference between AngI and analogues was observed."[3] |
| Abcam (ab136934) | Product datasheet does not provide specific cross-reactivity data. |
Note: The term "analogues" is often not explicitly defined in the product literature, leaving ambiguity about which related angiotensin peptides have been tested.
In contrast, a study developing a radioimmunoassay for Angiotensin-(1–12) provides a clear example of transparent cross-reactivity reporting, with specific percentages for various related peptides.[4] This level of detail is the gold standard that researchers should seek.
Experimental Protocol for Cross-Reactivity Assessment
Given the lack of comprehensive manufacturer data, in-house validation of antibody specificity is essential. A competitive ELISA is a standard method for determining the cross-reactivity of an antibody with related peptides.
Objective: To quantify the cross-reactivity of a commercial this compound antibody with other angiotensin peptides (e.g., Angiotensin II, Angiotensin-(1-7), Angiotensin-(1-9), etc.).
Materials:
-
Commercial this compound antibody to be tested.
-
This compound peptide standard.
-
Potential cross-reacting peptides (Angiotensin II, Angiotensin-(1-7), etc.).
-
ELISA plates pre-coated with an this compound antigen.
-
Biotinylated detection antibody (if required by the kit format).
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution.
-
Wash buffer.
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Generate a standard curve for this compound by preparing serial dilutions of the this compound peptide standard in assay buffer.
-
Similarly, prepare serial dilutions for each of the potential cross-reacting peptides. The concentration range for these peptides should be wider than that of the this compound standard to determine the 50% inhibitory concentration (IC50).
-
-
Competitive Binding Assay:
-
Add the prepared standards and cross-reactant dilutions to the wells of the this compound-coated microplate.
-
Add the commercial this compound antibody being tested to each well.
-
Incubate the plate to allow for competitive binding between the angiotensin peptides in the solution and the this compound coated on the plate for the antibody binding sites.
-
-
Detection:
-
Wash the plate to remove unbound antibodies and peptides.
-
Add a biotinylated secondary antibody (if applicable) followed by another incubation and wash step.
-
Add Streptavidin-HRP conjugate, incubate, and wash.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm.
-
Plot the absorbance against the concentration for the this compound standard curve and for each of the potential cross-reacting peptides.
-
Determine the IC50 value for this compound and for each of the other peptides. The IC50 is the concentration of the peptide that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each peptide using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reacting Peptide) x 100
-
Figure 2. Experimental workflow for assessing antibody cross-reactivity.
Conclusion and Recommendations
The specificity of commercial antibodies is a critical, yet often under-reported, parameter. While many manufacturers of this compound antibodies and ELISA kits claim high specificity, the lack of detailed, quantitative cross-reactivity data necessitates a cautious and diligent approach from the research community.
Key Recommendations:
-
Request Detailed Data: Researchers should contact manufacturers to request specific cross-reactivity data against a panel of relevant angiotensin peptides before purchasing.
-
Perform In-House Validation: It is highly recommended to perform in-house cross-reactivity testing using a standardized protocol, such as the one outlined in this guide, to validate the specificity of the chosen antibody in the context of the specific experimental conditions.
-
Cite Antibody Validation: When publishing research, it is crucial to report the validation of the antibodies used, including the source, lot number, and the results of any in-house specificity testing. This transparency will contribute to the overall reproducibility and reliability of research in the field.
References
A Researcher's Guide to Angiotensin I Assay Kits: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate measurement of Angiotensin I (Ang I) is crucial for understanding cardiovascular diseases, hypertension, and the efficacy of renin-angiotensin system (RAS) inhibitors. The selection of an appropriate assay kit from the multitude of commercially available options can be a daunting task. This guide provides an objective comparison of different this compound assay kits, supported by key performance data and detailed experimental protocols to aid in making an informed decision.
Performance Comparison of this compound Assay Kits
The choice of an this compound assay often depends on the required sensitivity, the sample type, and the available laboratory equipment. The most common methods for Ang I quantification are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA). Below is a summary of key performance characteristics of various commercially available kits, compiled from manufacturer datasheets and validation studies.
| Kit Type | Manufacturer/Supplier | Catalog Number | Assay Principle | Detection Range | Sensitivity | Sample Type(s) |
| ELISA | Abcam | ab136934 | Competitive ELISA | 3.9 - 10,000 pg/mL | ≤ 4.3 pg/mL | Plasma, Serum |
| ELISA | Novus Biologicals | NBP2-62134 | Competitive ELISA | 3.9 - 10,000 pg/mL | 4.3 pg/mL | Plasma, Serum |
| ELISA | Cloud-Clone Corp. | CEA004Hu | Competitive ELISA | 12.35 - 1,000 pg/mL | < 4.9 pg/mL | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates |
| ELISA | Antibodies.com | A1940 | Competitive ELISA | 15.6 - 1,000 pg/mL | < 4.62 pg/mL | Serum, Plasma |
| RIA | DiaSource | KIP-5361 | Radioimmunoassay | Not Specified | Not Specified | Plasma |
| RIA | Phoenix Pharmaceuticals | MRK-002-01 | Magnetic Bead RIA | 10 - 1,280 pg/mL | Not Specified | Plasma, Serum, Culture Media, Tissue Homogenate, CSF, Urine |
| RIA | IBL International | MG13011 | Radioimmunoassay | 0 - 10 ng/mL | Not Specified | Plasma |
Note: The performance characteristics listed above are as reported by the manufacturers and may vary depending on experimental conditions and sample matrices. It is highly recommended to validate the chosen kit in your own laboratory setting. A study comparing commercial ELISAs for Angiotensin II with RIA highlighted potential specificity issues with some ELISA kits, suggesting that validation is critical.[1][2]
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are generalized protocols for the two most common types of this compound assays.
General Protocol for this compound ELISA (Competitive)
This protocol provides a general workflow for a competitive ELISA. Specific incubation times, temperatures, and reagent volumes may vary between kits, so always refer to the manufacturer's manual.
-
Preparation of Reagents: Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. Samples may require extraction or dilution.
-
Standard and Sample Addition: Add a specific volume of standard or sample to the appropriate wells of the microplate, which has been pre-coated with an antibody specific for this compound.
-
Addition of Biotinylated this compound: Immediately add a biotin-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the coated antibody.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).[3][4]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.[5]
-
Addition of HRP-Conjugate: Add an avidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Second Washing: Repeat the washing step to remove any unbound conjugate.
-
Substrate Addition: Add the TMB substrate solution to each well. This will react with the HRP to produce a color change.
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5]
General Protocol for this compound RIA
Radioimmunoassays are highly sensitive but require specialized handling of radioactive materials. This is a generalized protocol and should be supplemented with the specific kit's manual.
-
Sample and Standard Preparation: Prepare plasma samples and standards as instructed. This often involves collection in chilled tubes with protease inhibitors and may require an extraction step.[6]
-
Assay Setup: Pipette standards, controls, and unknown samples into antibody-coated tubes.
-
Tracer Addition: Add 125I-labeled this compound tracer to each tube.[7]
-
Incubation: Incubate the tubes as specified (e.g., overnight at 4°C). During this time, the labeled and unlabeled this compound will compete for binding to the antibody.
-
Separation of Bound and Free Tracer: The method for separating the antibody-bound tracer from the free tracer will vary. In magnetic bead RIAs, a magnetic field is applied to pellet the beads, and the supernatant is aspirated. In other RIAs, a second antibody or other precipitating agent is used, followed by centrifugation.
-
Counting: Measure the radioactivity of the bound fraction in a gamma counter.
-
Calculation: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their values from the standard curve.[6]
Visualizing Key Processes
To better understand the context and workflow of this compound assays, the following diagrams have been generated.
References
- 1. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Rat this compound ELISA Kit (A1940) [antibodies.com]
- 6. ibl-international.com [ibl-international.com]
- 7. diasource-diagnostics.com [diasource-diagnostics.com]
A Comparative Guide to the Specificity of Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angiotensin II Receptor Antagonists (ARBs), also known as sartans, focusing on their specificity for the Angiotensin II Type 1 (AT1) receptor. Experimental data, detailed protocols for key validation assays, and visual representations of the relevant signaling pathways are presented to aid in the selection and evaluation of these critical therapeutic agents.
Angiotensin II, the primary effector of the renin-angiotensin system (RAS), mediates its diverse physiological effects through two main receptor subtypes: AT1 and AT2.[1] The majority of the well-characterized cardiovascular and renal effects of Angiotensin II, such as vasoconstriction, aldosterone (B195564) secretion, and cellular proliferation, are mediated by the AT1 receptor.[2][3] In contrast, the AT2 receptor often counteracts the actions of the AT1 receptor, promoting vasodilation and anti-proliferative effects.[1][4] Therefore, the high selectivity of ARBs for the AT1 receptor over the AT2 receptor is a crucial determinant of their therapeutic efficacy and safety profile.[5][6]
Comparative Analysis of AT1 Receptor Antagonists
The specificity of various ARBs for the AT1 receptor is a key differentiator within this class of drugs. This selectivity is typically quantified by comparing the binding affinity of the antagonist for the AT1 receptor versus the AT2 receptor. A higher ratio of AT2/AT1 affinity indicates greater selectivity for the AT1 receptor.
| Angiotensin II Receptor Antagonist | AT1 Receptor Affinity (Ki or IC50) | AT2 Receptor Affinity (Ki or IC50) | Selectivity Ratio (AT1 vs AT2) |
| Losartan | ~20 nM (for EXP3174, its active metabolite)[7] | >10,000 nM | ~1,000-fold[6][8] |
| Valsartan | ~1-5 nM | >30,000 nM | >30,000-fold[6][9] |
| Irbesartan | ~1-2 nM | >10,000 nM | >8,500-fold[5][6] |
| Candesartan | ~0.3-1 nM | >10,000 nM | >10,000-fold[6] |
| Telmisartan | ~1-3 nM | >10,000 nM | >3,000-fold[6] |
| Olmesartan | ~1-2 nM | - | - |
| Azilsartan | ~0.6-1 nM | - | - |
Note: Affinity values can vary depending on the experimental conditions and tissues used. The active metabolite of Losartan, EXP3174, possesses a significantly higher affinity for the AT1 receptor than the parent drug.[7]
Experimental Protocols for Specificity Validation
The determination of an antagonist's specificity relies on robust and reproducible experimental methods. The following protocols outline the key assays used in this validation process.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.[10] It measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of an ARB for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing either human AT1 or AT2 receptors.
-
Radiolabeled ligand (e.g., [125I]Angiotensin II).
-
Unlabeled test ARB at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In triplicate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test ARB.[1]
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).[1]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand. The receptors and bound radioligand will be trapped on the filter.[10]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Total binding is measured in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent ligand to saturate all specific binding sites.[1]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test ARB that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]
-
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response elicited by receptor activation or inhibition, providing a more physiologically relevant assessment of antagonist activity.
Objective: To determine the functional potency of an ARB in blocking Angiotensin II-induced cellular responses mediated by the AT1 receptor.
Materials:
-
Cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Angiotensin II.
-
Test ARB at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorometric imaging plate reader.
Protocol:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test ARB for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.[1]
-
Data Analysis:
-
Generate dose-response curves by plotting the Angiotensin II-induced calcium response against the concentration of the test ARB.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal response to Angiotensin II.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the AT1 and AT2 receptors and a typical experimental workflow for validating ARB specificity.
Caption: Simplified AT1 Receptor Signaling Pathway.
Caption: Simplified AT2 Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin receptor blockers: how important is selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Angiotensin II receptor antagonists. From discovery to antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
Renin Inhibitors vs. ACE Inhibitors: A Comparative Analysis of Their Effects on Angiotensin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of renin inhibitors and Angiotensin-Converting Enzyme (ACE) inhibitors on angiotensin I, offering experimental data and methodologies to support further research and development in cardiovascular therapeutics.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension and related cardiovascular diseases. Pharmacological inhibition of the RAAS is a cornerstone of antihypertensive therapy. Two major classes of drugs that target this system are direct renin inhibitors and ACE inhibitors. While both aim to reduce the downstream effects of angiotensin II, their mechanisms of action and, consequently, their impact on the components of the RAAS, particularly this compound, are fundamentally different. Understanding these differences is crucial for the development of novel and more effective therapeutic strategies.
Renin inhibitors, such as aliskiren (B1664508), block the initial and rate-limiting step of the RAAS cascade by directly inhibiting the enzymatic activity of renin.[1][2] This prevents the conversion of angiotensinogen (B3276523) to this compound, leading to a decrease in the levels of both this compound and angiotensin II.[2]
In contrast, ACE inhibitors, such as enalapril (B1671234) and lisinopril, act downstream in the RAAS pathway.[3] They competitively inhibit the angiotensin-converting enzyme, which is responsible for the conversion of this compound to the potent vasoconstrictor, angiotensin II.[3] This inhibition leads to a decrease in angiotensin II levels but a concomitant increase in this compound levels.[4]
Comparative Effects on this compound and RAAS Components
The differential effects of renin inhibitors and ACE inhibitors on this compound and other components of the RAAS are summarized in the table below. This data is compiled from various clinical and preclinical studies.
| Parameter | Renin Inhibitor (e.g., Aliskiren) | ACE Inhibitor (e.g., Enalapril) |
| This compound | Decreased[2] | Increased[4] |
| Angiotensin II | Decreased[2] | Decreased[5] |
| Plasma Renin Activity (PRA) | Decreased[1][6] | Increased[7] |
| Plasma Renin Concentration (PRC) | Increased[1] | Increased[8] |
A study by Nussberger et al. (2002) demonstrated that aliskiren dose-proportionally decreased plasma this compound and angiotensin II concentrations. The highest dose of aliskiren reduced plasma angiotensin II by approximately 80%, an effect comparable to that of 20 mg of enalapril.[5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: RAAS pathway and points of inhibition.
Caption: Experimental workflow for comparison.
Experimental Protocols
Accurate quantification of this compound is essential for discerning the pharmacodynamic effects of renin and ACE inhibitors. The following are summaries of commonly employed experimental protocols.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the quantification of angiotensin peptides.
-
Sample Preparation:
-
Collect whole blood in pre-chilled EDTA tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
To prevent peptide degradation, add a protease inhibitor cocktail to the plasma.
-
Perform solid-phase extraction (SPE) to isolate and concentrate angiotensin peptides from the plasma matrix.
-
-
LC-MS/MS Analysis:
-
Reconstitute the extracted peptides in a suitable mobile phase.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separate this compound from other plasma components using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a stable isotope-labeled this compound internal standard.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.
-
Radioimmunoassay (RIA)
RIA is a traditional and sensitive method for measuring this compound concentrations.
-
Principle: This is a competitive binding assay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-angiotensin I) for binding to a limited amount of anti-angiotensin I antibody.
-
Procedure:
-
Collect and process plasma as described for LC-MS/MS.
-
In assay tubes, combine the plasma sample (or standard), a fixed amount of ¹²⁵I-angiotensin I, and the specific antibody.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the antibody-bound this compound from the free this compound (e.g., by precipitation with a secondary antibody and centrifugation).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Quantification:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their percentage of bound radioactivity on the standard curve. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based immunoassay for the quantification of this compound.
-
Principle: A competitive ELISA format is typically used. Microplate wells are coated with an anti-angiotensin I antibody. This compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., HRP-conjugated this compound) for binding to the antibody.
-
Procedure:
-
Add plasma samples or standards to the antibody-coated microplate wells.
-
Add the enzyme-labeled this compound to each well and incubate.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a measurable color change.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the this compound standards. The absorbance is inversely proportional to the concentration of this compound in the sample.
-
Calculate the this compound concentration in the samples from the standard curve.
-
Conclusion
Renin inhibitors and ACE inhibitors exert distinct and opposing effects on this compound levels due to their different sites of action within the Renin-Angiotensin-Aldosterone System. Renin inhibitors decrease this compound by blocking its formation, while ACE inhibitors lead to an accumulation of this compound by preventing its conversion to angiotensin II. These fundamental differences are important considerations for researchers and drug development professionals in the design of new antihypertensive therapies and in the interpretation of clinical and preclinical data. The choice of analytical method for this compound quantification should be based on the required sensitivity, specificity, and throughput of the study.
References
- 1. Plasma renin and the antihypertensive effect of the orally active renin inhibitor aliskiren in clinical hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is aliskiren superior to inhibitors of angiotensin-converting enzyme and angiotensin receptor blockers in renin-angiotensin system blockade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaid.nv.gov [medicaid.nv.gov]
- 4. Blocking the RAAS at different levels: an update on the use of the direct renin inhibitors alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enalapril (MK-421), a new angiotensin-converting enzyme inhibitor. Acute and chronic effects in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Angiotensin I Measurement Techniques for Researchers
For scientists and professionals in drug development, the accurate measurement of Angiotensin I (Ang I) is critical for understanding the renin-angiotensin system's (RAS) role in cardiovascular and renal health. The choice of assay can significantly impact experimental outcomes. This guide provides an objective comparison of the leading techniques for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by performance data and detailed experimental protocols.
The renin-angiotensin system is a crucial signaling pathway for regulating blood pressure and fluid balance.[1][2] Renin, an enzyme released from the kidneys, cleaves angiotensinogen (B3276523) to produce the decapeptide this compound. Angiotensin-Converting Enzyme (ACE) then converts this compound into the potent vasoconstrictor, Angiotensin II.[1] Therefore, measuring this compound levels is a key indicator of renin activity and the overall status of the RAS.
Comparative Analysis of this compound Measurement Techniques
The selection of an appropriate assay for this compound quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. ELISA, RIA, and LC-MS/MS are the most commonly employed methods, each with distinct advantages and limitations.
| Parameter | ELISA (Competitive) | RIA | LC-MS/MS |
| Principle | Competitive binding of labeled and unlabeled Ang I to a limited number of antibody binding sites. | Competitive binding of radiolabeled and unlabeled Ang I to a limited number of antibody binding sites. | Separation by liquid chromatography followed by mass-based detection and quantification. |
| Sensitivity (Lower Limit of Detection) | ~0.188 - 4.3 pg/mL | ~0.25 pg/tube | As low as 5 pg/mL[3] |
| Dynamic Range | 0.313 - 20 ng/mL to 78 - 5000 pg/mL[4] | 10 - 1280 pg/mL | Wide, dependent on instrument and method |
| Specificity | Can be variable; potential for cross-reactivity with other angiotensin peptides. Some kits may detect other active angiotensins.[5] | Generally high, but can have cross-reactivity with Ang I, Ang-(2–10), and Ang-(3–10) depending on the antibody. | Very high; distinguishes between different angiotensin peptides based on mass-to-charge ratio. |
| Accuracy (Recovery) | Typically 85-115% | Variable, requires careful optimization | Generally high, often >90% |
| Precision (CV%) | Intra-assay: <10%; Inter-assay: <15% | Intra-assay: ~11%; Inter-assay: variable | Intra-assay: <15%; Inter-assay: <15% |
| Sample Throughput | High (96-well plate format) | Moderate to High | Lower, but can be improved with automation |
| Cost | Moderate | Moderate (requires handling of radioactive materials) | High (instrumentation and expertise) |
| Key Advantages | High throughput, no radioactive materials, relatively easy to perform. | High sensitivity. | High specificity and accuracy, can multiplex to measure multiple angiotensin peptides simultaneously.[3] |
| Key Disadvantages | Potential for non-specificity and matrix effects.[6] | Use of radioactive isotopes, limited shelf-life of reagents. | High initial instrument cost, requires specialized expertise, lower throughput. |
Signaling and Experimental Workflows
To provide a clearer understanding of the context and procedures involved, the following diagrams illustrate the Renin-Angiotensin System signaling pathway and the typical experimental workflows for ELISA, RIA, and LC-MS/MS.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the key experiments cited.
I. Sample Collection and Preparation (for all methods)
Proper sample handling is crucial to prevent the degradation of this compound.
-
Blood Collection : Collect whole blood into pre-chilled tubes containing EDTA as an anticoagulant. It is also recommended to include a cocktail of protease inhibitors.
-
Plasma Separation : Immediately centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Storage : Transfer the plasma to a clean tube and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
II. Competitive ELISA Protocol
This protocol is a generalized procedure for a typical competitive this compound ELISA kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition : Add 50 µL of standard or sample to the appropriate wells of the microplate pre-coated with this compound.[7]
-
Competitive Reaction : Immediately add 50 µL of biotin-labeled anti-Angiotensin I antibody to each well.[7] Cover the plate and incubate for 1 hour at 37°C.[7]
-
Washing : Aspirate the liquid from each well and wash three to five times with the provided wash buffer.
-
HRP-Streptavidin Addition : Add 100 µL of HRP-Streptavidin conjugate to each well and incubate for 30 minutes at 37°C.
-
Second Washing : Repeat the washing step as described in step 4.
-
Substrate Incubation : Add 90 µL of TMB substrate solution to each well and incubate for 15-25 minutes at 37°C in the dark.
-
Stopping the Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.
III. Radioimmunoassay (RIA) Protocol
This protocol outlines the general steps for an this compound RIA.
-
Assay Setup : Prepare standards, controls, and samples.
-
Competitive Binding : In antibody-coated tubes, incubate the standards, controls, or samples with a known amount of 125I-labeled this compound.[8]
-
Incubation : Incubate the tubes, often overnight (16-24 hours) at 4°C, to allow for competitive binding to occur.[9]
-
Separation : Separate the antibody-bound this compound from the free this compound. This can be achieved by methods such as precipitation or using magnetic beads.[9]
-
Radioactivity Counting : Aspirate the supernatant and measure the radioactivity of the bound fraction in a gamma counter.[8]
-
Data Analysis : Construct a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the standard concentrations. Determine the this compound concentration in the samples by interpolation from this curve.
IV. LC-MS/MS Protocol
This protocol provides a general workflow for this compound quantification by LC-MS/MS.
-
Sample Preparation :
-
Liquid Chromatography (LC) Separation :
-
Inject the extracted sample into an HPLC system equipped with a C18 analytical column.
-
Separate the angiotensin peptides using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with an additive like formic acid.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis :
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for detection and quantification.
-
-
Data Quantification :
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Conclusion
The choice of an this compound measurement technique is a critical decision for researchers. ELISA offers high throughput and ease of use, making it suitable for large-scale screening. RIA provides high sensitivity, which can be advantageous when sample volume is limited or concentrations are very low. LC-MS/MS stands out for its superior specificity and accuracy, establishing it as a reference method, particularly when it is necessary to differentiate between various angiotensin peptides.[11] By understanding the principles, performance characteristics, and protocols of each technique, researchers can select the most appropriate method to achieve reliable and meaningful results in their studies of the renin-angiotensin system.
References
- 1. ibl-international.com [ibl-international.com]
- 2. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. diasource-diagnostics.com [diasource-diagnostics.com]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Angiotensin I as a Cardiovascular Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Angiotensin I as a potential biomarker in cardiovascular disease against established markers. It includes supporting experimental data, detailed methodologies, and visualizations of key pathways.
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. This compound, a decapeptide, is a central component of this system, serving as the precursor to the potent vasoconstrictor Angiotensin II. While the downstream effects of Angiotensin II are well-studied in the context of cardiovascular disease, the direct role and clinical utility of this compound as a biomarker are areas of ongoing investigation. This guide evaluates the current evidence for the validation of this compound in comparison to established cardiovascular biomarkers such as B-type natriuretic peptide (BNP), NT-proBNP, and troponins.
Data Presentation: this compound in Cardiovascular Disease
The following tables summarize quantitative data on this compound levels in various cardiovascular conditions compared to healthy individuals and the performance of established biomarkers.
| Biomarker | Condition | Patient Population | This compound Concentration (pg/mL) | Control/Normal Range (pg/mL) | Citation |
| This compound | Vasodilatory Shock | Critically ill patients | 253 (median) | 42 (median) | [1] |
| This compound | Normal Subjects | Venous blood, males | 25 to 143 | 25 to 143 | [2] |
| Angiotensin-(1-12) | Primary Hypertension | Adults not on antihypertensive medication | 2.39 ± 0.58 ng/mL (mean ± SD) | 2.04 ± 0.57 ng/mL (mean ± SD) | [3] |
| Angiotensin-(1-12) | Normal Subjects | Adult men | 2.05 ± 0.55 ng/mL (mean ± SD) | 2.05 ± 0.55 ng/mL (mean ± SD) | [3] |
| Angiotensin-(1-12) | Normal Subjects | Adult women | 2.02 ± 0.62 ng/mL (mean ± SD) | 2.02 ± 0.62 ng/mL (mean ± SD) | [3] |
| Biomarker | Application | Key Performance Metric | Value | Citation |
| BNP | Diagnosis of Heart Failure (Acute Dyspnea) | Negative Predictive Value (NPV) at <100 pg/mL | 90% | [4] |
| BNP | Diagnosis of Heart Failure (Acute Dyspnea) | Positive Predictive Value (PPV) at >500 pg/mL | 90% | [4] |
| NT-proBNP | Prognosis in Heart Failure | Hazard Ratio for Cardiovascular Death (per 1 SD increase) | 1.45 | [5] |
| Troponin I | Diagnosis of Acute Coronary Syndrome (ACS) | Significant release indicative of myocardial necrosis | >0.1 µg/l | [6] |
Experimental Protocols
Detailed methodologies for the quantification of this compound are crucial for reproducible research. Below are summarized protocols for sample handling and ELISA-based measurement.
Sample Collection and Handling for this compound Measurement
Proper sample collection and processing are critical to prevent the in vitro generation and degradation of this compound.
-
Blood Collection : Collect a minimum of 2 mL of venous blood into an EDTA-containing tube.[6][7]
-
Centrifugation : Centrifuge the sample at 2000 x g for 15 minutes at room temperature.[6][7]
-
Plasma Separation : Transfer the plasma to a new, labeled storage tube.[6][7]
-
Storage : For immediate use, plasma can be kept at room temperature. For long-term storage, samples should be frozen. Avoid chilling on ice or storing at temperatures between 0 and 10°C before pH adjustment to prevent overestimation of renin activity.[8]
Protocol for Plasma Renin Activity (PRA) ELISA (Competitive Immunoassay)
This protocol measures Plasma Renin Activity (PRA) by quantifying the amount of this compound generated over time.
-
Sample Pre-treatment :
-
This compound Generation :
-
Divide the treated plasma sample into two aliquots.
-
Incubate one aliquot at 37°C and the other in an ice bath (0-4°C) for 90 minutes or longer. This allows for the generation of this compound by plasma renin in the 37°C sample.[8]
-
-
ELISA Procedure :
-
Add standards, controls, and the pre-treated plasma samples (both 0-4°C and 37°C incubations) to the wells of an anti-Angiotensin I antibody-coated microplate.
-
Add biotinylated this compound to the wells. Unlabeled this compound in the samples competes with the biotinylated this compound for binding to the antibody.[8]
-
Incubate the plate.
-
Wash the plate to remove unbound materials.
-
Add Streptavidin-HRP conjugate to the wells, which binds to the immobilized biotinylated this compound.[8]
-
Incubate and wash the plate again.
-
Add a colorimetric HRP substrate. The color development is inversely proportional to the amount of this compound in the sample.[8]
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the PRA, expressed as the mass of this compound generated per volume of plasma per unit of time (e.g., ng/mL/h).[8]
-
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System and the Position of this compound
The following diagram illustrates the classical renin-angiotensin system, highlighting the generation of this compound and its subsequent conversion to Angiotensin II.
Workflow for this compound Measurement using Competitive ELISA
This diagram outlines the key steps in a competitive ELISA for quantifying this compound in a plasma sample.
Comparison with Alternative Biomarkers
This compound vs. Natriuretic Peptides (BNP/NT-proBNP) in Heart Failure
-
BNP and NT-proBNP : These are the gold-standard biomarkers for the diagnosis and prognosis of heart failure. Their levels correlate with the severity of left ventricular dysfunction and are used to guide therapy.[4][5] Clinical trials have shown that therapies that reduce NT-proBNP levels are associated with improved outcomes in heart failure patients.[9][10][11]
-
This compound : While the renin-angiotensin system is a key therapeutic target in heart failure, the direct measurement of this compound as a routine diagnostic or prognostic marker is not well-established. Studies have shown that components of the RAS, including Angiotensin-(1-12), are elevated in hypertension, a major risk factor for heart failure.[3] One study found that an elevated ratio of Angiotensin-(1-7) to Angiotensin II was predictive of favorable outcomes in heart failure patients, suggesting that profiling multiple angiotensin peptides may be more informative than measuring this compound alone.[4]
This compound vs. Troponins in Acute Coronary Syndrome (ACS)
-
Troponins (T and I) : These are highly specific and sensitive markers of myocardial injury and are central to the diagnosis of myocardial infarction. Elevated troponin levels are indicative of myocyte necrosis.[6]
-
This compound : There is currently no evidence to support the use of this compound as a primary diagnostic marker for ACS. However, the RAS is implicated in the pathophysiology of coronary artery disease and atherosclerosis.[12][13][14][15][16] Studies have shown that pre-treatment with ACE inhibitors, which block the conversion of this compound to Angiotensin II, is associated with reduced troponin release in patients with non-ST-elevation ACS.[6] This suggests an indirect link and a potential role for RAS components in modulating the extent of myocardial injury, but not as a direct diagnostic marker of the event itself.
Conclusion
This compound is a key component of the renin-angiotensin system, a pathway fundamentally involved in the pathophysiology of cardiovascular diseases. While assays for its measurement are available and its levels are altered in certain cardiovascular conditions, its validation as a standalone diagnostic or prognostic biomarker remains limited compared to established markers like natriuretic peptides and troponins.
Current research suggests that a more comprehensive profiling of multiple angiotensin peptides, rather than this compound in isolation, may offer greater clinical utility. For researchers and drug development professionals, measuring this compound can be valuable for understanding the pharmacodynamics of RAS-modulating therapies and for exploring the intricate role of the renin-angiotensin system in cardiovascular disease progression. However, further large-scale clinical validation studies are required to establish a definitive role for this compound as a routine cardiovascular biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Endogenous this compound concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ibl-america.com [ibl-america.com]
- 7. demeditec.com [demeditec.com]
- 8. diasource-diagnostics.com [diasource-diagnostics.com]
- 9. ejurnal.ung.ac.id [ejurnal.ung.ac.id]
- 10. ejurnal.ung.ac.id [ejurnal.ung.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Role of the renin-angiotensin-aldosterone system in the pathogenesis of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Angiotensin in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Renin-Angiotensin System Components in Atherosclerosis: Focus on Ang-II, ACE2, and Ang-1–7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacology of Angiotensin I Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of angiotensin I (Ang I) in various species, supported by experimental data. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and its translation to human physiology.
Executive Summary
This compound is the precursor to the potent vasoconstrictor angiotensin II (Ang II), a key player in the Renin-Angiotensin System (RAS) that regulates blood pressure and cardiovascular homeostasis. The pharmacological effects of Ang I are primarily determined by its conversion to Ang II by Angiotensin-Converting Enzyme (ACE) and, in some species, by alternative pathways involving enzymes like chymase. This guide reveals significant species-dependent variations in both the enzymatic conversion of Ang I and the subsequent physiological responses, highlighting the importance of selecting appropriate animal models in cardiovascular research.
Conversion of this compound to Angiotensin II: The Role of ACE and Chymase
The conversion of Ang I to Ang II is the rate-limiting step for its biological activity. This process is predominantly mediated by ACE, but the contribution of other enzymes, particularly chymase, varies significantly across species.
Angiotensin-Converting Enzyme (ACE) Activity
ACE is a dipeptidyl carboxypeptidase that cleaves the C-terminal dipeptide from Ang I to form Ang II.[1] Its activity levels differ considerably among species and tissues.
Table 1: Comparative Serum ACE Activity in Various Mammalian Species [2]
| Species | Serum ACE Activity (mU/ml) |
| Guinea Pig | 2262 ± 574 |
| Mouse (BALB/c) | 1052 ± 165 |
| Rat (Wistar) | 93 ± 7 |
| Swine | 67 |
| Human | 3.7 - 67 |
| Monkey | 3.7 - 67 |
| Cattle | 3.7 - 67 |
Table 2: Comparative Tissue ACE Activity in Rat and Human [1]
| Tissue | Species | ACE Activity |
| Lung | Rat | 1.5 ± 0.2 nmol His-Leu/min/mg protein |
| Human | ~1200 mU/g tissue | |
| Kidney | Rat | 0.8 ± 0.1 nmol His-Leu/min/mg protein |
| Heart | Rat | 0.2 ± 0.05 nmol His-Leu/min/mg protein |
| Human | ~250 mU/g tissue |
Note: Units and experimental conditions may vary between studies, affecting direct comparability. The data provides a relative sense of ACE activity.
The data indicates that rodents, particularly guinea pigs and mice, exhibit significantly higher serum ACE activity compared to humans and other larger mammals.[2] In terms of tissue distribution, the lungs consistently show the highest ACE activity.[1][3]
Chymase: An Alternative Pathway for Angiotensin II Formation
In some species, chymase, a serine protease found in mast cells, provides a significant non-ACE pathway for Ang II generation.[4] The efficiency of this pathway is highly species-dependent.
Table 3: Comparative Kinetics of Angiotensin II Generation and Degradation by Chymase in Different Species [5]
| Species | Ang II Generation (kcat/Km: µM⁻¹min⁻¹) | Ang II Degradation (kcat/Km: µM⁻¹min⁻¹) |
| Dog | 18 | 0.29 |
| Human | 11 | - |
| Hamster | 0.69 | 5.4 |
| Mouse | 0.059 | 0.39 |
| Rat | 0.030 | 4.8 |
Human and dog chymases are highly efficient at generating Ang II from Ang I.[5] In contrast, rat and hamster chymases are not only less efficient at forming Ang II but also actively degrade it.[4][5] This is a critical consideration, as it implies that in rats and rabbits, ACE inhibitors may produce a more complete blockade of the RAS compared to humans, where chymase can still generate Ang II.[4] In human arteries, chymase can account for up to 90% of Ang II formation.[6]
Physiological Response to this compound
The primary physiological response to Ang I administration is an increase in blood pressure (pressor response), which is a direct consequence of its conversion to the vasoconstrictor Ang II.
Comparative Pressor Response
Direct comparative studies on the pressor response to Ang I across a wide range of species are limited. However, available data in cats and rats demonstrate a dose-dependent increase in blood pressure following Ang I administration. The magnitude and time course of this response are influenced by the rate of conversion to Ang II and the sensitivity of the vasculature to Ang II.
In cats, the pressor responses to Ang I in the pulmonary vascular bed have been characterized, highlighting the local conversion of Ang I to Ang II.[7] In rats, the pressor sensitivity to Ang I can be altered in experimental models of hypertension.[8] Studies in aged mice show an enhanced pressor response to Ang II, which would indirectly suggest a potentially heightened response to Ang I in older animals, assuming conversion rates are not diminished.[9][10]
Experimental Protocols
Measurement of Angiotensin-Converting Enzyme (ACE) Activity
A common method for determining ACE activity is through a fluorometric assay using a synthetic substrate.
Protocol: Fluorometric ACE Activity Assay [11][12]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl with 150 mM NaCl and 10 µM ZnCl₂, pH 7.5.
-
Fluorogenic Substrate Solution: Prepare a stock solution of o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline in DMSO and dilute to the desired final concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10-20 µL of the sample (e.g., serum, tissue homogenate) to each well.
-
Add assay buffer to bring the total volume to 80 µL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a microplate fluorometer.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
ACE activity is calculated based on a standard curve generated with known concentrations of a fluorescent product standard.
-
In Vivo Pressor Response to this compound
The following protocol describes a general method for assessing the in vivo pressor response to Ang I in an anesthetized animal model.
Protocol: In Vivo Pressor Response Assay [13][14]
-
Animal Preparation:
-
Anesthetize the animal (e.g., with pentobarbital (B6593769) sodium).
-
Insert catheters into a femoral artery to monitor blood pressure and a femoral vein for drug administration.
-
Allow the animal to stabilize after surgery.
-
-
Experimental Procedure:
-
Record baseline blood pressure for a sufficient period.
-
Administer increasing doses of this compound intravenously as a bolus injection.
-
Record the peak change in mean arterial pressure for each dose.
-
Allow blood pressure to return to baseline between doses.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the change in mean arterial pressure against the log of the this compound dose.
-
This allows for the determination of parameters such as the maximum pressor response and the dose required to elicit a half-maximal response (ED50).
-
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System and this compound Conversion
The following diagram illustrates the central role of this compound in the Renin-Angiotensin System and the species-dependent conversion pathways.
Caption: Conversion pathways of this compound in different species.
Experimental Workflow for Comparative Pressor Response
This diagram outlines the key steps in a comparative study of the pressor response to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Species differences in the angiotensin converting enzyme activity of mammalian serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of ACE and ACE2 Expression within Different Organs of the NOD Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Species differences in angiotensin II generation and degradation by mast cell chymases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of pressor responses to this compound, II, and III in pulmonary vascular bed of cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pressor sensitivity to this compound and angiotensin II during the development of experimental renal hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress | Aging [aging-us.com]
- 10. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Off-Target Effects of Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases. Their primary mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II. However, a growing body of evidence reveals that the therapeutic profiles of individual ARBs are not solely defined by their on-target AT1 receptor antagonism. A range of "off-target" or "pleiotropic" effects, independent of AT1 receptor blockade, contribute to their clinical efficacy and side-effect profiles. These off-target activities present both opportunities for therapeutic innovation and challenges in predicting drug performance.
This guide provides a comparative assessment of the off-target effects of commonly prescribed ARBs, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these agents, facilitating informed decisions in both basic research and clinical development.
Comparative Analysis of Off-Target Activities
The off-target effects of ARBs are diverse, with the most extensively studied being the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Other notable off-target activities include modulation of various signaling pathways and interactions with other receptors. The following tables summarize the quantitative data on both on-target and key off-target activities of several prominent ARBs.
| ARB | AT1 Receptor Affinity (Ki, nM) | AT2 Receptor Affinity (Ki, nM) | Selectivity (AT1 vs. AT2) |
| Candesartan | 0.051[1] | >10,000 | >196,000-fold |
| Olmesartan | ~1.0 | >10,000 | >10,000-fold |
| Telmisartan (B1682998) | ~3.7 | >10,000 | >2,700-fold |
| Irbesartan (B333) | 4.05[1] | >10,000 | >2,400-fold |
| Valsartan | 2.38[1] | >10,000 | >4,200-fold |
| Losartan | 25.2[1] | >30,000 | >1,000-fold |
| EXP3174 (active metabolite of Losartan) | 4.7[2] | >10,000 | >2,100-fold |
Table 1: Comparative On-Target Binding Affinities of ARBs. Lower Ki values indicate higher binding affinity. Data compiled from various sources.
| ARB | PPARγ Activation | Effect on Adiponectin Secretion | Effect on MCP-1 Inhibition |
| Telmisartan | Partial agonist (25-30% of full agonist)[3] | Significant increase[4][5] | Inhibition observed |
| Irbesartan | Weak partial agonist | Significant increase[4][5] | Inhibition observed[6] |
| Candesartan | No significant activation | No significant effect[4][5] | - |
| Olmesartan | No significant activation | No significant effect[4][5] | - |
| Valsartan | No significant activation | No significant effect[4][5] | - |
| Losartan | No significant activation | No significant effect[4][5] | AT1-independent inhibition of thromboxane (B8750289) A2-induced platelet aggregation[7] |
| EXP3174 (active metabolite of Losartan) | - | - | - |
Table 2: Comparative Off-Target Effects of ARBs. Data is based on in vitro and clinical studies. MCP-1: Monocyte Chemoattractant Protein-1.
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying these off-target effects, the following diagrams illustrate the key signaling pathways and a general workflow for assessing ARB activity.
Figure 1. On-Target AT1 Receptor Signaling Pathway and ARB Inhibition.
Figure 2. Off-Target PPARγ Activation Pathway by Telmisartan.
Figure 3. General Experimental Workflow for Assessing ARB Off-Target Effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the on- and off-target effects of ARBs.
Radioligand Binding Assay for AT1 and AT2 Receptors
Objective: To determine the binding affinity (Ki) of an ARB for the AT1 and AT2 receptors.
Principle: This competitive binding assay measures the ability of an unlabeled ARB to displace a radiolabeled ligand (e.g., [¹²⁵I]Angiotensin II) from the target receptor.
Materials:
-
Cell membranes expressing human AT1 or AT2 receptors (e.g., from CHO or HEK cells).
-
Radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).
-
Unlabeled ARBs (test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Methodology:
-
Incubation: A fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled ARB are incubated with the receptor-containing cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the ARB that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
PPARγ Transactivation Assay
Objective: To quantify the ability of an ARB to activate the PPARγ receptor.
Principle: This cell-based reporter gene assay measures the transcriptional activity of PPARγ in response to a test compound.
Materials:
-
A suitable cell line with low endogenous PPARγ expression (e.g., HEK293T or COS-7).
-
Expression plasmid for the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Test ARBs, a positive control (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Methodology:
-
Transfection: Cells are co-transfected with the expression, reporter, and control plasmids.
-
Treatment: After a recovery period, the cells are treated with various concentrations of the test ARB, positive control, or vehicle control.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation relative to the vehicle control is then calculated.[3]
Adiponectin Secretion Assay
Objective: To measure the effect of ARBs on the secretion of adiponectin from adipocytes.
Principle: Differentiated adipocytes are treated with ARBs, and the concentration of adiponectin in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human or murine pre-adipocyte cell line (e.g., 3T3-L1).
-
Adipocyte differentiation medium.
-
Test ARBs and controls.
-
Adiponectin ELISA kit.
-
Microplate reader.
Methodology:
-
Cell Differentiation: Pre-adipocytes are cultured and induced to differentiate into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with various concentrations of ARBs or control compounds for a specified period (e.g., 48-72 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of adiponectin in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of adiponectin secreted is normalized to the total cell protein content and compared across different treatment groups.[4][5]
Conclusion
The off-target effects of ARBs contribute significantly to their therapeutic profiles, leading to important clinical distinctions between members of this class. While all ARBs effectively block the AT1 receptor, agents like telmisartan and irbesartan exhibit partial PPARγ agonism, which may confer additional metabolic benefits. Conversely, some ARBs may have unique off-target interactions that could contribute to adverse effects. A thorough understanding and assessment of these off-target activities are paramount for the rational design of future cardiovascular therapies and for optimizing the clinical application of existing ARBs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the nuanced pharmacological properties of this important class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MON-596 Effects of Angiotensin Type 1 Receptor Blockers (ARBs) on the Expression and Secretion of Adiponectin and Leptin in Human White Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
Unveiling the Double-Edged Sword: Validating Angiotensin I's Role in Diverse Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
The renin-angiotensin system (RAS) stands as a critical regulator of cardiovascular and renal homeostasis, with its primary effector peptide, Angiotensin II (Ang II), playing a well-documented role in the pathophysiology of numerous diseases. However, the validation of findings related to its precursor, Angiotensin I (Ang I), and its alternative metabolites like Angiotensin-(1-7), presents a more nuanced picture. This guide provides a comparative analysis of experimental data, detailed methodologies, and signaling pathways to elucidate the multifaceted role of the angiotensin cascade in cardiovascular, renal, and neurological disease models.
Data Presentation: A Comparative Look at Angiotensin Peptides in Disease
The following tables summarize key quantitative findings from various animal models, offering a glimpse into the dynamic and often contrasting effects of angiotensin peptides in different pathological contexts.
Table 1: Circulating Angiotensin Levels Post-Myocardial Infarction in Rats
| Peptide | Sham-Operated (pg/mL) | Myocardial Infarction (MI) - Vehicle (pg/mL) | MI + Losartan (pg/mL) | MI + Olmesartan (pg/mL) |
| This compound | 102 ± 15 | 285 ± 40 | 1150 ± 150# | 1380 ± 180# |
| Angiotensin II | 45 ± 5 | 110 ± 12 | 55 ± 8# | 60 ± 7# |
| Angiotensin-(1-7) | 25 ± 4 | 48 ± 6 | 120 ± 15# | 145 ± 20*# |
*Data are presented as mean ± SEM. *P<0.05 vs sham-operated. #P<0.05 vs MI-Vehicle. Data extracted from a study on rats post-myocardial infarction, demonstrating the impact of angiotensin II receptor blockers (ARBs) on RAS components.[1]
Table 2: Effects of Angiotensin-(1-7) Infusion in a Rat Model of Subtotal Nephrectomy (STNx)
| Parameter | Sham | STNx-Vehicle | STNx + Ang-(1-7) |
| Systolic Blood Pressure (mmHg) | 135 ± 5 | 175 ± 8 | 195 ± 10# |
| Left Ventricular Weight/Body Weight (mg/g) | 2.1 ± 0.1 | 2.8 ± 0.2 | 3.2 ± 0.2# |
| Cardiac ACE Activity (pmol/mg/min) | 25 ± 3 | 45 ± 5 | 135 ± 15# |
| Cardiac ACE2 Activity (pmol/mg/min) | 1.8 ± 0.2 | 1.2 ± 0.1 | 0.8 ± 0.1# |
*Data are presented as mean ± SEM. *P<0.05 vs Sham. #P<0.05 vs STNx-Vehicle. These findings suggest that in this model of kidney disease, Ang-(1-7) infusion was associated with adverse cardiovascular effects.[2]
Table 3: Hemodynamic Effects of Angiotensin II in a Porcine Septic Shock Model
| Parameter | Norepinephrine Group | Angiotensin II Group |
| Mean Arterial Pressure (mmHg) | 70 ± 5 | 72 ± 4 |
| Cardiac Output (L/min) | 5.8 ± 0.6 | 5.5 ± 0.7 |
| Heart Rate (/min) | 146 ± 16 | 147 ± 20 |
| Myocardial Oxygen Consumption (mL/min) | 15.2 ± 2.1 | 11.8 ± 1.9* |
*Data are presented as mean ± SEM. *P<0.05 vs Norepinephrine Group. In this septic shock model, Angiotensin II maintained blood pressure with less myocardial oxygen consumption compared to norepinephrine.[3]
Experimental Protocols: Methodologies for Key Disease Models
Reproducibility of findings hinges on detailed experimental protocols. Below are methodologies for inducing and analyzing key disease models relevant to angiotensin research.
Induction of Hypertensive Myocardial Fibrosis in Mice via Angiotensin II Infusion
This protocol is a classic method for studying the pathological effects of sustained RAS activation.[4]
1. Animal Model:
-
Adult male C57BL/6 mice, 8-10 weeks old.
2. Angiotensin II Preparation and Osmotic Pump Loading:
-
Dissolve Angiotensin II (human, acetate (B1210297) salt) in sterile 0.9% saline to a final concentration that delivers a dose of 1.4 mg/kg/day.
-
Fill osmotic minipumps (e.g., Alzet model 2004) with the Angiotensin II solution according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 48 hours before implantation.
3. Surgical Procedure for Pump Implantation:
-
Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).
-
Make a small subcutaneous incision on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with surgical staples or sutures.
-
Provide post-operative analgesia as per institutional guidelines.
4. Monitoring and Endpoint Analysis:
-
Monitor blood pressure weekly using a tail-cuff system.
-
After 28 days, euthanize the mice and harvest the hearts.
-
Assess cardiac hypertrophy by measuring the heart weight to body weight ratio.
-
Evaluate myocardial fibrosis by histology using Masson's trichrome or Picrosirius red staining.
-
Perform quantitative real-time PCR or Western blotting for fibrosis-related markers (e.g., collagen I, TGF-β).
Western Blot Analysis of Angiotensin Receptors in Vascular Smooth Muscle Cells
This protocol details the detection and quantification of AT1 and AT2 receptors.[5][6][7]
1. Cell Culture and Protein Extraction:
-
Culture rat aortic smooth muscle cells in DMEM supplemented with 10% fetal bovine serum.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load 40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the AT1 receptor (e.g., rabbit polyclonal, 1:200 dilution) or AT2 receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.
-
Quantify the band intensity using densitometry software.
-
Normalize the receptor protein levels to a loading control, such as β-actin.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows central to understanding the role of angiotensin peptides.
Caption: Angiotensin II signaling in vascular smooth muscle cells.
Caption: The Renin-Angiotensin System cascade.
References
- 1. ahajournals.org [ahajournals.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
A Comparative Review of Angiotensin I's Role in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological and pathological roles of Angiotensin I, primarily contrasting it with its potent successor, Angiotensin II. While traditionally viewed as a mere intermediate, this review delves into the nuances of this compound's function, the non-canonical pathways involving it, and the experimental data that define our current understanding.
Introduction to the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The classical pathway is initiated by the enzyme renin, which cleaves angiotensinogen (B3276523) to form the decapeptide this compound.[2][3] This is the primary point of entry for this compound into the system.
Traditionally, this compound has been considered biologically inactive, serving principally as a precursor to the highly active octapeptide, Angiotensin II.[2][4] This conversion is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE).[2][5] However, the discovery of alternative pathways and the potential for ACE-independent actions necessitate a more detailed comparative analysis of this compound's role.
The Classical Pathway: this compound as a Precursor
In the canonical RAS pathway, this compound's primary role is to be converted into Angiotensin II. This conversion is a critical step in the activation of the RAS.
Signaling Pathway of the Classical RAS
The classical RAS pathway is a linear cascade culminating in the actions of Angiotensin II. This compound is central to this pathway as the substrate for ACE.
Comparative Bioactivity of this compound and Angiotensin II
The profound differences in the biological activity of this compound and Angiotensin II underscore the critical role of ACE in the RAS. Experimental data consistently demonstrate that this compound has significantly lower potency compared to Angiotensin II in eliciting physiological responses.
| Parameter | This compound | Angiotensin II | Reference(s) |
| Binding Affinity (AT1 Receptor) | Very Low | High | [3] |
| Binding Affinity (AT2 Receptor) | Negligible | High | [3] |
| Pressor Response (in vivo) | Significantly lower than Ang II | Potent vasoconstrictor | [6][7] |
| Aldosterone Release | Minimal to no direct effect | Potent stimulator | [4] |
| Cellular Signaling (e.g., Ca2+ mobilization) | No direct effect | Potent activator | [8] |
Role in Health: A Quiescent Precursor
In a healthy physiological state, this compound's role is largely confined to being an available substrate for ACE. Its low affinity for angiotensin receptors means it does not directly mediate significant physiological effects.[3] The tight regulation of renin release and ACE activity ensures that the production of Angiotensin II is appropriately controlled to maintain normal blood pressure and fluid balance.
Role in Disease: A Marker and Potential Modulator
In pathological conditions, the dynamics of this compound and its conversion become more complex and clinically relevant.
Cardiovascular Disease
In conditions such as heart failure and hypertension, the RAS is often overactivated. While Angiotensin II is the primary driver of the associated pathophysiology, including vasoconstriction, cardiac hypertrophy, and fibrosis, the levels of this compound are also elevated.[9] In patients with catecholamine-resistant vasodilatory shock, an elevated this compound/II ratio is associated with increased mortality, suggesting impaired ACE function.[9]
Non-Canonical Pathways
Recent research has uncovered alternative, non-canonical RAS pathways that can modulate the effects of the classical axis.
-
ACE2 and Angiotensin-(1-9): this compound can be cleaved by Angiotensin-Converting Enzyme 2 (ACE2) to form Angiotensin-(1-9), which is then converted to the vasodilatory and anti-proliferative peptide Angiotensin-(1-7).[10]
-
Angiotensin-(1-12): A recently discovered peptide, Angiotensin-(1-12), can be generated from angiotensinogen independently of renin.[11] Angiotensin-(1-12) can then be converted to Angiotensin II, bypassing the traditional renin-dependent step.[11] There is also evidence that Angiotensin-(1-12) can weakly activate the AT1 receptor directly, though with much lower potency than Angiotensin II.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Angiotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Angiotensin II is more potent than potassium in regulating aldosterone in cardiac failure: evidence during captopril therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pressor responses to this compound, II, and III in pulmonary vascular bed of cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and angiotensin II concentrations and their ratio in catecholamine-resistant vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Navigating the Renin-Angiotensin-Aldosterone System: A Comparative Guide to Angiotensin I Modulators in Clinical Trials
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various drug classes that modulate angiotensin I, based on meta-analyses of clinical trials. The data presented herein summarizes the current evidence on the comparative efficacy and safety of these agents in managing cardiovascular diseases.
The modulation of the Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular therapy. By interfering with the conversion of this compound to the potent vasoconstrictor angiotensin II, various drugs can mitigate the downstream effects of this cascade, leading to improved clinical outcomes. This guide focuses on a meta-analysis of clinical trials involving four major classes of this compound modulators: Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), and Direct Renin Inhibitors (DRIs).
Comparative Efficacy and Safety: A Tabular Summary
The following tables summarize the quantitative data from meta-analyses comparing the clinical outcomes of different this compound modulating drug classes.
Table 1: Comparison of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) vs. ACE Inhibitors or ARBs in Heart Failure with Reduced Ejection Fraction (HFrEF)
| Outcome | Comparison | Relative Risk (RR) / Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Significance (p-value) | Source(s) |
| All-Cause Mortality | ARNI vs. ARB | 0.81 | 0.68 to 0.96 | <0.05 | [1][2] |
| ARNI vs. ACE-I | No significant difference | - | >0.05 | [2] | |
| Cardiac Death | ARNI vs. ARB | 0.79 | 0.64 to 0.99 | <0.05 | [1][2] |
| Major Adverse Cardiac Events (MACE) | ARNI vs. ARB | 0.83 | 0.72 to 0.97 | <0.05 | [1][2] |
| ARNI vs. ACE-I | 0.85 | 0.74 to 0.97 | <0.05 | [1][2] | |
| First Hospitalization for Heart Failure | ARNI vs. Enalapril/Valsartan | 0.86 | 0.79 to 0.98 | 0.03 | [3] |
| Hypotension | ARNI vs. ARB | 1.46 | 1.02 to 2.10 | <0.05 | [1][2] |
| ARNI vs. ACE-I | 1.69 | 1.27 to 2.24 | <0.05 | [1][2] | |
| KCCQ Clinical Score Improvement | ARNI vs. Enalapril/Valsartan | 2.20 | 0.33 to 4.06 | 0.02 | [3] |
| Left Ventricular Ejection Fraction (LVEF) Improvement | ARNI vs. ACE-I/ARB | Mean Difference: 5% | 3.52 to 6.48 | <0.05 | [4] |
| Left Ventricular End-Diastolic Diameter (LVEDD) Reduction | ARNI vs. ACE-I/ARB | Mean Difference: -7.3 mm | -11.4 to -3.1 | <0.05 | [4] |
Table 2: Comparison of ACE Inhibitors vs. ARBs in Patients at High Risk of Cardiovascular Events
| Outcome | Comparison | Relative Risk (RR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Significance (p-value) | Source(s) |
| All-Cause Mortality | ACE-I vs. Placebo | 0.89 | 0.84 to 0.95 | 0.0008 | [5] |
| ARB vs. Placebo | 1.00 | 0.94 to 1.08 | 0.89 | [5] | |
| ACE-I vs. ARB | HR: 1.13 (UKB), 1.12 (CRDS) | 1.07 to 1.19 (UKB), 1.09 to 1.14 (CRDS) | <0.05 | [6] | |
| Cardiovascular Mortality | ACE-I vs. Placebo | 0.85 | 0.78 to 0.93 | 0.0003 | [5] |
| ARB vs. Placebo | 0.97 | 0.86 to 1.08 | 0.54 | [5] | |
| Nonfatal Myocardial Infarction | ACE-I vs. Placebo | 0.82 | 0.76 to 0.88 | <0.00001 | [5] |
| ARB vs. Placebo | 0.93 | 0.82 to 1.06 | 0.26 | [5] | |
| Stroke | ACE-I vs. Placebo | 0.75 | - | <0.00001 | [5] |
| ARB vs. Placebo | 0.90 | - | 0.01 | [5] | |
| Major Adverse Cardiovascular Events (MACE) | ACE-I vs. ARB | HR: 1.06 (UKB), 1.12 (CRDS) | 1.01 to 1.12 (UKB), 1.08 to 1.17 (CRDS) | <0.05 | [6] |
Table 3: Efficacy of Direct Renin Inhibitors (DRIs) in Diabetic Kidney Disease
| Outcome | Comparison | Pooled Mean Difference / Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance (p-value) | Source(s) |
| Mean Urine Albumin-Creatinine Ratio (UACR) Reduction | DRI vs. ARB/ACE-I | -9.42% | -15.70 to -3.15 | 0.003 | [7] |
| Remission from Microalbuminuria to Normal Albuminuria | DRI vs. Control | OR: 1.26 | 1.08 to 1.46 | 0.002 | [7] |
| eGFR Change | DRI vs. Control | -0.65 | -2.12 to 0.82 | 0.39 | [7] |
Experimental Protocols
The methodologies for the cited meta-analyses generally adhere to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[7] A summary of the typical experimental protocol is as follows:
-
Literature Search: A comprehensive search of electronic databases such as PubMed, Cochrane Library, EMBASE, and ClinicalTrials.gov is conducted to identify relevant randomized controlled trials (RCTs).
-
Inclusion and Exclusion Criteria: Pre-defined criteria are used to select studies for inclusion. Typically, these include RCTs comparing the this compound modulator of interest with a placebo or another active drug in a specific patient population (e.g., heart failure, hypertension).
-
Data Extraction: Two independent reviewers typically extract data from the included studies. This data includes patient characteristics, interventions, and pre-specified efficacy and safety outcomes.
-
Quality Assessment: The methodological quality of the included trials is assessed using tools like the Cochrane risk-of-bias tool.
-
Statistical Analysis: A meta-analysis is performed to pool the results from individual studies. A random-effects model is often used to account for heterogeneity between studies. Statistical heterogeneity is assessed using metrics like the I² statistic. Pooled effect estimates such as relative risks (RR), odds ratios (OR), or weighted mean differences (WMD) with their 95% confidence intervals (CI) are calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the research process, the following diagrams are provided.
References
- 1. Network Meta-Analysis Comparing Angiotensin Receptor-Neprilysin Inhibitors, Angiotensin Receptor Blockers, and Angiotensin-Converting Enzyme Inhibitors in Heart Failure With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network meta-analysis comparing angiotensin receptor-neprilysin inhibitors, angiotensin-receptor blockers, and angiotensin-converting enzyme inhibitors in heart failure with reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Angiotensin Receptor-Neprilysin Inhibitors Versus Enalapril or Valsartan on Patients With Heart Failure: A Systematic Review and Meta-Analysis [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin-Converting Enzyme Inhibitors (ACEIs) and Angiotensin-Receptor Blockers (ARBs) in Patients at High Risk of Cardiovascular Events: A Meta-Analysis of 10 Randomised Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Efficacy of Direct Renin Inhibitors in Slowing Down the Progression of Diabetic Kidney Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Angiotensin I: A Guide to Safe Disposal in a Laboratory Setting
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. While Angiotensin I is a crucial peptide in cardiovascular research, its identity as a potent biological material necessitates strict adherence to proper disposal protocols to protect both personnel and the environment.[1] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound and associated contaminated materials.
Although not always classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat this compound and its waste with the care afforded to all laboratory chemicals.[2][3] The fundamental principle is to manage all peptide waste as chemical waste, preventing its release into the environment and minimizing exposure risks.[4]
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Handling should occur in a designated area to prevent cross-contamination.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5]
-
Eye Protection: Safety glasses or splash goggles should be worn at all times.[2]
-
Lab Coat: A lab coat is necessary to protect skin and clothing.[5]
-
Respiratory Protection: When handling the lyophilized powder form, which can be easily aerosolized, a dust mask or respirator is recommended to prevent inhalation.[2][6]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, and final disposal coordinated with institutional safety officers. Never dispose of peptide solutions down the sink or discard solid peptide waste in the regular trash.[1][4]
Step 1: Waste Segregation
All items that have come into contact with this compound must be segregated from general lab waste at the point of generation. This includes:
-
Unused or expired this compound (both solid powder and solutions).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[5]
-
Contaminated PPE, including used gloves and disposable lab coats.[1]
Step 2: Containerization
Use separate, designated, and leak-proof containers for solid and liquid waste to ensure safe containment and handling.
-
Solid Waste: Collect all solid materials, including empty vials and contaminated consumables, in a robust, sealable container.[2]
-
Liquid Waste: Unused or waste solutions containing this compound must be collected in a separate, leak-proof container designed for chemical waste.[2][4]
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".[5]
-
The date the waste was first added to the container.
Step 3: Chemical Inactivation of Liquid Waste (Recommended)
While not always mandatory, inactivating the peptide solution before final disposal is a highly recommended best practice to degrade the biological activity of this compound. This procedure should be performed in a certified chemical fume hood.
| Inactivating Agent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (B82951) (Bleach) | 10% solution (0.5-1.0% final concentration of NaOCl)[5] | 30 - 60 minutes[5] | A strong oxidizing agent effective for peptide degradation.[5] |
| Strong Acid (e.g., 1 M HCl) | 1 M[5] | Minimum 30 minutes[5] | Highly effective but requires a subsequent neutralization step.[5] |
Experimental Protocol for Chemical Inactivation with Bleach:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare Bleach Solution: Prepare a fresh 10% bleach solution.
-
Inactivate Peptide Waste: Slowly and carefully add the liquid this compound waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution to ensure the final sodium hypochlorite concentration is sufficient for degradation.[5]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30 to 60 minutes to ensure complete inactivation.[5]
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution must be collected in your labeled hazardous liquid waste container for final disposal.[5]
Step 4: Storage and Final Disposal
Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic, ideally with secondary containment to mitigate potential spills.[5]
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body to schedule a pickup for the hazardous waste.[1][2] Adherence to your institution's specific protocols and local regulations is mandatory for the final disposal process.[4][6]
Spill Management
In the event of a spill, evacuate the immediate area and adhere to the following procedures:
-
Solid Spill (Powder):
-
Wear appropriate PPE, including a respirator or dust mask.[2][6]
-
Mechanically collect the spilled solid by gently sweeping it up to avoid raising dust.[2][6]
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled for hazardous waste disposal.[2]
-
Wash the spill site after the material has been completely removed.[6]
-
-
Liquid Spill:
-
Wear appropriate PPE.
-
Absorb the spilled solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[7]
-
Collect the contaminated absorbent material and place it into a suitable, closed container for disposal.[7]
-
Decontaminate the surface according to your lab's standard operating procedures.
-
Workflow Visualizations
The following diagrams illustrate the key procedural workflows for proper this compound disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Angiotensin I
For researchers, scientists, and drug development professionals, the safe and effective handling of biochemically active peptides like Angiotensin I is paramount to both personal safety and research integrity. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment when working with this potent vasoconstrictor precursor.
This compound is a decapeptide that serves as the precursor to Angiotensin II, a hormone that plays a critical role in regulating blood pressure and fluid balance.[1][2] Due to its biological activity, it is crucial to handle this compound with care to avoid potential physiological effects from accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound in both its lyophilized powder and solubilized forms.[3] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[4][5] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] |
| Respiratory Protection | N95 Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.[6]
Storage of Lyophilized Peptide:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce stability.[7]
Handling Lyophilized Powder (Weighing):
-
Preparation: Work in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation exposure.[8]
-
PPE: Wear all recommended PPE, including an N95 respirator.
-
Procedure: Weigh the desired amount of peptide quickly and reseal the bottle tightly.[7] Avoid creating dust.[3][5]
Solubilization and Handling of Solutions:
-
Solvent Selection: this compound is soluble in 0.1 M acetic acid (20 mg/ml), yielding a clear solution.[9]
-
Procedure: Add the solvent to the vial containing the lyophilized peptide. Mix gently by vortexing or pipetting up and down until fully dissolved.
-
Storage of Solutions:
-
For short-term storage, aqueous solutions can be stored at 0-5°C for up to one week.[9]
-
For longer-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
Aqueous solutions of this compound show increasing degradation at room temperature over time, with a 1.5% loss after 8 days and a 27% loss after 18 days.[9]
-
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms occur, seek medical attention immediately.[3][5] |
| Skin Contact | Wash the affected area immediately with plenty of water for at least 15 minutes.[3][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[3][5] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Solid Waste:
-
Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[4][6]
Liquid Waste:
-
Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[4]
-
Do not dispose of solutions down the drain.[6]
-
For some liquid waste, chemical inactivation may be an option, but always consult your institution's Environmental Health & Safety (EHS) department first.[4]
Final Disposal:
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.[5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Experimental Workflow and Safety Decision-Making
The following diagram illustrates the general workflow for handling this compound and the associated safety decision-making process.
Caption: General experimental workflow for handling this compound.
References
- 1. Angiotensin - Wikipedia [en.wikipedia.org]
- 2. Properties and distribution of this compound converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. biolongevitylabs.com [biolongevitylabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
